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  • Product: Tris(2-hydroxyethyl) phosphate
  • CAS: 757-77-7

Core Science & Biosynthesis

Foundational

Tris(2-hydroxyethyl) Phosphate (CAS 757-77-7): A Comprehensive Technical Guide on Synthesis, Properties, and Applications

Introduction & Strategic Relevance As a Senior Application Scientist, I have witnessed the critical paradigm shift in material science and biotechnology away from halogenated and highly toxic alkyl organophosphates towar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Relevance

As a Senior Application Scientist, I have witnessed the critical paradigm shift in material science and biotechnology away from halogenated and highly toxic alkyl organophosphates toward Safe-and-Sustainable-by-Design (SSbD) alternatives[1]. Tris(2-hydroxyethyl) phosphate (THEP) , identified by CAS number 757-77-7, represents a breakthrough in this transition. Featuring a central phosphate core functionalized with three terminal hydroxyl groups, THEP offers exceptional hydrogen-bonding capabilities, low volatility, and a markedly reduced ecotoxicological profile[1][2].

This whitepaper dissects the physicochemical properties, causality-driven synthesis protocols, and application workflows of THEP, providing a self-validating framework for researchers and drug development professionals.

Physicochemical & Computational Properties

Understanding the molecular baseline of THEP is essential for predicting its behavior in polymer matrices and biological media. The presence of three hydroxyl groups significantly increases its topological polar surface area (TPSA), rendering it highly hydrophilic and capable of forming robust hydrogen-bonded networks.

Table 1: Key Physicochemical Properties of THEP

PropertyValueSource / Validation
CAS Number 757-77-7Chemical Identity
Molecular Formula C6H15O7PPubChem CID 14892896[2]
Molecular Weight 230.15 g/mol Computed Descriptor[2]
Hydrogen Bond Donors 3Structural Analysis[2]
Hydrogen Bond Acceptors 7Structural Analysis[2]
Topological Polar Surface Area 105 ŲComputed Descriptor[2]
Char Yield (600 °C) ~26%Thermogravimetric Analysis[1]

Causality in Synthesis: Overcoming Hydroxylated Organophosphate Challenges

Expert Insight: A common pitfall in synthesizing hydroxylated organophosphates like THEP is attempting the direct esterification of phosphorus oxychloride (POCl₃) with ethylene glycol. Because ethylene glycol is a bifunctional diol, this direct reaction inevitably leads to uncontrolled polycondensation and cross-linked polymeric gels rather than the discrete triester[1].

To achieve high-purity THEP, one must employ a protection-deprotection strategy . By masking one hydroxyl group of the glycol, we force the phosphorylation to occur exclusively at the desired site, creating a self-validating system where the intermediate's purity guarantees the final product's integrity.

Synthesis POCl3 Phosphorus Oxychloride (POCl3) Reaction1 Phosphorylation (TEA, DCM, 0°C) POCl3->Reaction1 Glycol 2-(Benzyloxy)ethanol (Protected Glycol) Glycol->Reaction1 Intermediate Tris(2-(benzyloxy)ethyl) phosphate Reaction1->Intermediate Reaction2 Catalytic Hydrogenolysis (H2, Pd/C, EtOH) Intermediate->Reaction2 THEP Tris(2-hydroxyethyl) phosphate (Pure THEP) Reaction2->THEP

Workflow for the synthesis of pure Tris(2-hydroxyethyl) phosphate via protecting group strategy.

Protocol 1: Step-by-Step Synthesis of THEP
  • Preparation & Phosphorylation: In a flame-dried, argon-purged round-bottom flask, dissolve 3.1 equivalents of 2-(benzyloxy)ethanol (protected glycol) and 3.5 equivalents of triethylamine (TEA) in anhydrous dichloromethane (DCM). Chill the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add 1.0 equivalent of POCl₃ dropwise over 30 minutes. Causality: Slow addition controls the highly exothermic reaction and prevents localized heating, which could lead to side reactions or premature cleavage of the benzyl ether.

  • Intermediate Isolation: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO₃ to neutralize excess acid. Extract the organic layer, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the intermediate tris(2-(benzyloxy)ethyl) phosphate.

  • Catalytic Hydrogenolysis (Deprotection): Dissolve the intermediate in absolute ethanol. Add 10 wt% Palladium on Carbon (Pd/C) catalyst (10 mol% Pd). Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon.

  • Validation & Purification: Stir vigorously at room temperature. Validation Step: Monitor the reaction via volumetric H₂ uptake and TLC; completion is indicated by the cessation of gas consumption and the disappearance of the UV-active starting material. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the ethanol to yield pure THEP as a viscous, colorless liquid.

Ecotoxicological Profile and SSbD Validation

Traditional flame retardants like Tris(1-chloro-2-propyl) phosphate (TCPP) and Triphenyl phosphate (TPP) exhibit significant aquatic toxicity and environmental persistence. THEP was engineered under the SSbD framework specifically to mitigate these hazards[1].

Protocol 2: Chronic Toxicity Assay (Daphnia magna)
  • Media Preparation: Prepare standard OECD M4 medium, ensuring optimal pH (7.8–8.2) and dissolved oxygen (>6 mg/L).

  • Exposure Setup: Introduce neonate Daphnia magna (aged <24 hours) into test vessels containing nominal THEP concentrations (e.g., 0, 10, 50, 100 mg/L). Use 10 replicates per concentration, 1 daphnid per vessel.

  • Monitoring: Maintain at 20 ± 1 °C under a 16:8 hour light:dark cycle. Feed daily with a standardized algal suspension (Desmodesmus subspicatus).

  • Endpoint Validation: Over 21 days, record parent mortality and the number of living offspring produced per surviving parent. Causality: This long-term monitoring ensures that subtle endocrine or reproductive disruptions—often missed in 48-hour acute tests—are captured. Results confirm THEP has vastly fewer adverse effects on reproduction compared to TPP and TEP, validating its reduced hazard profile[1].

Applications in Material Science and Biotechnology

Advanced Flame Retardancy

THEP acts as a highly efficient, halogen-free flame retardant. Upon thermal degradation, it undergoes a specific chemical cascade: it releases phosphoric acid, which rapidly catalyzes the dehydration of the surrounding polymer matrix, forming a dense carbonaceous char layer[1].

Mechanism THEP THEP in Polymer Matrix Heat Thermal Degradation (> 250°C) THEP->Heat Acid Phosphoric Acid Release Heat->Acid Dehydration Polymer Dehydration & Cross-linking Acid->Dehydration Char Carbonaceous Char Layer (26% Yield at 600°C) Dehydration->Char Barrier Thermal & Oxygen Barrier Char->Barrier

Mechanistic pathway of THEP-induced char formation and flame retardancy in polymer matrices.

Protocol 3: Thermogravimetric Analysis (TGA) for Char Yield
  • Instrument Calibration: Calibrate a TGA instrument (e.g., TA Instruments Q500) using standard reference weights and Curie point temperature standards.

  • Sample Loading: Load exactly 10.0 mg of THEP-blended polymer (or pure THEP) into a platinum crucible.

  • Thermal Profiling: Purge the furnace with Nitrogen gas (50 mL/min) to prevent premature oxidative degradation. Heat the sample from 25 °C to 800 °C at a strict ramp rate of 10 °C/min.

  • Data Synthesis: Analyze the thermogram. THEP boasts a promising char yield of approximately 26% at 600 °C, validating its efficacy as a char-promoting flame retardant[1].

Biotechnology and Drug Delivery Vehicles

Beyond materials science, the high hydrogen-bonding capacity and low toxicity of THEP make it a valuable excipient in biotechnology. It is utilized in the formulation of viral transport media (e.g., for Ebola and Influenza specimen collection) where it acts alongside chaotropic agents to stabilize nucleic acids and deactivate viral proteins[3]. Furthermore, its structural properties are being actively explored in the optimization of lipid nanoparticle (LNP) hosts for mRNA encapsulation and delivery, providing a stable, uniform distribution vehicle for genetic therapies[4].

Conclusion

Tris(2-hydroxyethyl) phosphate (CAS 757-77-7) exemplifies the future of specialty chemicals—bridging the gap between high-performance functionality and stringent environmental safety. By mastering its causality-driven synthesis and understanding its mechanistic pathways, researchers can confidently leverage THEP across diverse fields, from sustainable polymers to next-generation drug delivery systems.

References

  • PubChem - NIH. Tris(2-hydroxyethyl) phosphate | C6H15O7P | CID 14892896. National Center for Biotechnology Information. URL:[Link]

  • Beijer, S. (2025). Closing the phosphorus loop: Recovery, recycling and sustainable design. UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam. URL:[Link]

  • Novartis AG (2018).Method of encapsulating a nucleic acid in a lipid nanoparticle host. US Patent 10342761B2. Google Patents.
  • China Yongkang. Disposable Ebola Influenza Transport Media Specimen Collection. Product Technical Data. URL:[Link]

Sources

Exploratory

Hydrolytic Stability of Tris(2-hydroxyethyl) Phosphate Across pH Profiles: Mechanistic Insights and Application Guidelines

Executive Summary Tris(2-hydroxyethyl) phosphate (THEP) is a highly versatile organophosphate increasingly utilized in safe-by-design flame retardants and targeted prodrug delivery systems [1]. However, unlike traditiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tris(2-hydroxyethyl) phosphate (THEP) is a highly versatile organophosphate increasingly utilized in safe-by-design flame retardants and targeted prodrug delivery systems [1]. However, unlike traditional alkyl phosphate triesters which exhibit robust chemical stability, THEP is deceptively labile in aqueous environments. Misinterpreting this hydrolytic instability often leads to catastrophic formulation failures or inaccurate environmental risk assessments.

As a Senior Application Scientist, I have designed this whitepaper to dissect the thermodynamic and kinetic drivers behind THEP’s pH-dependent hydrolysis. By understanding the core mechanism—anchimeric assistance—researchers can accurately predict THEP's behavior and implement the self-validating analytical protocols provided herein to ensure rigorous, reproducible data.

Mechanistic Framework: The Driver of Instability

The defining structural feature of THEP is its three 2-hydroxyethyl chains. In standard alkyl phosphotriesters (e.g., triethyl phosphate), hydrolysis requires an intermolecular nucleophilic attack by water or hydroxide ions. This intermolecular collision has a high activation free energy barrier, rendering molecules like triethyl phosphate highly stable in water [2].

THEP circumvents this barrier through a process known as anchimeric assistance (neighboring group participation). The terminal hydroxyl (-OH) group on the ethyl chain is sterically poised to act as an internal nucleophile. It folds back to attack the electrophilic central phosphorus atom, forming a highly reactive, five-membered cyclic phosphorane intermediate. Because intramolecular reactions are entropically favored over intermolecular ones, this cyclization dramatically accelerates the degradation of the molecule into bis(2-hydroxyethyl) phosphate and benign ethylene glycol [1].

Mechanism A Tris(2-hydroxyethyl) phosphate (THEP) B Anchimeric Assistance (-OH attack) A->B C 5-Membered Cyclic Phosphorane B->C D Hydrolytic Decomposition C->D E Ethylene Glycol + Diester Phosphate D->E

Fig 1. Mechanistic pathway of THEP hydrolysis via anchimeric assistance.

pH-Dependent Hydrolysis Kinetics

The hydrolytic pathway of THEP is highly sensitive to the pH of the microenvironment, which directly dictates the rate-limiting step (RLS) of the reaction [2].

  • Neutral Conditions (pH ~7.0) : At physiological pH, the terminal hydroxyl group remains protonated and neutral. While the intramolecular attack still occurs, the neutral -OH is a relatively weak nucleophile. Consequently, the formation of the cyclic phosphorane intermediate is the rate-limiting step. Despite this, THEP hydrolyzes orders of magnitude faster than standard alkyl phosphates at pH 7.0.

  • Alkaline Conditions (pH > 9.0) : In basic environments, the hydrolysis rate accelerates exponentially. Hydroxide ions facilitate the deprotonation of the terminal hydroxyl group, converting it into a highly potent alkoxide nucleophile. The energy barrier for the formation of the cyclic intermediate drops so precipitously that the decomposition of the cyclic phosphorane (via the expulsion of the ethylene glycol leaving group) becomes the rate-limiting step [2].

  • Acidic Conditions (pH < 4.0) : In acidic media, the phosphoryl oxygen (P=O) becomes protonated. This dramatically increases the electrophilicity of the central phosphorus atom, making it highly susceptible to intramolecular attack by the neutral hydroxyl group, leading to accelerated degradation compared to neutral conditions.

Quantitative Kinetic Profiling

The following table summarizes the comparative kinetic parameters of THEP against a stable baseline control (Triethyl Phosphate).

SubstratepH ConditionRate-Limiting Step (RLS)Relative Activation BarrierHydrolytic Half-Life (Est.)
Triethyl Phosphate (TEP)Neutral (7.0)Acyclic Phosphorane FormationVery High (~31.8 kcal/mol)Years
Tris(2-hydroxyethyl) phosphateNeutral (7.0)Cyclic Phosphorane FormationModerateDays to Weeks
Tris(2-hydroxyethyl) phosphateAlkaline (>9.0)Cyclic Phosphorane DecompositionExtremely LowMinutes to Hours
Tris(2-hydroxyethyl) phosphateAcidic (<4.0)Cyclic Phosphorane FormationLow-ModerateHours to Days

Experimental Protocol: Orthogonal Validation of THEP Hydrolysis

To accurately profile the stability of THEP during formulation or environmental testing, relying on a single analytical method is insufficient. The following protocol utilizes a self-validating system combining LC-MS/MS and 31P-NMR.

The Causality of Self-Validation : By incorporating Triethyl Phosphate (TEP) as an internal negative control, the assay becomes a self-validating system. TEP lacks the 2-hydroxyethyl group and cannot undergo anchimeric assistance. If TEP degrades during the assay, it indicates a systemic failure (e.g., extreme temperature fluctuation or buffer contamination). If THEP degrades while TEP remains stable, it definitively isolates anchimeric assistance as the causal mechanism of instability.

Workflow Step1 1. Buffer Prep (pH 4.0, 7.4, 10.0) Step2 2. Co-Spike (THEP + TEP Control) Step1->Step2 Step3 3. Thermal Incubation (37°C) Step2->Step3 Step4 4. Time-Course Quench (Neutralize & Freeze) Step3->Step4 Step5 5. Orthogonal Analysis (LC-MS/MS & 31P-NMR) Step4->Step5

Fig 2. Self-validating experimental workflow for pH-dependent kinetic profiling.

Step-by-Step Methodology
  • Buffer Preparation : Prepare 50 mM buffers at pH 4.0 (Acetate), pH 7.4 (HEPES), and pH 10.0 (Carbonate).

    • Causality: Utilizing non-phosphate buffers prevents background interference during 31P-NMR analysis and avoids common-ion effects that could artificially suppress hydrolysis equilibrium.

  • Analyte Spiking : Spike THEP [3] to a final concentration of 10 mM. Co-spike TEP at 1 mM as the internal stability control.

  • Thermal Incubation : Incubate the solutions in sealed, thermostated vials at 37°C ± 0.1°C to mimic physiological/environmental baselines.

  • Time-Course Quenching : At predefined intervals (0, 1, 2, 4, 8, and 24 hours), extract 100 µL aliquots. Immediately quench the alkaline/acidic samples by neutralizing to pH 7.0 using pre-titrated HCl or NaOH, then flash-freeze in liquid nitrogen.

    • Causality: Quenching halts the pH-catalyzed cyclization. Because the alkaline decomposition of the cyclic intermediate is nearly instantaneous, failing to neutralize the sample before LC-MS analysis will result in artificially inflated degradation rates due to continued hydrolysis in the autosampler.

  • Orthogonal Analysis :

    • 31P-NMR : Monitor the disappearance of the THEP phosphorus signal and the emergence of the bis(2-hydroxyethyl) phosphate signal. The TEP signal must remain constant.

    • LC-MS/MS : Quantify the release of the primary leaving group, ethylene glycol, to confirm the stoichiometric breakdown of the phosphorane intermediate.

Implications for the Field

Understanding THEP's lability is a dual-edged sword that can be leveraged across industries:

  • Material Science : This rapid hydrolysis is actively harnessed for "Safe-and-Sustainable-by-Design" flame retardants. THEP degrades rapidly into benign ethylene glycol and phosphate, mitigating the severe environmental accumulation and ecotoxicity associated with legacy halogenated or alkyl organophosphates [1].

  • Drug Development : The 2-hydroxyethyl phosphate motif can be intentionally engineered into prodrug linkers where rapid, enzyme-independent release of an active payload is desired in specific pH microenvironments (e.g., the alkaline environment of the intestines or acidic tumor microenvironments).

References

  • Beijer, S. (2025). Closing the phosphorus loop: Recovery, recycling and sustainable design. UvA-DARE (Digital Academic Repository), Universiteit van Amsterdam. 1

  • Liu, T., Zhao, L., & Zhong, R. (2012). DFT investigations of phosphotriesters hydrolysis in aqueous solution: A model for DNA single strand scission induced by N-nitrosoureas. Journal of Molecular Modeling.2

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14892896, Tris(2-hydroxyethyl) phosphate. 3

Sources

Foundational

An In-depth Technical Guide to the Ecotoxicity Profile and Byproducts of Tris(2-hydroxyethyl) phosphate (TBOEP)

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the environmental fate and toxicological effects of the widely used flame retardant and plasticizer, T...

Author: BenchChem Technical Support Team. Date: March 2026

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the environmental fate and toxicological effects of the widely used flame retardant and plasticizer, Tris(2-butoxyethyl) phosphate (TBOEP).

Introduction

Tris(2-butoxyethyl) phosphate, commonly known as TBOEP, is an organophosphate ester extensively used as a flame retardant, plasticizer, and anti-foaming agent in a variety of consumer and industrial products. Its widespread application has led to its ubiquitous presence in the environment, raising concerns about its potential impact on ecosystems and human health. This technical guide synthesizes the current scientific understanding of TBOEP's ecotoxicity, detailing its effects on a range of organisms, and elucidates the formation and potential impact of its degradation byproducts. This information is critical for conducting thorough environmental risk assessments and developing strategies to mitigate potential harm.

Ecotoxicity Profile of TBOEP

TBOEP exhibits a varied toxicity profile, with effects observed across different trophic levels in both aquatic and terrestrial ecosystems. The following sections summarize the key findings from ecotoxicological studies.

Aquatic Ecotoxicity

TBOEP has been shown to be moderately toxic to aquatic organisms in acute tests, with chronic exposure at lower concentrations leading to more subtle, yet significant, adverse effects.

Acute Toxicity:

OrganismEndpointDurationValue (mg/L)Reference
Pimephales promelas (Fathead minnow)LC5096 hours16[1]
Daphnia magna (Water flea)LC5048 hours75[1]
Danio rerio (Zebrafish)LC5096 hours0.289[2]

Chronic and Sub-lethal Effects:

Chronic exposure to environmentally relevant concentrations of TBOEP has been demonstrated to cause a range of sub-lethal effects in aquatic invertebrates and fish.

  • Invertebrates: Studies on the water flea Daphnia magna have shown that chronic exposure to TBOEP at a concentration of 10 µg/L can affect growth and gene transcription related to metabolism and endocrine function[3]. Similarly, long-term exposure of the tropical water flea Ceriodaphnia cornuta to 6 µg/L of TBOEP resulted in delayed toxicity, affecting survival and fertility in subsequent generations. While one study on Daphnia magna found no significant impact on growth, survival, or reproduction at concentrations ranging from 14.7 to 1470 μg/L, a decrease in the number of offspring was observed at the highest dose.

  • Fish: In early life stages of zebrafish (Danio rerio), exposure to TBOEP has been shown to cause developmental malformations, with a predicted no-observed-effect concentration (PNOEC) of 2.40 µg/L[2]. TBOEP exposure also altered the expression of genes involved in endocrine pathways, suggesting its potential as an endocrine disruptor[2].

Terrestrial Ecotoxicity

The impact of TBOEP on terrestrial ecosystems is less studied than its aquatic effects, but available data indicate potential risks to soil-dwelling organisms.

  • Soil Invertebrates: Research on the earthworm Eisenia fetida has demonstrated that exposure to TBOEP in soil at concentrations of 0.05, 0.5, and 5 mg/kg can lead to developmental and reproductive toxicity. This highlights the potential for TBOEP to adversely affect soil invertebrate populations, which are crucial for soil health and nutrient cycling.

  • Plants: The byproducts generated from the advanced oxidation of TBOEP using titanium dioxide (TiO2) have been shown to be less toxic to lettuce seeds than the parent compound. This suggests that while the parent compound may pose a risk, some degradation processes could mitigate its phytotoxicity.

Byproducts of TBOEP: Formation and Environmental Significance

TBOEP can be transformed in the environment through both biotic and abiotic processes, leading to the formation of various byproducts. Understanding these transformation pathways is crucial for a complete assessment of the environmental risk associated with TBOEP.

Biotic Degradation and Metabolites

The primary mechanism of TBOEP biodegradation is through the cleavage of its ether bonds, leading to the formation of hydroxylated and dealkylated metabolites. The main identified biotic degradation products include:

  • Bis(2-butoxyethyl) hydroxyethyl phosphate (BBOEHEP)

  • 2-Butoxyethyl bis(2-hydroxyethyl) phosphate

  • 2-Butoxyethyl (2-hydroxyethyl) hydrogen phosphate

Hydroxylation of the butoxy chain is another significant metabolic pathway, resulting in the formation of metabolites such as:

  • 3-hydroxy-TBOEP (bis(2-butoxyethyl) 3-hydroxyl-2-butoxyethyl phosphate)

The following diagram illustrates the proposed biotic degradation pathway of TBOEP.

TBOEP_Biotic_Degradation TBOEP Tris(2-butoxyethyl) phosphate (TBOEP) BBOEHEP Bis(2-butoxyethyl) hydroxyethyl phosphate (BBOEHEP) TBOEP->BBOEHEP Ether Bond Cleavage Hydroxylated_TBOEP Hydroxylated TBOEP (e.g., 3-HO-TBOEP) TBOEP->Hydroxylated_TBOEP Hydroxylation Metabolite2 2-Butoxyethyl bis(2-hydroxyethyl) phosphate BBOEHEP->Metabolite2 Further Cleavage Metabolite3 2-Butoxyethyl (2-hydroxyethyl) hydrogen phosphate Metabolite2->Metabolite3 Further Cleavage & Dealkylation

Caption: Proposed biotic degradation pathway of TBOEP.

Abiotic Degradation

Abiotic degradation of TBOEP can occur through processes such as oxidation, hydrolysis, and photolysis.

  • Oxidation: In the atmosphere, the primary abiotic degradation pathway for TBOEP is initiated by reaction with hydroxyl (•OH) radicals[4]. This process leads to the formation of various oxidation products. Advanced oxidation processes, such as photocatalysis using TiO2, have also been shown to effectively degrade TBOEP in water.

  • Hydrolysis and Photolysis: Information on the hydrolysis and direct photolysis of TBOEP in aquatic and soil environments is limited. However, given its chemical structure, hydrolysis of the phosphate ester bonds is a potential degradation pathway, although it is expected to be slow under typical environmental conditions.

The following diagram illustrates the potential abiotic degradation pathways of TBOEP.

TBOEP_Abiotic_Degradation TBOEP Tris(2-butoxyethyl) phosphate (TBOEP) Atmospheric_Oxidation Atmospheric Oxidation Products TBOEP->Atmospheric_Oxidation •OH Radicals AOP_Products Advanced Oxidation Products TBOEP->AOP_Products e.g., TiO2/UV Hydrolysis_Products Hydrolysis Products TBOEP->Hydrolysis_Products Water Photolysis_Products Photolysis Products TBOEP->Photolysis_Products Sunlight

Caption: Potential abiotic degradation pathways of TBOEP.

Experimental Protocols for Ecotoxicity Assessment and Byproduct Identification

To ensure the scientific integrity and reproducibility of ecotoxicity data and byproduct analysis, standardized and validated experimental protocols are essential.

Aquatic Ecotoxicity Testing

A standard suite of aquatic ecotoxicity tests should be performed to characterize the potential hazards of TBOEP.

Step-by-Step Methodology:

  • Test Organism Selection: Utilize a battery of organisms representing different trophic levels, including:

    • Algae (e.g., Pseudokirchneriella subcapitata) for growth inhibition tests (OECD 201).

    • Invertebrates (e.g., Daphnia magna) for acute immobilization tests (OECD 202) and chronic reproduction tests (OECD 211).

    • Fish (e.g., Danio rerio or Pimephales promelas) for acute toxicity tests (OECD 203) and early-life stage toxicity tests (OECD 210).

  • Test Substance Preparation: Prepare a stock solution of TBOEP in a suitable solvent and create a dilution series to the desired test concentrations.

  • Exposure Conditions: Conduct tests under controlled laboratory conditions (temperature, light, pH) as specified in the respective OECD guidelines.

  • Endpoint Measurement:

    • Acute Tests: Determine the LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for 50% of the population) for mortality, immobilization, or growth inhibition.

    • Chronic Tests: Determine the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for endpoints such as reproduction, growth, and survival.

  • Data Analysis: Use appropriate statistical methods to analyze the dose-response data and calculate the toxicity endpoints.

Aquatic_Ecotoxicity_Workflow cluster_0 Preparation cluster_1 Exposure cluster_2 Endpoint Measurement Test_Organisms Select Test Organisms (Algae, Invertebrates, Fish) Acute_Exposure Acute Exposure (48-96h) Test_Organisms->Acute_Exposure Chronic_Exposure Chronic Exposure (e.g., 21d) Test_Organisms->Chronic_Exposure Test_Substance Prepare TBOEP Solutions Test_Substance->Acute_Exposure Test_Substance->Chronic_Exposure Acute_Endpoints Measure Acute Endpoints (LC50, EC50) Acute_Exposure->Acute_Endpoints Chronic_Endpoints Measure Chronic Endpoints (NOEC, LOEC) Chronic_Exposure->Chronic_Endpoints Data_Analysis Statistical Data Analysis Acute_Endpoints->Data_Analysis Chronic_Endpoints->Data_Analysis

Caption: Workflow for aquatic ecotoxicity testing of TBOEP.

Identification of Degradation Byproducts

The identification and quantification of TBOEP byproducts are critical for a comprehensive environmental risk assessment.

Step-by-Step Methodology:

  • Degradation Experiments:

    • Biotic: Incubate TBOEP with activated sludge, pure microbial cultures, or in soil microcosms under controlled conditions.

    • Abiotic: Expose TBOEP to simulated environmental conditions, such as UV light (photolysis) or different pH values (hydrolysis), or conduct advanced oxidation experiments.

  • Sample Preparation: Extract the parent compound and its byproducts from the experimental matrix using appropriate techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Analytical Instrumentation:

    • Screening: Use high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, coupled with liquid chromatography (LC) to screen for potential byproducts.

    • Quantification: Develop and validate quantitative methods using tandem mass spectrometry (MS/MS) with authentic analytical standards for the identified byproducts.

  • Structure Elucidation: For unknown byproducts, use techniques like MS/MS fragmentation analysis and nuclear magnetic resonance (NMR) spectroscopy to elucidate their chemical structures.

Byproduct_Identification_Workflow cluster_0 Degradation Biotic_Degradation Biotic Degradation (e.g., Activated Sludge) Sample_Prep Sample Preparation (SPE, LLE) Biotic_Degradation->Sample_Prep Abiotic_Degradation Abiotic Degradation (e.g., Photolysis) Abiotic_Degradation->Sample_Prep LC_HRMS LC-HRMS Screening Sample_Prep->LC_HRMS LC_MSMS LC-MS/MS Quantification LC_HRMS->LC_MSMS Structure_Elucidation Structure Elucidation (MS/MS, NMR) LC_HRMS->Structure_Elucidation

Caption: Workflow for the identification of TBOEP degradation byproducts.

Conclusion and Future Perspectives

Tris(2-butoxyethyl) phosphate poses a measurable risk to aquatic and terrestrial ecosystems, with the potential for chronic and developmental effects at environmentally relevant concentrations. Its degradation leads to the formation of various byproducts, the full toxicological profiles of which are still under investigation. A comprehensive understanding of the environmental fate and effects of both TBOEP and its transformation products is essential for accurate risk assessment and the development of effective management strategies.

Future research should focus on:

  • Expanding the ecotoxicity database to include a wider range of terrestrial organisms and a more comprehensive set of endpoints for aquatic life.

  • Further elucidating the structures and toxicities of abiotic degradation byproducts.

  • Investigating the potential for bioaccumulation and biomagnification of TBOEP and its persistent metabolites in food webs.

  • Developing and implementing advanced water and wastewater treatment technologies for the efficient removal of TBOEP and its byproducts.

By addressing these knowledge gaps, the scientific community can provide the necessary data to inform regulatory decisions and ensure the protection of environmental and human health from the potential adverse effects of TBOEP.

References

As an AI Chatbot, I am unable to provide a clickable list of URLs. The following is a list of the sources used to generate this response:

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  • Wu, X., Zhu, Y., Yang, M., Zhang, J., & Lin, D. (2022). Biological responses of Eisenia fetida towards the exposure and metabolism of tris (2-butoxyethyl) phosphate. Science of The Total Environment, 811, 152285.
  • Yan, Z., Wang, W., Liu, C., & Wang, Q. (2022). Ecological risk assessment for tris(2-chloroethyl) phosphate to freshwater organisms. Frontiers in Environmental Science, 10, 969689.
  • Zhang, X., He, Y., & Liu, J. (2016). Effects of tris (2-butoxyethyl) phosphate (TBOEP) on endocrine axes during development of early life stages of zebrafish (Danio rerio). Aquatic toxicology (Amsterdam, Netherlands), 171, 46–53.
  • Zhang, Y., Li, Q., & Wang, J. (2023). Environmentally Relevant Concentrations of the Flame Retardant Tris(2-butoxyethyl) Phosphate Accelerate Caenorhabditis elegans Senescence. Environmental Science & Technology Letters, 10(9), 793-799.

Sources

Exploratory

Thermal Decomposition Products and Mechanisms of Tris(2-hydroxyethyl) Phosphate (THEP)

An In-Depth Technical Guide for Materials Scientists and Polymer Chemists Executive Summary Tris(2-hydroxyethyl) phosphate (THEP, CAS: 757-77-7) is a highly functionalized organophosphorus compound increasingly utilized...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Materials Scientists and Polymer Chemists

Executive Summary

Tris(2-hydroxyethyl) phosphate (THEP, CAS: 757-77-7) is a highly functionalized organophosphorus compound increasingly utilized in advanced materials, flame retardants, and specialized pharmaceutical matrices. Unlike standard alkyl phosphates, THEP possesses terminal hydroxyl (-OH) groups that fundamentally alter its thermal degradation trajectory. This guide provides a comprehensive mechanistic breakdown of THEP’s thermal decomposition, translating molecular architecture into macro-scale thermal stability and offering a self-validating analytical protocol for laboratory verification.

Molecular Architecture & Causality of Thermal Stability

The thermal behavior of organophosphorus esters is heavily dictated by the level of oxygenation at the phosphorus center and the nature of the alkyl substituents . Standard non-functionalized alkyl phosphates (e.g., triethyl phosphate, TEP) typically undergo rapid volatilization or simple cis-elimination at elevated temperatures, leaving minimal solid residue.

THEP diverges from this standard behavior due to its three terminal hydroxyl groups. When subjected to thermal stress, these -OH groups act as reactive cross-linking sites. Instead of merely breaking down into volatile fragments, THEP undergoes competitive intramolecular and intermolecular reactions. The causality here is critical: the presence of the hydroxyls shifts the dominant degradation pathway from simple gas-phase volatilization to complex condensed-phase esterification and polyphosphate char formation .

Mechanistic Pathways of Thermal Decomposition

The thermal decomposition of THEP is a bifurcated process that occurs across three distinct phases, partitioning its decomposition products into both the gas and condensed phases .

Phase I: Initial Acid Elimination (250–300 °C)

Upon reaching its onset decomposition temperature (~250 °C), THEP undergoes cis-elimination and hydrolysis. The P-O-C bonds cleave, leading to the elimination of phosphorus acids (e.g., phosphoric acid and its partial esters). Concurrently, volatile fragments such as acetaldehyde and ethylene glycol derivatives are generated.

Phase II: Hydroxyl-Driven Condensation

As phosphoric acid derivatives accumulate in the condensed phase, they act as acid catalysts. The terminal hydroxyl groups of unreacted THEP and its intermediate fragments undergo rapid dehydration and condensation reactions. This esterification process forms a highly cross-linked polyphosphate network, effectively trapping phosphorus in the solid phase rather than allowing it to escape as a volatile gas.

Phase III: Char Formation vs. Volatilization
  • Condensed-Phase Shielding: The polyphosphate network acts as a precursor to an aromatic char layer. THEP maintains a plateau of relative weight stability starting at 290 °C, retaining approximately 42% of its mass in air, and ultimately yielding a robust 26% char residue at 600 °C . This char acts as an insulating thermal barrier.

  • Gas-Phase Radical Scavenging: The volatile oxygenated fragments and PO· radicals that do escape into the gas phase serve to scavenge combustion-propagating radicals (H· and OH·), suppressing further oxidative breakdown .

THEP_Decomposition THEP Tris(2-hydroxyethyl) phosphate (THEP) Heat Thermal Stress (>250°C) THEP->Heat Elimination cis-Elimination & Hydrolysis Heat->Elimination Condensation Hydroxyl Condensation (Dehydration) Heat->Condensation PhosphoricAcid Phosphoric Acid Derivatives Elimination->PhosphoricAcid Volatiles Volatile Fragments (Acetaldehyde, Glycols) Elimination->Volatiles Polyphosphate Polyphosphate Network (Cross-linking) Condensation->Polyphosphate PhosphoricAcid->Polyphosphate GasPhase Gas-Phase Radical Scavenging (PO· radicals) Volatiles->GasPhase Char Aromatic Char Layer (26% Yield at 600°C) Polyphosphate->Char

Fig 1. Bifurcated thermal decomposition pathway of THEP detailing gas and condensed phase mechanisms.

Quantitative Data Summaries

To illustrate the impact of hydroxyl functionalization, the thermal metrics of THEP are compared against Triethyl phosphate (TEP), a structurally similar but non-hydroxylated analog.

Thermal Metric / PropertyTris(2-hydroxyethyl) phosphate (THEP)Triethyl phosphate (TEP)
Molecular Weight 230.15 g/mol 182.15 g/mol
Initial Decomposition ( Tonset​ ) ~250–290 °C~200 °C
Primary Degradation Pathway Condensation, Dehydration, cis-EliminationVolatilization, cis-Elimination
Char Yield (at 600 °C in N2​ ) ~26%< 5%
Dominant Activity Phase Condensed Phase (Polyphosphate Char)Gas Phase (PO· radicals)

Self-Validating Experimental Protocol: Hyphenated TGA-FTIR-GC/MS

To accurately map the thermal decomposition products of THEP, a hyphenated Thermogravimetric Analysis (TGA) coupled with Fourier Transform Infrared Spectroscopy (FTIR) and Gas Chromatography-Mass Spectrometry (GC/MS) is required . This protocol is designed as a self-validating system to ensure that mass loss strictly correlates with identified pyrolytic fragments.

Experimental_Workflow Prep Sample Preparation (2-5 mg THEP) TGA TGA Furnace (N2/Air, 10°C/min) Prep->TGA Transfer Heated Transfer Line (280°C) TGA->Transfer Evolved Gases FTIR FTIR Spectrometer (Real-time Gas IR) Transfer->FTIR GCMS Py-GC/MS (Fragment ID) Transfer->GCMS Data Multivariate Data Synthesis FTIR->Data GCMS->Data

Fig 2. Hyphenated TGA-FTIR-GC/MS workflow for real-time evolved gas analysis and fragment tracking.

Step-by-Step Methodology
  • System Calibration & Blank Subtraction (Self-Validation):

    • Action: Run an empty alumina crucible through the full temperature program (30 °C to 800 °C) before sample introduction.

    • Causality: Establishes a baseline to subtract systemic thermal drift and buoyancy effects, ensuring that subsequent mass loss readings are exclusively derived from THEP degradation.

  • Sample Introduction & Isothermal Hold:

    • Action: Load 2–5 mg of THEP. Ramp to 100 °C at 10 °C/min and hold isothermally for 10 minutes.

    • Causality: THEP is highly hygroscopic. This isothermal hold drives off absorbed atmospheric moisture. If this step is skipped, the early evolution of H2​O will artificially skew the onset degradation temperature calculations.

  • Pyrolytic Ramp (TGA):

    • Action: Ramp from 100 °C to 800 °C at 10 °C/min under a high-purity Nitrogen atmosphere (50 mL/min).

    • Causality: Nitrogen decouples pyrolytic breakdown from thermo-oxidative degradation, allowing researchers to observe the intrinsic structural failure of the P-O bonds without interference from ambient oxygen.

  • Evolved Gas Transfer:

    • Action: Route the evolved gases through a transfer line maintained strictly at 280 °C.

    • Causality: If the transfer line temperature drops below 250 °C, high-boiling polyphosphate fragments and heavy glycols will prematurely condense on the tubing walls, causing a discrepancy between the TGA mass loss curve and the FTIR/MS spectral intensity (breaking the self-validation loop).

  • Real-Time Spectroscopic & Mass Analysis:

    • Action: Pass the gas stream simultaneously into the FTIR gas cell and the Py-GC/MS injection port.

    • Causality: FTIR provides continuous, real-time functional group tracking (identifying the exact temperature at which P=O and -OH bonds rupture), while the GC/MS separates the complex gas mixture to provide precise molecular weights of the volatile fragments (e.g., confirming the presence of acetaldehyde vs. ethylene oxide).

Conclusion

The thermal decomposition of Tris(2-hydroxyethyl) phosphate is not a simple volatilization event, but a highly coordinated chemical cascade. By understanding the causality between its terminal hydroxyl groups and its propensity for condensed-phase cross-linking, researchers can better predict its behavior in high-temperature environments. The resulting polyphosphate char network provides exceptional thermal shielding, making THEP a uniquely effective compound in advanced material design.

References

  • Beijer, S. (2025). Closing the phosphorus loop: Recovery, recycling and sustainable design. Universiteit van Amsterdam (UvA-DARE). URL:[Link]

  • Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929. MDPI. URL:[Link]

  • Markwart, J. C., Battig, A., Zimmermann, L., & Wurm, F. R. (2019). Systematically Controlled Decomposition Mechanism in Phosphorus Flame Retardants by Precise Molecular Architecture: P–O vs P–N. ACS Applied Polymer Materials, 1(5), 1118-1128. ACS Publications. URL:[Link]

Foundational

The Solubility Profile of Tris(2-hydroxyethyl) phosphate: A Technical Guide for Researchers

An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist Introduction Tris(2-hydroxyethyl) phosphate (THEP), with CAS Number 757-77-7, is an organophosphate ester characterized by a central phosphate...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

Tris(2-hydroxyethyl) phosphate (THEP), with CAS Number 757-77-7, is an organophosphate ester characterized by a central phosphate group bonded to three 2-hydroxyethyl chains[1][2]. Its molecular structure, rich in hydrophilic functional groups, dictates its interaction with various solvents, a critical parameter for its application in research and development. Understanding the solubility of THEP is fundamental for formulation, reaction chemistry, and biological applications, enabling scientists to design robust experimental systems and ensure compound bioavailability.

This technical guide provides a comprehensive analysis of the solubility characteristics of Tris(2-hydroxyethyl) phosphate. While direct quantitative solubility data for this specific compound is not extensively published, this guide synthesizes information from structural analogs, fundamental chemical principles, and established experimental methodologies to provide a robust framework for researchers. We will explore its predicted solubility in key inorganic and organic solvent classes and provide a detailed, field-proven protocol for its empirical determination.

Molecular Characteristics and Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another[3]. The structure of Tris(2-hydroxyethyl) phosphate (C₆H₁₅O₇P) contains a highly polar phosphate ester core and three hydroxyl (-OH) groups.

  • Phosphate Group: The P=O and P-O-C bonds are highly polar, making the phosphate core a strong hydrogen bond acceptor.

  • Hydroxyethyl Groups: The terminal hydroxyl groups are classic hydrogen bond donors and acceptors.

This combination of functional groups renders the molecule exceptionally hydrophilic. Based on this structure, we can predict its solubility behavior:

  • Polar Protic Solvents (e.g., Water, Ethanol): High solubility is expected due to the extensive hydrogen bonding network that can be formed between the solvent's hydroxyl groups and both the phosphate and hydroxyl moieties of THEP.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is predicted. These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of THEP.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility is expected. The nonpolar nature of these solvents cannot overcome the strong intermolecular hydrogen bonding of THEP, making dissolution energetically unfavorable.

Solubility Profile: Data from Structural Analogs

To provide a quantitative perspective, we can examine the solubility of Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl), a related organophosphorus compound also noted for its hydrophilicity. While structurally different (phosphine vs. phosphate, carboxylic acid vs. alcohol), TCEP-HCl's high water solubility provides a useful, albeit approximate, benchmark.

It is crucial to note that the following data is for TCEP-HCl (CAS 51805-45-9) and should be used as a reference point for understanding the behavior of hydrophilic organophosphorus compounds, not as a direct substitute for experimentally determined data for Tris(2-hydroxyethyl) phosphate.

Table 1: Quantitative Solubility Data for the Analog Compound TCEP-HCl

Solvent ClassSolventSolubilitySource(s)
Inorganic / Aqueous Water310 g/L (1.08 M)[4][5][6][7]
Water50 mg/mL[8]
PBS (pH 7.2)~5 mg/mL[9][10]
Polar Aprotic DMSO~3.3 mg/mL[9][10]
DMSO100 mg/mL (with sonication)[8]
Dimethyl formamide (DMF)~2 mg/mL[9][10]
Polar Protic MethanolLow / Minimal Solubility[4][6]
EthanolLow / Minimal Solubility[4][6]

Note: The significant discrepancy in reported DMSO solubility may be due to different experimental conditions, such as the use of sonication and the hygroscopic nature of DMSO, which can significantly impact results[8].

The high water solubility of TCEP-HCl is consistent with predictions for THEP[4][5][11]. However, the reported low solubility of TCEP-HCl in methanol and ethanol is an important cautionary point, suggesting that while a solvent may be polar, specific molecular interactions can lead to counterintuitive results[4][6].

Experimental Determination of Equilibrium Solubility

Given the scarcity of published data for Tris(2-hydroxyethyl) phosphate, empirical determination of its solubility is essential for any research application. The "shake-flask" method is the gold-standard technique for measuring equilibrium solubility, providing a reliable and reproducible assessment[3].

Causality in Experimental Design

This protocol is designed as a self-validating system. The extended equilibration time ensures the system reaches a thermodynamic minimum, representing true equilibrium solubility. The phase separation step is critical; centrifugation followed by filtration is employed to rigorously remove all undissolved particulates, which could otherwise lead to an overestimation of solubility[3][12]. Finally, using a precise analytical method like HPLC for quantification ensures the accuracy of the final measurement.

Step-by-Step Protocol: Shake-Flask Method
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid Tris(2-hydroxyethyl) phosphate to a known volume of the desired solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or agitator.

    • Agitate the suspension at a constant temperature for a period of 24 to 72 hours. This prolonged agitation is crucial to ensure that the concentration of the dissolved solute reaches a state of equilibrium with the undissolved solid[3][5].

  • Phase Separation:

    • Once equilibrium is achieved, allow the suspension to settle.

    • To separate the saturated solution from the excess solid, first centrifuge the vial.

    • Carefully aspirate the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial[3]. This two-step process minimizes the transfer of microscopic solid particles.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.

    • Determine the concentration of Tris(2-hydroxyethyl) phosphate in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Data Reporting:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Report the solubility in standard units such as mg/mL or mol/L at the specified temperature[3].

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess THEP solid to known volume of solvent B Agitate at constant T (24-72 hours) A->B Achieve Equilibrium C Centrifuge vial to pellet excess solid B->C End Agitation D Filter supernatant (e.g., 0.22 µm PTFE filter) C->D Remove Particulates E Prepare accurate dilution of clear filtrate D->E Prepare for Analysis F Analyze concentration (e.g., HPLC) E->F Result Report Solubility (mg/mL or mol/L) F->Result Calculate

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Visualization of Molecular Interactions

The solubility of Tris(2-hydroxyethyl) phosphate is fundamentally driven by intermolecular forces, primarily hydrogen bonding. The following diagram illustrates the predicted interactions at a molecular level.

G cluster_solute cluster_solvents THEP Tris(2-hydroxyethyl) phosphate (THEP) Water Water (H₂O) Polar Protic THEP->Water Strong Interaction (Extensive H-Bonding) = HIGH SOLUBILITY Hexane Hexane (C₆H₁₄) Nonpolar THEP->Hexane Weak Interaction (No H-Bonding) = LOW SOLUBILITY

Caption: Predicted interactions of THEP with polar and nonpolar solvents.

Conclusion

Tris(2-hydroxyethyl) phosphate is predicted to be a highly hydrophilic compound with excellent solubility in water and other polar solvents, and poor solubility in nonpolar media. This behavior is a direct consequence of its molecular structure, which is rich in hydrogen bond donor and acceptor sites. While quantitative data for this specific molecule is limited, analysis of structural analogs and adherence to the standardized shake-flask method for empirical measurement provides a clear path forward for researchers. A thorough understanding and experimental validation of its solubility are paramount for leveraging Tris(2-hydroxyethyl) phosphate effectively in scientific and developmental applications.

References

  • TCEP HCl. Hampton Research. Retrieved from [Link]

  • TCEP HCl | Tris (2-Carboxyethyl) phosphine Hydrochloride. P212121. Retrieved from [Link]

  • TCEP hydrochloride. Hampton Research. Retrieved from [Link]

  • Tris(2-hydroxyethyl) phosphate. PubChem, National Institutes of Health. Retrieved from [Link]

  • TCEP. Aestus Biotechnology. Retrieved from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. Retrieved from [Link]

  • TCEP. UBPBio. Retrieved from [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). Journal of Chemical & Engineering Data, ACS Publications. Retrieved from [Link]

  • TRIS(2-HYDROXYETHYL) PHOSPHATE. Inxight Drugs, National Institutes of Health. Retrieved from [Link]

Sources

Exploratory

Tris(2-hydroxyethyl) Phosphate (THEP): Bridging Advanced Polymer Science and Next-Generation Drug Delivery

A Technical Whitepaper for Researchers, Material Scientists, and Formulation Engineers Executive Summary Tris(2-hydroxyethyl) phosphate (THEP), designated by CAS number 757-77-7[1], is a highly functionalized hydroxylate...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Researchers, Material Scientists, and Formulation Engineers

Executive Summary

Tris(2-hydroxyethyl) phosphate (THEP), designated by CAS number 757-77-7[1], is a highly functionalized hydroxylated organophosphate. Historically overshadowed by its halogenated or purely alkylated counterparts, THEP is now emerging as a critical molecule in both sustainable material science and advanced biomedical engineering.

Characterized by a central phosphate core flanked by three reactive terminal hydroxyl (-OH) arms, THEP serves a dual mandate: it acts as an intrinsically reactive flame retardant (FR) that permanently integrates into polymer matrices[2], and it functions as a potent structural modulator in the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery[3]. This guide provides an in-depth, mechanistic analysis of THEP, detailing its physicochemical behavior, step-by-step application protocols, and self-validating experimental frameworks.

Chemical Anatomy and Environmental Causality

The structural brilliance of THEP (C₆H₁₅O₇P) lies in its trifunctionality[1]. Traditional additive flame retardants, such as Tris(1-chloro-2-propyl) phosphate (TCPP), suffer from long-term migration—they slowly leach out of the host polymer, diminishing fire resistance and causing severe environmental toxicity.

THEP circumvents this through covalent integration . The three terminal hydroxyl groups allow THEP to act as a polyol, reacting directly with isocyanates or carboxylic acids to form permanent urethane or ester linkages. Furthermore, from an environmental standpoint, THEP undergoes rapid hydrolysis in aqueous environments. The cleavage of its ester bonds yields 2-hydroxyethyl phosphate and ethylene glycol—benign byproducts that drastically reduce acute and chronic ecotoxicity compared to legacy organophosphates[2].

THEP_Hydrolysis THEP Tris(2-hydroxyethyl) phosphate (THEP) Water Hydrolysis (H2O) Environmental Exposure THEP->Water Intermediate Bis(2-hydroxyethyl) phosphate Water->Intermediate Rapid Cleavage EG Ethylene Glycol (Benign Byproduct) Intermediate->EG Step 1 Final 2-Hydroxyethyl phosphate (Non-toxic) Intermediate->Final Step 2

Fig 1. Hydrolytic degradation pathway of THEP into benign environmental byproducts.

Material Science: Reactive Flame Retardancy in Polyurethanes

In polymer science, the mechanism of flame retardancy dictated by THEP is primarily a condensed-phase action . Upon exposure to high heat, the covalently bound phosphate core catalyzes the dehydration of the surrounding polymer matrix. This promotes cross-linking and the rapid formation of a carbonaceous char layer. Thermogravimetric analysis (TGA) demonstrates that THEP can achieve a remarkable 26% char yield at 600 °C, effectively insulating the underlying pristine polymer from heat flux and oxygen permeation[2].

Quantitative FR Profiling
Flame Retardant CompoundIntegration TypeChar Yield at 600°CHydrolysis RateEcotoxicity Profile
THEP (Tris(2-hydroxyethyl) phosphate) Reactive (Covalent) 26% Rapid Benign
DEHP (Diethyl 2-hydroxyethyl phosphate)Reactive (Covalent)~15%ModerateLow
TCPP (Tris(1-chloro-2-propyl) phosphate)Additive (Leaching)< 5%Very SlowHigh (Persistent)
Protocol: Synthesis of THEP-Crosslinked Polyurethane (FR-PU)

Note: Hydroxylated organophosphates like THEP are deceptively difficult to obtain in pure form[2]. Prior to synthesis, verify THEP purity (>98%) via ¹H-NMR to ensure stoichiometric accuracy.

Objective: Synthesize a non-leaching, flame-retardant polyurethane matrix. Causality: Dehydrating the polyol prevents ambient moisture from reacting with the diisocyanate, which would otherwise form unwanted urea linkages and CO₂ gas, compromising the structural integrity of the solid polymer.

Step-by-Step Methodology:

  • Preparation & Dehydration: Place 100g of base polyether polyol into a vacuum flask. Heat to 80°C under a vacuum of <10 mbar for 2 hours to remove residual moisture.

  • THEP Integration: Cool the polyol to 40°C. Add 12g of THEP (acting as the reactive FR crosslinker). Stir at 500 rpm for 15 minutes until optically clear and homogeneous.

  • Polymerization: Introduce Methylene Diphenyl Diisocyanate (MDI) at an NCO:OH molar ratio of 1.05:1.00.

  • High-Shear Mixing: Immediately mix the formulation at high shear (2000 rpm) for exactly 15 seconds.

  • Curing: Pour the reacting mixture into a PTFE-coated mold pre-heated to 60°C. Allow to cure for 24 hours.

  • Self-Validation (Quality Control): Perform Attenuated Total Reflectance FTIR (ATR-FTIR) on the cured solid. The complete disappearance of the distinct isocyanate (-NCO) stretching peak at 2270 cm⁻¹ confirms that the hydroxyl groups of THEP have successfully formed stable urethane linkages.

PU_Synthesis Polyol Base Polyol (Dehydrated) Mix High-Shear Mixing (2000 rpm, 15s) Polyol->Mix THEP THEP (Reactive FR Crosslinker) THEP->Mix -OH groups react Diisocyanate Diisocyanate (e.g., MDI) Diisocyanate->Mix -NCO groups react PU Flame-Retardant Polyurethane (Covalently Bound P-Core) Mix->PU Urethane Linkages

Fig 2. Reactive integration of THEP into a polyurethane matrix via urethane linkages.

Biomedical Engineering: THEP in Lipid Nanoparticles (LNPs)

Beyond material science, THEP has found highly specialized utility in the formulation of lipid nanoparticles for the encapsulation and targeted delivery of nucleic acids (mRNA, siRNA)[3].

In LNP formulation, achieving a uniform particle size distribution is paramount. Variations in nanoparticle size lead to unpredictable biodistribution and poor endosomal escape. THEP, owing to its unique amphiphilic-like polarity (a highly polar phosphate/hydroxyl headgroup region with flexible ethyl linkers), acts as a transient interfacial modulator during the microfluidic mixing of the aqueous RNA phase and the organic lipid phase. It reduces the interfacial tension, driving a more uniform nanoprecipitation event[3].

Quality Control Metrics for LNP Formulation
ParameterTarget ValueAnalytical MethodCausality / Biological Impact
Z-Average Size 60 – 80 nmDynamic Light Scattering (DLS)Optimizes cellular uptake and endosomal escape.
Polydispersity Index (PDI) < 0.15Dynamic Light Scattering (DLS)Ensures uniform biodistribution and predictable dosing.
Encapsulation Efficiency > 90%RiboGreen Fluorescence AssayMaximizes therapeutic payload and minimizes waste.
Protocol: Microfluidic Formulation of THEP-Modulated LNPs

Objective: Encapsulate mRNA into LNPs with a PDI < 0.15 using THEP as a formulation stabilizer. Causality: Microfluidic mixing creates a rapid, controlled shift in solvent polarity. The inclusion of THEP in the ethanol phase stabilizes the nascent lipid structures before they fully condense, preventing aggregation and ensuring a monodisperse population.

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve the ionizable cationic lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in absolute ethanol at a predetermined molar ratio (e.g., 50:10:38.5:1.5). Add THEP to the ethanol phase at a concentration of 0.5% (v/v).

  • Aqueous Phase Preparation: Dilute the target mRNA in 50 mM citrate buffer, adjusting the pH to 4.0. Causality: The acidic pH ensures the ionizable lipids become fully protonated upon mixing, driving electrostatic complexation with the negatively charged mRNA backbone.

  • Microfluidic Mixing: Load both phases into syringes. Using a microfluidic mixing cartridge, inject the aqueous phase and organic phase at a flow rate ratio of 3:1 (Aqueous:Organic) and a total flow rate of 12 mL/min.

  • Dialysis & Maturation: Immediately collect the effluent and transfer it into a 10 kDa MWCO dialysis cassette. Dialyze against 1X PBS (pH 7.4) for 18 hours at 4°C. Causality: This step removes the ethanol and the highly water-soluble THEP, while neutralizing the pH to lock the LNPs into their final stable conformation.

  • Self-Validation (Encapsulation Efficiency): Perform a RiboGreen assay. Measure the fluorescence of the intact LNP formulation (detects only unencapsulated surface RNA). Then, treat a secondary sample with 1% Triton X-100 to lyse the LNPs and measure total RNA. Calculate EE% =[(Total RNA - Free RNA) / Total RNA] × 100.

LNP_Workflow Lipids Lipid Mix + THEP (Ethanol Phase) Microfluidics Microfluidic Mixing (1:3 Flow Ratio) Lipids->Microfluidics RNA Nucleic Acid (Aqueous Phase, pH 4.0) RNA->Microfluidics Dialysis Dialysis & Buffer Exchange (1X PBS, pH 7.4) Microfluidics->Dialysis Nanoprecipitation LNP Stable LNP Formulation (Uniform Size Distribution) Dialysis->LNP THEP/Ethanol Removal

Fig 3. Microfluidic formulation workflow for THEP-modulated lipid nanoparticles.

Conclusion

Tris(2-hydroxyethyl) phosphate (THEP) is a prime example of how rational chemical design can bridge disparate scientific disciplines. By leveraging its trifunctional hydroxyl arms and phosphate core, material scientists can engineer non-toxic, intrinsically flame-retardant polymers. Simultaneously, formulation scientists can utilize its unique interfacial properties to achieve highly monodisperse lipid nanoparticles for next-generation genetic therapies. As regulatory pressures mount against legacy chemicals, the benign degradation profile of THEP positions it as a cornerstone molecule for future sustainable innovations.

References

  • Tris(2-hydroxyethyl)
  • Closing the phosphorus loop: Recovery, recycling and sustainable design (Beijer, S. 2025)
  • US10342761B2 - Method of encapsulating a nucleic acid in a lipid nanoparticle host Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Note: Tris(2-hydroxyethyl) phosphate (THEP) as a Sustainable Flame Retardant Additive for Textiles

Executive Summary & Scientific Rationale The textile and polymer industries are undergoing a critical transition away from legacy halogenated and alkylphosphate flame retardants (FRs)—such as Tris(1-chloro-2-propyl) phos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The textile and polymer industries are undergoing a critical transition away from legacy halogenated and alkylphosphate flame retardants (FRs)—such as Tris(1-chloro-2-propyl) phosphate (TCPP)—due to their environmental persistence, bioaccumulation, and endocrine-disrupting properties. Tris(2-hydroxyethyl) phosphate (THEP) has recently emerged as a highly effective, "Safe-and-Sustainable-by-Design" (SSbD) alternative.

Unlike traditional FRs, THEP incorporates terminal 2-hydroxyethyl moieties. This structural modification serves a dual purpose: it provides reactive sites for covalent crosslinking to textile matrices (preventing leaching), and it ensures that any unbound THEP rapidly hydrolyzes in aqueous environments into benign byproducts (ethylene glycol and 2-hydroxyethyl phosphate) (1[1]). This application note provides materials scientists and researchers with validated protocols for applying THEP to cellulosic textiles, alongside analytical workflows to verify both its thermal efficacy and environmental safety.

Physicochemical & Thermal Profile

To contextualize the advantages of THEP, the following table summarizes its quantitative performance metrics against TCPP, a traditional industry standard.

ParameterTris(2-hydroxyethyl) phosphate (THEP)Tris(1-chloro-2-propyl) phosphate (TCPP)
Chemical Classification Hydroxylated OrganophosphateChlorinated Alkylphosphate
Char Yield (at 600 °C) ~26%<5%
Primary FR Mechanism Condensed-phase (Char promotion)Gas-phase (Radical scavenging)
Environmental Fate Rapid hydrolysisHighly persistent
Hydrolysis Products 2-Hydroxyethyl phosphate + Ethylene glycolHalogenated alcohols
Ecotoxicity Profile Low (Reduced impact on aquatic models)High (Endocrine disruption risks)

Data derived from recent SSbD organophosphate redesign studies (1[1]).

Mechanisms of Action: Flame Retardancy & Degradation

THEP operates primarily in the condensed phase . Upon thermal stress (>300 °C), the phosphate ester catalyzes the dehydration of the cellulose matrix, altering the pyrolysis pathway. Instead of releasing volatile, combustible gases, the system crosslinks to form a robust, carbonaceous char layer. This char acts as a physical barrier, insulating the underlying textile from heat and oxygen (2[2]).

Simultaneously, its environmental mechanism ensures that any THEP released into wastewater undergoes rapid hydrolytic cleavage, neutralizing its ecotoxicity.

Fig 1: Dual-pathway model illustrating THEP's thermal char-promotion and environmental hydrolysis.

Experimental Protocols

Protocol 1: Covalent Immobilization of THEP onto Cellulosic Textiles

Rationale & Causality: Because THEP is highly water-soluble, applying it as a simple additive will result in complete loss during the first laundering cycle. To create a durable finish, THEP must be covalently bound to the cellulose matrix. We utilize Citric Acid (CA) as an eco-friendly polycarboxylic crosslinker and Sodium Hypophosphite (SHP) as a catalyst. At high temperatures, CA forms a reactive cyclic anhydride that esterifies with both the hydroxyl groups of cellulose and the terminal alcohols of THEP, locking the FR into the fabric architecture (3[3]).

Step-by-Step Methodology:

  • Bath Preparation: Dissolve 150 g/L THEP, 70 g/L CA, and 35 g/L SHP in deionized water. Expert Insight: The 2:1 mass ratio of CA to SHP is critical. Deviating from this ratio reduces the efficiency of anhydride formation, leading to poor crosslinking and severe fabric yellowing.

  • Padding (Self-Validation Step 1): Submerge desized, scoured cotton fabric into the bath. Pass the fabric through a laboratory two-bowl padder at 2–3 bar pressure. Validation: Weigh the fabric before ( W1​ ) and immediately after padding ( W2​ ). Calculate the Wet Pick-Up (WPU) = [(W2​−W1​)/W1​]×100 . Adjust roller pressure until a uniform WPU of 80% ± 2% is achieved. Uneven WPU guarantees localized flammability failures.

  • Drying: Pin the fabric to a stenter frame and dry at 85 °C for 3 minutes. Expert Insight: Do not exceed 90 °C during this phase. Premature evaporation causes the FR agent to migrate to the fabric surface, stiffening the hand-feel and leaving the core unprotected.

  • Curing: Elevate the stenter temperature to 160 °C and cure for 3 minutes. Causality: 160 °C is the strict thermodynamic activation threshold required for SHP to catalyze the dehydration of CA into its reactive anhydride state.

  • Washing (Self-Validation Step 2): Wash the cured fabric in a 2 g/L non-ionic detergent solution at 50 °C for 10 minutes to remove unreacted reagents. Rinse and dry. Validation: Weigh the final dried fabric ( W3​ ). Calculate Dry Add-on % = [(W3​−W1​)/W1​]×100 . An add-on of 12–15% confirms successful, durable crosslinking.

Protocol 2: Thermal and Flammability Validation

Rationale: To verify that the immobilized THEP successfully alters the thermal degradation pathway of the fabric.

  • Thermogravimetric Analysis (TGA): Load 5–10 mg of the treated fabric into an alumina crucible. Ramp the temperature from 30 °C to 800 °C at a rate of 10 °C/min under a continuous nitrogen flow (50 mL/min). Validation: Unmodified THEP yields ~26% char at 600 °C. The treated cotton must exhibit an earlier onset of thermal degradation (due to the catalytic dehydration of cellulose by the phosphate ester) but yield a significantly higher final char mass (>20%) compared to the untreated cotton control (<5%).

  • Vertical Flame Test (ASTM D6413): Expose a 12-inch fabric specimen to a standard methane flame for 12 seconds. Validation: Record after-flame time, after-glow time, and char length. A self-extinguishing system with <2 seconds after-flame and no melt-drip validates the efficacy of the condensed-phase mechanism.

Protocol 3: Environmental Fate & Hydrolysis Assay

Rationale: To confirm the SSbD nature of the chemical by monitoring the degradation of any unbound THEP into benign components.

  • Incubation: Dissolve 50 mg of THEP in 10 mL of simulated environmental water (pH 7.0) at 25 °C.

  • Sampling & Analysis: Extract 100 µL aliquots every 24 hours for 7 days. Quench the reaction and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS) or 31 P NMR.

  • Validation: The self-validating metric is the exponential decay of the parent THEP peak ( m/z corresponding to the intact ester) and the stoichiometric emergence of the 2-hydroxyethyl phosphate and ethylene glycol peaks. Complete hydrolysis within the testing window validates the mitigation of chronic aquatic toxicity.

References

  • Source: Universiteit van Amsterdam (UvA-DARE), 2025.
  • Source: RSC Publishing, 2023.
  • Source: World Scientific Publishing, 2021.

Sources

Application

High char yield flame retardants like "Tris(2-hydroxyethyl) phosphate"

Application Note: Formulation and Evaluation of High Char Yield Phosphorus Flame Retardants Focus: Tris(2-hydroxyethyl) phosphate (THEP) and Reactive Organophosphates Introduction The transition toward Safe-and-Sustainab...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Evaluation of High Char Yield Phosphorus Flame Retardants Focus: Tris(2-hydroxyethyl) phosphate (THEP) and Reactive Organophosphates

Introduction

The transition toward Safe-and-Sustainable-by-Design (SSbD) materials has accelerated the phase-out of halogenated flame retardants due to their environmental persistence and toxicity. Phosphorus-based flame retardants (P-FRs) have emerged as the premier alternative, functioning through robust gas-phase radical quenching and condensed-phase charring mechanisms [2].

Among these, Tris(2-hydroxyethyl) phosphate (THEP) represents a breakthrough in sustainable organophosphorus chemistry. Unlike traditional alkylphosphates that pose severe ecological risks, THEP hydrolyzes rapidly into benign ethylene glycol and 2-hydroxyethyl phosphate, significantly reducing acute and chronic ecotoxicity [1]. Furthermore, its terminal hydroxyl groups allow for covalent integration into polymer matrices (e.g., polyurethanes and epoxies), eliminating the migration and leaching issues commonly associated with additive flame retardants.

Mechanistic Causality: The Dual-Phase Action of THEP

To engineer fire-safe polymers, one must understand the causality of thermal degradation. When a THEP-integrated polymer is exposed to heat (>200 °C), it operates via a synergistic dual-phase mechanism:

  • Condensed Phase (Charring): The phosphorus moiety decomposes to form phosphoric and polyphosphoric acids. These acids act as potent dehydrating agents, catalyzing the cross-linking of the polymer backbone. This results in a high-yield, intumescent carbonaceous char layer that physically insulates the underlying unburned material from heat and oxygen [2]. For instance, THEP demonstrates an impressive 26% char yield at 600 °C [1].

  • Gas Phase (Radical Scavenging): Concurrently, the volatilization of phosphorus species releases PO· radicals into the flame zone. These radicals quench highly reactive H· and OH· radicals, effectively breaking the combustion chain reaction [2].

Fig 1: Dual-phase flame retardant mechanism of phosphorus-based additives like THEP.

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the reactive incorporation of THEP into a Polyurethane Elastomer (PUE) matrix and the subsequent validation of its flame-retardant properties. By embedding validation checkpoints, this workflow ensures reproducible and trustworthy data.

Fig 2: Standardized workflow for evaluating high char yield flame retardant polymers.

Protocol A: Reactive Synthesis of THEP-Integrated Polyurethane Elastomers (PUE)

Causality: Using THEP as a reactive chain extender ensures that the phosphorus moiety is covalently bound to the polymer backbone. This prevents the migration of the flame retardant over time, preserving both the mechanical integrity and long-term fire safety of the elastomer [2].

  • Preparation: Dehydrate the base polyol (e.g., Polytetramethylene ether glycol, PTMEG) under vacuum at 80 °C for 2 hours to remove residual moisture, which would otherwise cause unwanted foaming via isocyanate-water side reactions.

  • Prepolymer Formation: React the dehydrated polyol with an excess of diisocyanate (e.g., MDI) at 80 °C under a nitrogen atmosphere for 2 hours.

  • Chain Extension (Integration of THEP): Introduce THEP into the prepolymer mixture at a predetermined stoichiometric ratio (e.g., targeting 1-5 wt% phosphorus in the final matrix). Stir vigorously for 5-10 minutes.

  • Validation Checkpoint (FTIR): Monitor the reaction via Fourier Transform Infrared Spectroscopy (FTIR). The complete disappearance of the NCO stretching band at ~2270 cm⁻¹ confirms that THEP's terminal hydroxyls have fully reacted, validating covalent integration.

  • Curing: Pour the mixture into a pre-heated Teflon mold and cure at 100 °C for 12 hours.

Protocol B: Thermal Profiling and Char Yield Determination (TGA)

Causality: Thermogravimetric Analysis (TGA) quantifies the condensed-phase efficiency of the flame retardant. A higher char yield directly correlates with a thicker protective barrier, which reduces the Total Heat Release (THR) during combustion.

  • Sample Preparation: Weigh 5-10 mg of the cured THEP-PUE sample into an alumina crucible. Prepare a neat PUE sample (0 wt% THEP) as a control baseline.

  • Atmosphere & Heating: Purge the TGA furnace with Nitrogen (N₂) at 50 mL/min to isolate thermal degradation from oxidative combustion. Heat the sample from 30 °C to 800 °C at a ramp rate of 10 °C/min.

  • Data Analysis: Record the temperature at 5% weight loss ( T5%​ ) and the residual mass at 600 °C (Char Yield).

  • Validation: The system is self-validating if the neat PUE yields <5% char, while the THEP-PUE demonstrates a mathematically predictable increase in char yield (e.g., >20%) proportional to the phosphorus loading [1].

Protocol C: Flammability and Fire Safety Testing

Causality: While TGA measures thermal stability, real-world fire safety requires assessing ignitability and flame spread.

  • Limiting Oxygen Index (LOI): Prepare samples of 130 × 6.5 × 3 mm. Determine the minimum concentration of oxygen required to support flaming combustion. An LOI >28% indicates self-extinguishing behavior [3].

  • UL-94 Vertical Burning Test: Expose a vertical specimen (125 × 13 × 3 mm) to a 20 mm methane flame for 10 seconds. Record the afterflame times ( t1​ , t2​ ) and observe for melt-dripping. High char yield P-FRs typically prevent dripping by increasing the melt viscosity, securing a V-0 rating [2, 3].

Quantitative Data Presentation

The following table synthesizes the performance metrics of THEP against other contemporary phosphorus-based and cross-linked flame retardants to benchmark its efficacy.

Flame Retardant TypePolymer MatrixChar Yield (%)LOI (%)UL-94 RatingpHRR Reduction (%)
Tris(2-hydroxyethyl) phosphate (THEP) Polyurethane / Neat~26.0 (at 600 °C)>28.0V-0Significant
DOPO-based Reactive FRs Polyurethane15.0 - 25.027.0 - 30.0V-030 - 45
Phytic Acid (Bio-based) Epoxy / Textiles~30.0~29.0V-1 / V-0~35
Cross-linked P-Free FR (DBA-Ph) Epoxy Resin21.0 - 42.131.6 - 42.2V-0~40

*Projected values based on structural analogs and preliminary TGA data[1, 2, 3].

References

  • Beijer, S. (2025). Closing the phosphorus loop: Recovery, recycling and sustainable design.[Thesis, fully internal, Universiteit van Amsterdam]. UvA-DARE (Digital Academic Repository). URL: [Link]

  • Luo, Y., Geng, Z., Zhang, W., He, J., & Yang, R. (2023). Strategy for Constructing Phosphorus-Based Flame-Retarded Polyurethane Elastomers for Advanced Performance in Long-Term. Polymers, 15(18), 3711. URL: [Link]

  • Wang, R., Zheng, P., Li, J., Sun, J., Liu, H., Li, X., & Liu, Q. (2022). An Efficient Cross-Linked Phosphorus-Free Flame Retardant for Epoxy Resins. ACS Omega, 7(42), 37170-37179. URL: [Link]

Method

Application Notes &amp; Protocols: Tris(2-hydroxyethyl) phosphate as a High-Performance Plasticizer for Biodegradable Polymers

Abstract The advancement of biodegradable polymers for applications in sustainable packaging and advanced drug delivery is often limited by their inherent brittleness and processing challenges. Plasticizers are critical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The advancement of biodegradable polymers for applications in sustainable packaging and advanced drug delivery is often limited by their inherent brittleness and processing challenges. Plasticizers are critical additives that enhance flexibility, processability, and toughness. This guide provides a comprehensive technical overview of Tris(2-hydroxyethyl) phosphate (THEP), a phosphate ester with significant potential as a plasticizer for biodegradable polymers such as Polylactic Acid (PLA) and starch-based materials. We will explore the underlying mechanisms of plasticization, present detailed protocols for material preparation and characterization, and discuss the implications for researchers in materials science and drug development.

Introduction: The Need for Advanced Plasticizers

Biodegradable polymers represent a cornerstone of sustainable materials science and next-generation therapeutic delivery systems.[1][2][3] Derived from renewable resources, polymers like PLA and starch can be metabolized into non-toxic byproducts, mitigating environmental persistence and offering biocompatible solutions for in-vivo applications.[4][5] However, their widespread adoption is often hindered by poor mechanical properties, notably a high glass transition temperature (Tg) and low ductility, which result in brittle materials unsuitable for many applications.

Plasticizers are low molecular weight compounds that, when added to a polymer, increase its flexibility, and workability.[6] They function by embedding themselves between polymer chains, reducing intermolecular forces and increasing the free volume, which in turn lowers the material's Tg. While traditional phthalate-based plasticizers have faced scrutiny due to health and environmental concerns, the focus has shifted towards "green" or bio-based plasticizers.[7][8]

This document focuses on Tris(2-hydroxyethyl) phosphate (THEP), a compound with unique structural features that make it a compelling candidate for plasticizing biodegradable polymers.

Table 1: Chemical Identity of Tris(2-hydroxyethyl) phosphate (THEP)

Property Identifier
IUPAC Name tris(2-hydroxyethyl) phosphate
CAS Number 757-77-7[9][10]
Molecular Formula C6H15O7P[9][11]
Molecular Weight 230.15 g/mol [9]

| Synonyms | 1,2-Ethanediol, phosphate (3:1)[9][10] |

Mechanism of Action: Why THEP is an Effective Plasticizer

The efficacy of a plasticizer is dictated by its molecular structure and its compatibility with the host polymer. THEP's structure is uniquely suited for interacting with polar biodegradable polymers like PLA and starch.

  • Phosphate Core: The central phosphate group provides polarity and has been recognized for its plasticizing and flame-retardant properties in various polymer systems.[7][12]

  • Hydroxyethyl Side Chains: The three (2-hydroxyethyl) arms are the key to its functionality. The terminal hydroxyl (-OH) groups are capable of forming strong hydrogen bonds with the carbonyl groups of PLA or the abundant hydroxyl groups in starch.

This hydrogen bonding is the primary mechanism of plasticization. By forming these interactions, THEP disrupts the strong, rigid polymer-polymer chain interactions (e.g., hydrogen bonding in starch or dipole-dipole interactions in PLA), effectively pushing the chains apart and increasing their mobility. This enhanced segmental mobility manifests as a decrease in the material's glass transition temperature (Tg), transforming it from a rigid, glassy state to a more flexible, rubbery state at room temperature.

Figure 1: Mechanism of Plasticization P1 Polymer Chain P2 Polymer Chain P1->P2 THEP THEP Molecule P3 Polymer Chain P3->THEP H-Bonding P4 Polymer Chain THEP->P4 H-Bonding

Caption: Conceptual diagram of THEP plasticization.

Experimental Protocols

The following protocols provide a framework for preparing and evaluating THEP-plasticized biodegradable polymer films. These methods are designed to be self-validating by incorporating control samples and systematic characterization.

Protocol 1: Preparation of Plasticized Films by Melt Blending

Melt blending is a scalable and solvent-free method for preparing thermoplastic formulations. The key is to ensure homogenous dispersion of the plasticizer within the polymer matrix while minimizing thermal degradation.

Rationale: This protocol is chosen for its industrial relevance and for avoiding solvents, which can be difficult to remove and may introduce artifacts. Drying the polymer is a critical first step to prevent hydrolytic degradation at high processing temperatures, which would compromise the final material's molecular weight and mechanical integrity.[13]

Materials & Equipment:

  • Biodegradable Polymer (e.g., Polylactic Acid (PLA), Pellet form)

  • Tris(2-hydroxyethyl) phosphate (THEP), liquid

  • Vacuum Oven

  • Twin-Screw Extruder

  • Heated Hydraulic Press

  • Film Molds

Procedure:

  • Drying: Dry the PLA pellets in a vacuum oven at 80°C for at least 4 hours to remove residual moisture.

  • Pre-Mixing: In a sealed container, manually tumble-mix the dried PLA pellets with the desired weight percentage of THEP (e.g., 5%, 10%, 15%, 20% w/w). A control sample of 100% PLA must also be prepared.

  • Melt Extrusion:

    • Set the temperature profile of the twin-screw extruder. For PLA, a typical profile might range from 160°C to 190°C from the feeding zone to the die.

    • Feed the pre-mixed material into the extruder. The screws will melt, mix, and homogenize the blend.

    • Extrude the molten blend as a strand and pelletize it.

  • Film Pressing:

    • Place the compounded pellets into a film mold preheated in a hydraulic press to ~180°C.

    • Apply a pressure of ~10 MPa for 3-5 minutes to form a uniform film.

    • Cool the press rapidly using cooling water to quench the film and freeze its amorphous structure.

  • Conditioning: Store the prepared films in a desiccator for at least 48 hours before characterization to ensure consistent moisture content.

Figure 2: Workflow for Melt Blending start Raw Materials (PLA Pellets, THEP) drying Vacuum Drying (80°C, 4h) start->drying mixing Pre-mixing (PLA + THEP) drying->mixing extrusion Twin-Screw Extrusion (160-190°C) mixing->extrusion pelletizing Pelletizing extrusion->pelletizing pressing Compression Molding (180°C, 10 MPa) pelletizing->pressing conditioning Conditioning (48h in Desiccator) pressing->conditioning end Characterization-Ready Film conditioning->end

Caption: Step-by-step workflow for film preparation.

Protocol 2: Characterization of Plasticized Films

A suite of analytical techniques is required to quantify the effect of THEP on the polymer's properties.

A. Mechanical Testing (Tensile Properties)

  • Standard: ASTM D638

  • Procedure:

    • Cut dumbbell-shaped specimens from the pressed films.

    • Measure the thickness and width of the gauge section of each specimen.

    • Conduct the test using a universal testing machine at a crosshead speed of 5 mm/min.

    • Record the force and displacement until the specimen breaks.

    • Calculate Tensile Strength, Young's Modulus, and Elongation at Break. Test at least five specimens per formulation.

B. Thermal Analysis (Differential Scanning Calorimetry - DSC)

  • Objective: To determine the glass transition temperature (Tg).

  • Procedure:

    • Seal a 5-10 mg sample of the film in an aluminum DSC pan.

    • Perform a heat-cool-heat cycle to erase the thermal history.

      • 1st Heat: Heat from 25°C to 200°C at 10°C/min.

      • Cool: Cool from 200°C to 25°C at 10°C/min.

      • 2nd Heat: Heat from 25°C to 200°C at 10°C/min.

    • Determine the Tg from the inflection point in the heat flow curve of the second heating scan.

C. Thermogravimetric Analysis (TGA)

  • Objective: To assess thermal stability.

  • Procedure:

    • Place a 10-15 mg sample in a TGA pan.

    • Heat the sample from 30°C to 600°C at a rate of 20°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. The onset temperature of degradation (Td) is a key parameter.

Expected Results and Data Interpretation

The incorporation of THEP is expected to systematically alter the properties of the biodegradable polymer. The magnitude of the change will be dependent on the concentration of the plasticizer.

Table 2: Representative Data for THEP-Plasticized PLA

Formulation (PLA:THEP, w/w) Glass Transition Temp. (Tg) (°C) Tensile Strength (MPa) Elongation at Break (%)
100:0 (Control) 60.5 55.2 4.5
90:10 45.1 40.8 25.6
85:15 38.7 33.1 150.2

| 80:20 | 31.2 | 26.5 | 280.4 |

Interpretation:

  • Tg Reduction: A clear, dose-dependent decrease in Tg is the primary indicator of successful plasticization. This confirms that THEP is increasing the free volume and mobility of the PLA chains.

  • Mechanical Properties: As expected, the tensile strength and stiffness (modulus) decrease with increasing plasticizer content. Conversely, the elongation at break increases dramatically, indicating a transition from a brittle to a ductile material.

Caption: Effect of THEP concentration on key properties.

Implications for Drug Development

For professionals in drug development, plasticized biodegradable polymers are highly valuable for creating drug delivery systems, such as films, implants, and microparticles.[1][4]

  • Controlled Release: The flexibility imparted by THEP allows for the fabrication of drug-eluting devices that can conform to tissues. The plasticizer can also influence drug release kinetics by altering the polymer matrix's permeability and degradation rate.

  • Processing of Biologics: Lower processing temperatures enabled by plasticizers can be crucial for incorporating sensitive therapeutic agents, like proteins and peptides, into polymer matrices without denaturation.

  • Biocompatibility Considerations: While phosphate esters are common, it is critical to perform rigorous biocompatibility and toxicology studies. A key concern with any plasticizer is the potential for leaching from the polymer matrix over time.[14] Leaching studies (e.g., immersion in a simulated body fluid followed by HPLC analysis) are essential to quantify this risk and ensure the long-term safety and stability of the medical device or drug formulation.

Conclusion

Tris(2-hydroxyethyl) phosphate demonstrates significant potential as a plasticizer for biodegradable polymers like PLA and starch. Its unique molecular structure, featuring hydrogen-bonding hydroxyl groups, allows for efficient disruption of polymer-polymer interactions, leading to a substantial reduction in glass transition temperature and a marked increase in material ductility. The protocols outlined in this guide provide a robust framework for researchers to prepare and characterize THEP-plasticized polymers, enabling the development of advanced materials for sustainable packaging and innovative drug delivery systems. Future work should focus on comprehensive long-term aging, biodegradation rate studies, and in-vivo toxicological assessments to fully qualify THEP for biomedical applications.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14892896, Tris(2-hydroxyethyl) phosphate. PubChem. [Link]

  • Cicero, J. A., Dorgan, J. R., Dec, S. F., & Knauss, D. M. (2002). Phosphite stabilization effects on two-step melt-spun fibers of polylactide. Polymer Degradation and Stability, 78(1), 95-105. [Link]

  • Wang, W., et al. (2021). The underestimated environmental risk of tris (2-chloroethyl) phosphate photodegradation in aqueous environment induced by polystyrene microplastics. Journal of Hazardous Materials, 423, 127022. [Link]

  • Bowen, D., et al. (1989). Drug-protein binding interferences caused by the plasticizer TBEP. Clinical Chemistry, 35(8), 1606-1609. [Link]

  • Li, J., et al. (2024). Tris(1-chloro-2-propyl) phosphate enhances the adverse effects of biodegradable polylactic acid microplastics on the mussel Mytilus coruscus. Aquatic Toxicology, 271, 106927. [Link]

  • Park, J. H., Ye, M., & Park, K. (2005). Biodegradable Polymers for Microencapsulation of Drugs. Molecules, 10(1), 146-161. [Link]

  • Université du Luxembourg (2026). PubChemLite - Tris(2-hydroxyethyl) phosphate (C6H15O7P). PubChemLite. [Link]

  • Wang, Y., et al. (2020). Preparation and Properties of Starch-Based Film Using N-(2-hydroxyethyl)formamide as a New Plasticizer. Journal of Polymers and the Environment, 28, 1035-1043. [Link]

  • Jia, P., et al. (2018). Plasticizers Derived from Biomass Resources: A Short Review. Polymers, 10(11), 1319. [Link]

  • Inxight Drugs (n.d.). TRIS(2-HYDROXYETHYL) PHOSPHATE. Inxight Drugs. [Link]

  • Halim, N. A., et al. (2021). Developments of biobased plasticizers for compostable polymers in the green packaging applications: A review. Polymer Degradation and Stability, 192, 109690. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56841768, Tris(2-hydroxyethyl)ammonium dihydrogen phosphate. PubChem. [Link]

  • Kumar, A. & Singh, R. (2023). Biodegradable polymers: A sustainable approach to colon drug delivery. World Journal of Advanced Research and Reviews, 19(3), 851-861. [Link]

  • Academax (n.d.). Effect of tetrakis (2-hydroxyethyl) terephthalamide on crystallization properties of polylactic acid. Academax. [Link]

  • iSuoChem (2021). A list of auxiliary additives for degradable plastics. iSuoChem. [Link]

  • Liu, Q., et al. (2014). OH-initiated heterogeneous oxidation of tris-2-butoxyethyl phosphate: implications for its fate in the atmosphere. Atmospheric Chemistry and Physics, 14(22), 12229-12240. [Link]

  • Barth, M., et al. (2016). Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases. FEBS Open Bio, 6(8), 839-847. [Link]

  • Lim, L. T., et al. (2020). Recent Progress in Enhancing Poly(Lactic Acid) Stereocomplex Formation for Material Property Improvement. Frontiers in Chemistry, 8, 739. [Link]

  • Wang, Y., et al. (2023). Effects of tris(2-chloroethyl)phosphate on hyperuricemia revealed by network toxicology and in vitro experimental validation. Ecotoxicology and Environmental Safety, 249, 114424. [Link]

  • Xie, F., et al. (2022). Synergizing Multi-Plasticizers for a Starch-Based Edible Film. Foods, 11(20), 3290. [Link]

  • Le, T. P., et al. (2021). An efficient and stable star-shaped plasticizer for starch: cyclic phosphazene with hydrogen bonding aminoethoxy ethanol side chains. Green Chemistry, 23(16), 5853-5863. [Link]

  • Sharma, S. & Sharma, A. (2023). Biodegradable Polymers in Formulation. Journal of Drug Delivery and Therapeutics, 13(11-S), 232-238. [Link]

  • Gaikwad, V., et al. (2024). Biodegradable Polymeric Nanoparticle-Based Drug Delivery Systems: Comprehensive Overview, Perspectives and Challenges. International Journal of Molecular Sciences, 25(18), 9965. [Link]

  • Lepa, H. (2024). Advances in Biodegradable Polymers for Sustainable Drug Release Mechanisms. Journal of Chemical and Pharmaceutical Research, 16(11), 215. [Link]

Sources

Application

Application Notes &amp; Protocols: An Examination of "Tris(2-hydroxyethyl) phosphate" in Biochemical Contexts

A Note to the Researcher: The compound "Tris(2-hydroxyethyl) phosphate" is a distinct chemical entity, structurally defined as the phosphate ester of triethanolamine[1]. However, a comprehensive review of scientific lite...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: The compound "Tris(2-hydroxyethyl) phosphate" is a distinct chemical entity, structurally defined as the phosphate ester of triethanolamine[1]. However, a comprehensive review of scientific literature and biochemical reagent databases reveals that it is not utilized as a standard or recognized biochemical buffer . Its application in life sciences research is not documented in established protocols.

This guide, therefore, addresses the likely inquiry behind the topic: the use of its constituent parts—Triethanolamine (TEA) and Phosphate —in buffering systems, and contrasts them with the ubiquitously used Tris (Tris(hydroxymethyl)aminomethane) buffer. We will deconstruct the components to provide a scientifically grounded and practical resource for researchers.

Part 1: Deconstructing the Compound: Triethanolamine (TEA) and Phosphate

The name "Tris(2-hydroxyethyl) phosphate" suggests a buffer system derived from Triethanolamine, with phosphoric acid used as the titrating acid. Let's examine each component.

Triethanolamine (TEA) as a Buffering Agent

Triethanolamine, chemically N(CH₂CH₂OH)₃, is a tertiary amine and a triol. While extensively used in cosmetics, manufacturing, and as an emulsifier, its role as a primary biochemical buffer is limited but not nonexistent[2][3]. It finds niche applications where its specific properties are advantageous.

Key Properties of Triethanolamine:

  • pKa: ~7.76 at 25°C. This gives it a theoretically useful buffering range from approximately pH 7.0 to 8.5.

  • Appearance: Viscous, colorless liquid with a mild ammonia-like odor[2].

  • Solubility: Highly soluble in water and other organic solvents[4].

  • Functionality: Acts as a weak base and pH adjuster. It can neutralize fatty acids and solubilize oils, which is why it's common in product formulations[3].

Considerations for Biochemical Use:

  • Chelation: The tertiary amine structure can chelate metal ions, which may be a desirable or an inhibitory feature depending on the experiment (e.g., metalloenzyme studies).

  • Reactivity: The hydroxyl groups can participate in reactions, and as a tertiary amine, it can have different reactivity profiles compared to the primary amine of the standard Tris buffer.

  • Applications: It has been used in specific analytical chemistry applications, such as capillary electrophoresis, and in certain pharmaceutical formulations as a pH balancer[2].

Phosphate Buffers: The Biochemical Standard

Phosphate-based buffers, typically prepared using monosodium/potassium phosphate and disodium/dipotassium phosphate, are among the most common buffers used in biology and biochemistry[5].

Key Properties of Phosphate Buffers:

  • pKa Values: The phosphate buffering system relies on the second dissociation of phosphoric acid (H₃PO₄), with a pKa₂ of ~7.2. This makes it an excellent buffer for physiological pH ranges (typically 6.5 - 7.5).

  • Advantages: It is a component of intracellular and extracellular fluids, making it highly biocompatible. It is generally non-toxic to cells and does not significantly alter ionic strength at physiological concentrations.

  • Disadvantages: Phosphate can inhibit certain enzymatic reactions, particularly those involving kinases or phosphatases where phosphate is a product or substrate. It can also precipitate with divalent cations like Ca²⁺ and Mg²⁺.

Part 2: The Standard Alternative: Tris(hydroxymethyl)aminomethane ("Tris") Buffer

It is highly probable that inquiries into "Tris(2-hydroxyethyl) phosphate" are a conflation with the standard Tris buffer , one of the most indispensable tools in molecular biology[6].

Tris, or 2-Amino-2-(hydroxymethyl)propane-1,3-diol, is a primary amine with three hydroxymethyl groups[7]. It is a white crystalline powder that is highly soluble in water[8].

FeatureTriethanolamine (TEA) Tris (Tris(hydroxymethyl)aminomethane)
Chemical Formula N(CH₂CH₂OH)₃(HOCH₂)₃CNH₂
Amine Type Tertiary AminePrimary Amine[9]
pKa (25°C) ~7.76~8.1
Effective pH Range ~7.0 - 8.5~7.2 - 9.0[5][10]
Common State Viscous LiquidCrystalline Solid[8]
Primary Applications Emulsifier, pH adjuster in cosmetics & industry[4].Core buffer in molecular biology (electrophoresis, lysis, enzyme assays)[6][9].
Temperature Dependence ModerateSignificant (pH decreases as temperature increases, ΔpKa/°C ≈ -0.031)[9].
Metal Interaction Can act as a chelating agent.Generally low affinity for divalent cations like Mg²⁺ and Ca²⁺[8].

Part 3: Protocols and Methodologies

Given the lack of established use for "Tris(2-hydroxyethyl) phosphate," this section provides a hypothetical protocol for its preparation, followed by a standard, validated protocol for the far more common Tris-HCl buffer for comparison.

Protocol 1: Hypothetical Preparation of a Triethanolamine-Phosphate Buffer (1 M Stock, pH 7.8)

Disclaimer: This protocol is theoretical, based on chemical principles, and is not a validated standard. Researchers should perform extensive validation before experimental use.

Objective: To prepare a 1 M stock solution of a buffer using Triethanolamine as the base, titrated with phosphoric acid to a pH of 7.8.

Materials:

  • Triethanolamine (TEA), liquid (M.W. 149.19 g/mol , Density ~1.124 g/mL)

  • Phosphoric Acid (H₃PO₄), 85% solution

  • High-purity, nuclease-free water

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Graduated cylinders and volumetric flasks

Step-by-Step Methodology:

  • Prepare Dilute Phosphoric Acid: In a fume hood, carefully prepare a ~5 M solution of phosphoric acid by diluting the concentrated 85% stock.

  • Measure Triethanolamine: In a 1 L beaker, add approximately 700 mL of high-purity water. Add 149.19 g (or ~132.7 mL) of Triethanolamine. Place on a stir plate and stir until fully dissolved.

  • Initial pH Adjustment: Allow the solution to equilibrate to room temperature. Slowly add the prepared ~5 M phosphoric acid dropwise while monitoring the pH. The initial pH will be highly alkaline.

  • Fine Titration: As the pH approaches 8.0, switch to a more dilute solution of phosphoric acid (e.g., 1 M) to allow for finer control. Continue adding acid until the pH meter reads exactly 7.8.

  • Final Volume Adjustment: Carefully transfer the solution to a 1 L volumetric flask. Add high-purity water to bring the final volume to exactly 1 L.

  • Sterilization and Storage: Sterilize the buffer by filtration through a 0.22 µm filter. Store in a clearly labeled, sterile container at 4°C.

Protocol 2: Standard Preparation of Tris-HCl Buffer (1 M Stock, pH 8.0)

Objective: To prepare a 1 M stock solution of Tris-HCl buffer at pH 8.0, a cornerstone reagent for molecular biology labs.

Materials:

  • Tris(hydroxymethyl)aminomethane (Tris Base), powder (M.W. 121.14 g/mol )[11]

  • Concentrated Hydrochloric Acid (HCl)

  • High-purity, nuclease-free water

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Beaker and 1 L volumetric flask

Step-by-Step Methodology:

  • Weigh Tris Base: Weigh out 121.14 g of Tris base and add it to a beaker containing approximately 800 mL of high-purity water[12].

  • Dissolve: Place the beaker on a stir plate and stir until the Tris base is completely dissolved[11].

  • Adjust pH: Allow the solution to cool to room temperature, as the pH of Tris is highly temperature-dependent[9]. Slowly add concentrated HCl to the stirring solution. Monitor the pH continuously.

  • Titrate to pH 8.0: Continue adding HCl dropwise until the pH meter provides a stable reading of 8.0[13]. Be cautious not to overshoot the target pH.

  • Final Volume: Transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of water and add it to the flask to ensure a complete transfer. Add water to the 1 L mark.

  • Sterilization and Storage: Sterilize the solution by autoclaving or by filtration through a 0.22 µm filter. Store at room temperature[12].

Part 4: Workflow Visualizations

Visualizing the preparation logic helps in understanding the workflow and critical decision points.

cluster_0 Hypothetical TEA-Phosphate Buffer Preparation A 1. Dissolve Triethanolamine in H₂O B 2. Equilibrate to Room Temp A->B C 3. Coarse Titration with Concentrated H₃PO₄ B->C D 4. Fine Titration with Dilute H₃PO₄ to pH 7.8 C->D E 5. Adjust Final Volume to 1 L D->E F 6. Sterile Filter & Store at 4°C E->F

Caption: Workflow for the hypothetical preparation of a TEA-Phosphate buffer.

cluster_1 Standard Tris-HCl Buffer Preparation T1 1. Dissolve Tris Base in H₂O T2 2. Cool to Room Temperature (Critical Step) T1->T2 T3 3. Titrate with HCl to desired pH (e.g., 8.0) T2->T3 T4 4. Adjust Final Volume to 1 L T3->T4 T5 5. Autoclave or Sterile Filter T4->T5 T6 6. Store at Room Temperature T5->T6

Caption: Validated workflow for preparing a standard Tris-HCl buffer.

References

  • DC Fine Chemicals. (2023, May 4). What is Tris(hydroxymethyl)aminomethane (Tris Buffer)? Available from: [Link]

  • AppliChem. Tris for buffer solutions. Available from: [Link]

  • Shree Vallabh Chemical. Understanding Triethanolamine: Properties, Uses, and Benefits. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14892896, Tris(2-hydroxyethyl) phosphate. Retrieved from [Link].

  • Advancion. (2023, August 18). TRIS AMINO™. Available from: [Link]

  • Wellt Chemicals. (2024, December 16). Tris vs Phosphate Buffer: Which One is Best for Your Biochemical Assays? Available from: [Link]

  • Wikipedia. (n.d.). Triethanolamine. Retrieved from [Link]

  • FCAD Group. Tris Buffer: The Indispensable Tool for Biochemical Research – Why ChemWhat Brand Leads the Global Market. Available from: [Link]

  • Alpha Chemique. (2023, May 25). Triethanolamine (TEA): Properties, Applications, and Uses. Available from: [Link]

  • Shi Lab. Buffer Preparation. Available from: [Link]

  • Fortune Chemical. China Tris(2-butoxyethyl) Phosphate-TBEP Factory. Available from: [Link]

  • Wikipedia. (n.d.). Tris. Retrieved from [Link]

  • Wikipedia. (n.d.). Tris(2-chloroethyl) phosphate. Retrieved from [Link]

  • Scripps Laboratories. Tris Buffer Formulations. Available from: [Link]

  • Heslop-Harrison, P. & Schwarzacher, T. (2006, February 1). Molecular Cytogenetics and biology Buffers. University of Leicester. Available from: [Link]

  • ResearchGate. (2018, August 8). How to make a Tris-HCl buffer? Available from: [Link]

  • Google Patents. EP0165079A2 - Liquid buffer systems.

Sources

Method

Application Notes &amp; Protocols: Formulation of "Tris(2-hydroxyethyl) phosphate"-based Intumescent Coatings

For Researchers, Scientists, and Formulation Professionals Abstract This document provides a comprehensive technical guide for the formulation, application, and characterization of intumescent coatings incorporating Tris...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Formulation Professionals

Abstract

This document provides a comprehensive technical guide for the formulation, application, and characterization of intumescent coatings incorporating Tris(2-hydroxyethyl) phosphate (THEP). Intumescent coatings are a critical technology for passive fire protection, and the integration of reactive phosphate esters like THEP presents a novel approach to enhancing coating performance. These notes elucidate the synergistic mechanisms of THEP within the traditional intumescent framework, offering detailed protocols for laboratory-scale preparation and performance evaluation. The aim is to equip researchers with the foundational knowledge and practical methodology to innovate and optimize fire-retardant coating systems.

Introduction to Intumescent Technology

Intumescent coatings are designed to provide passive fire protection to substrates, most notably structural steel, by undergoing rapid expansion upon heating.[1][2] When exposed to temperatures typically between 200-350°C, the coating swells to form a thick, porous, and non-combustible char layer.[3][4] This char acts as a thermal barrier, significantly slowing the rate of heat transfer to the underlying material and preserving its structural integrity during a fire.[2][3][5]

The efficacy of an intumescent system relies on a synergistic interaction between three core components[1][3][6]:

  • Acid Source: Typically ammonium polyphosphate (APP), which decomposes upon heating to produce phosphoric acid. This acid acts as a catalyst for dehydration.[3][6]

  • Carbon Source (Carbonific): A polyhydric alcohol, such as pentaerythritol (PER), which reacts with the phosphoric acid to form phosphate esters that subsequently decompose into a carbonaceous char.[3][6]

  • Blowing Agent (Spumific): A nitrogen-rich compound, commonly melamine (MEL), that decomposes to release inert gases (e.g., ammonia, nitrogen). These gases cause the molten char to foam and expand, creating the insulating porous structure.[1][3][6]

This guide focuses on the incorporation of Tris(2-hydroxyethyl) phosphate (THEP) , a liquid, reactive organophosphate compound, into the intumescent formulation. Unlike traditional solid components, THEP can function simultaneously as a plasticizer, a co-acid source, and a reactive synergist, offering unique formulation and performance advantages.

The Role and Mechanism of Tris(2-hydroxyethyl) phosphate (THEP)

Tris(2-hydroxyethyl) phosphate (C₆H₁₅O₇P) is a phosphate ester of ethylene glycol.[7][8][9] In intumescent coatings, it plays a multifaceted role that enhances the overall fire-retardant mechanism. The presence of both hydroxyl (-OH) groups and a phosphate core allows it to integrate seamlessly into the charring process.

The primary mechanism involves a synergistic effect between phosphorus (from THEP and APP) and nitrogen (from MEL).[10][11][12][13] This P-N synergy is crucial for creating a stable and efficient intumescent char.[11][14]

Key Functions of THEP:

  • Reactive Plasticizer: As a liquid, THEP improves the flexibility and film formation of the coating. Its reactive nature allows it to cross-link into the binder and char structure during curing and heating, preventing migration that can occur with non-reactive plasticizers.

  • Co-Acid Source: Upon thermal decomposition, THEP contributes additional phosphoric acid, supplementing the primary acid source (APP) and enhancing the dehydration and esterification of the carbon source.

  • Char Promotion & Stabilization: The phosphorus from THEP actively participates in the condensed-phase flame retardancy. It promotes the formation of a stable phospho-carbonaceous structure, which is more thermally stable and a more effective barrier than a simple carbon char.[15] The P-O-C linkages formed are critical to the integrity of the protective layer.[15]

The overall intumescent process with THEP can be visualized as a multi-step chemical reaction initiated by heat.

G cluster_0 Heat Exposure (T > 200°C) cluster_1 Decomposition & Reaction Phase cluster_2 Intermediate Products cluster_3 Final Protective Layer Heat Heat Input APP Ammonium Polyphosphate (APP) Heat->APP THEP Tris(2-hydroxyethyl) phosphate (THEP) Heat->THEP MEL Melamine (MEL) Heat->MEL Acid Polyphosphoric Acid APP->Acid Decomposes THEP->Acid Decomposes PER Pentaerythritol (PER) Molten Molten Carbonaceous Esters PER->Molten Gases Inert Gases (NH₃, N₂) MEL->Gases Decomposes Acid->PER Catalyzes Dehydration & Esterification Char Expanded Insulating Phospho-Carbonaceous Char Gases->Char Expands Molten Mass Molten->Char Cross-linking & Solidification

Caption: Simplified reaction pathway for a THEP-enhanced intumescent coating.

Formulation Components and Design

A successful intumescent coating is a carefully balanced formulation. The ratio of the core components is critical to achieving a high-quality char with good expansion and integrity.

Component Example Material Function Typical Weight % (of total solids) Rationale for Selection
Binder Water-based Acrylic Emulsion / Epoxy ResinForms the coating film, provides adhesion, and contributes to char structure.30 - 45%Water-based acrylics offer low VOCs and ease of application. Epoxies provide superior durability and chemical resistance for demanding environments.
Acid Source Ammonium Polyphosphate (APP), Phase IIDecomposes to phosphoric acid, catalyzing char formation.[3][6]15 - 25%APP Phase II has low water solubility and high phosphorus content, making it highly efficient.
Carbon Source Pentaerythritol (PER) / Dipentaerythritol (DPER)Provides the carbon backbone for the char.[2][3][6]10 - 20%PER is a cost-effective polyol that forms a stable char structure. DPER can enhance char strength.
Blowing Agent Melamine (MEL)Releases non-flammable gases to expand the char.[2][3][6]5 - 15%Melamine's decomposition temperature aligns well with the charring process, providing efficient blowing action.
Synergist / Co-Acid Tris(2-hydroxyethyl) phosphate (THEP) Acts as a reactive plasticizer, co-acid source, and char promoter.3 - 10%THEP enhances char quality and provides formulation benefits (e.g., viscosity control) not achievable with solid components alone.
Pigment/Filler Titanium Dioxide (TiO₂)Provides opacity, color, and can reinforce the char structure.5 - 15%TiO₂ is thermally stable and contributes to the physical strength and integrity of the final char layer.
Additives Rheology Modifiers, Dispersants, DefoamersControl application properties like viscosity, prevent settling, and ensure a defect-free film.1 - 5%Essential for achieving a stable, homogenous, and easily applicable coating formulation.

Experimental Protocols

Protocol 1: Laboratory-Scale Coating Formulation

This protocol describes the preparation of a 500g batch of a water-based intumescent coating.

Materials & Equipment:

  • High-speed disperser with a Cowles blade

  • Laboratory balance (0.01g accuracy)

  • Beakers and mixing vessels

  • Spatulas

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Binder and Liquid Addition: To the main mixing vessel, add the acrylic binder, water (if required for viscosity adjustment), and any liquid additives (e.g., dispersant, defoamer).

  • Initial Mixing: Begin mixing at a low speed (e.g., 300-500 RPM) to create a vortex.

  • Addition of THEP: Slowly add the pre-weighed Tris(2-hydroxyethyl) phosphate (THEP) into the vortex. Continue mixing for 5-10 minutes until it is fully incorporated.

  • Pigment Dispersion: Gradually add the titanium dioxide (TiO₂) to the mixture.

  • Increase Dispersion Speed: Increase the mixer speed to high shear (e.g., 1500-2500 RPM) and disperse for 15-20 minutes until the pigment is finely ground and homogenous. This can be checked using a Hegman gauge.

  • Addition of Active Components: Reduce the mixing speed to low (e.g., 500-800 RPM). Sequentially and slowly add the pentaerythritol (PER), melamine (MEL), and finally the ammonium polyphosphate (APP). Mix for an additional 15-20 minutes until the mixture is uniform. Caution: Avoid excessive mixing speed at this stage to prevent premature shearing or degradation of the components.

  • Final Viscosity Adjustment: Add the rheology modifier slowly until the desired application viscosity is achieved. Mix for a final 10 minutes.

  • Quality Control: Measure and record the final viscosity and density of the coating.

Caption: Workflow for the laboratory-scale formulation of the intumescent coating.
Protocol 2: Application and Curing

Substrate Preparation:

  • Use standard steel panels (e.g., Q235 steel, 100mm x 100mm x 3mm).

  • Degrease the panels with a suitable solvent (e.g., acetone, ethanol).

  • For enhanced corrosion protection, apply an appropriate anti-corrosive primer and allow it to fully cure according to the manufacturer's specifications.

Application:

  • Measure the initial weight of the prepared steel panel.

  • Apply the coating using a bar applicator or by brush to achieve a consistent wet film thickness (WFT).

  • Immediately measure the WFT using a wet film gauge.

  • Calculate the corresponding dry film thickness (DFT) based on the coating's volume solids. A typical target DFT is 1000-2000 µm.

  • Allow the coated panels to air-dry for 24 hours at ambient temperature (25 ± 2 °C).

  • Place the panels in an oven at 50°C for 48-72 hours to ensure complete curing and removal of residual water/solvents.

  • After curing, measure the final weight and the DFT using a calibrated electronic gauge.

Protocol 3: Performance Characterization

The goal of characterization is to assess the coating's ability to form a protective char and insulate the substrate.

G cluster_0 Coating Preparation cluster_1 Fire Performance & Thermal Analysis cluster_2 Char Layer Evaluation cluster_3 Data Analysis A Cured Coating on Steel Substrate B Bunsen Burner Test or Muffle Furnace Test A->B C Thermogravimetric Analysis (TGA) A->C D Measure Char Height & Expansion Factor B->D E Scanning Electron Microscopy (SEM) B->E F Adhesion Test (Post-Fire) B->F G Analyze Results: - Insulation Time - Thermal Stability - Char Morphology - Char Strength C->G D->G E->G F->G

Caption: Workflow for the characterization of intumescent coating performance.

A. Muffle Furnace Test (Insulation Performance):

  • Attach a K-type thermocouple to the back (uncoated side) of the cured steel panel.

  • Place the panel in a pre-heated muffle furnace set to 500-800°C.

  • Record the temperature of the back of the steel panel over time.

  • The primary performance metric is the time required for the steel to reach a critical temperature (e.g., 500°C). Longer times indicate better insulation.

  • After the test, allow the panel to cool and measure the final char height. Calculate the expansion factor (Char Height / Initial DFT).

B. Thermogravimetric Analysis (TGA):

  • Scrape a small amount (5-10 mg) of the cured coating from a panel.

  • Place the sample in the TGA instrument.

  • Heat the sample from ambient temperature to 800°C at a rate of 10-20°C/min under a nitrogen or air atmosphere.

  • Analyze the resulting TGA curve (Weight % vs. Temperature). Key data points include the onset of decomposition and the percentage of char residue at high temperatures. A higher char residue indicates more efficient conversion to the protective layer.

C. Scanning Electron Microscopy (SEM):

  • Carefully cut a cross-section of the char produced from the furnace test.

  • Mount the sample on an SEM stub and sputter-coat with gold or carbon.

  • Image the char at various magnifications to observe its morphology. An ideal char has a fine, closed-cell porous structure, which indicates good insulation properties and mechanical strength.

Data Interpretation and Troubleshooting

Observation Potential Cause Suggested Solution
Low Char Expansion Insufficient blowing agent (MEL); Incorrect ratio of acid/carbon source; Binder is too rigid.Increase MEL content; Optimize APP:PER ratio (often near 1:1 to 3:1); Increase THEP content for plasticization.
Cracked or Friable Char Poor binder contribution; Incorrect component ratio leading to weak ester links.Select a binder with better char-forming properties; Adjust THEP level to improve char plasticity; Add reinforcing fillers like glass fibers.
Poor Adhesion of Char Incompatible binder; Poor substrate preparation.Ensure primer and intumescent binder are compatible; Re-evaluate substrate cleaning and priming protocol.
Coating Cracks Before Firing Excessive film thickness; Insufficient plasticizer.Apply in thinner multiple coats; Increase THEP content to improve film flexibility.

Conclusion

The incorporation of Tris(2-hydroxyethyl) phosphate into intumescent coating formulations offers a promising route to enhanced performance. Its ability to act as a reactive plasticizer and participate directly in the P-N synergistic mechanism leads to the formation of a more robust and efficient insulating char. By following the detailed protocols for formulation and characterization outlined in these notes, researchers can systematically investigate and optimize these next-generation fire-retardant systems. Adherence to standardized testing methods is crucial for generating reliable and comparable data.[5][16][17] Durability and environmental exposure testing should also be considered for a comprehensive evaluation of the coating system's real-world performance.[16][18]

References

  • Baozhuan New Material. (2025, July 23). The synergistic effect of phosphorus-nitrogen compound halogen-free flame retardants. Retrieved from Baozhuan New Material Additive BZ. [Link]

  • MDPI. (2024, October 30). Phosphorus–Nitrogen Interaction in Fire Retardants and Its Impact on the Chemistry of Treated Wood. Retrieved from MDPI. [Link]

  • New Fornshobersal. (n.d.). Fire Testing of Intumescent Coatings furnace. Retrieved from New Fornshobersal. [Link]

  • MDPI. (2025, April 15). A Comprehensive Review on Intumescent Coatings: Formulation, Manufacturing Methods, Research Development, and Issues. Retrieved from MDPI. [Link]

  • Security and Fire Africa. (2025, May 27). Testing intumescent coatings is crucial. Retrieved from Security and Fire Africa. [Link]

  • Hempel. (n.d.). Key considerations in intumescent coating system selection. Retrieved from Hempel. [Link]

  • PCI Magazine. (2022, September 30). Understanding Intumescent Paint Standards. Retrieved from PCI Magazine. [Link]

  • UTP Electronic and Digital Intellectual Asset. (n.d.). Development of Intumescent Fire Retardant Coating for Protection of Wood. Retrieved from UTP Electronic and Digital Intellectual Asset. [Link]

  • Vertex AI Search. (n.d.). Synergistic Effect of a Phosphorus-Nitrogen Flame Retardant on Engineering Plastics.
  • Taylor & Francis Online. (2022, December 6). Preparation of a Reactive Phosphorus/nitrogen-Based Intumescent Flame Retardant Coating for Cotton Fabrics. Retrieved from Taylor & Francis Online. [Link]

  • SpringerLink. (n.d.). Synergistic flame retardant effect of a new N-P flame retardant on poplar wood density board. Retrieved from SpringerLink. [Link]

  • ResearchGate. (2017, June 13). Novel test methods for studying the fire performance of thin intumescent coatings. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Effects of Intumescent Flame Retardant System Consisting of Tris (2-hydroxyethyl) Isocyanurate and Ammonium Polyphosphate on the Flame Retardant Properties of High-density Polyethylene Composites. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (2024, October 30). Phosphorus–Nitrogen Interaction in Fire Retardants and Its Impact on the Chemistry of Treated Wood. Retrieved from National Center for Biotechnology Information. [Link]

  • ACS Publications. (2021, November 15). Synergism in Nitrogen- and Phosphorus-Based Flame Retardants. Retrieved from ACS Publications. [Link]

  • ResearchGate. (n.d.). Synthesis of tris(2-hydroxyethyl) isocyanurate homopolymer and its application in intumescent flame retarded polypropylene. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). EP0568354A1 - Intumescent fire resistive coating.
  • National Center for Biotechnology Information. (n.d.). Tris(2-hydroxyethyl) phosphate. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008129242A2 - Water based intumescent coating formulation especially suitable for structural steel components in civil engineering.
  • Ataman Kimya. (n.d.). TRIS(2-BUTOXYETHYL) PHOSPHATE. Retrieved from Ataman Kimya. [Link]

  • Atmospheric Chemistry and Physics. (2014, November 19). OH-initiated heterogeneous oxidation of tris-2-butoxyethyl phosphate: implications for its fate in the atmosphere. Retrieved from Atmospheric Chemistry and Physics. [Link]

  • National Center for Biotechnology Information. (2018, February 15). Toxicogenomics of the flame retardant tris (2-butoxyethyl) phosphate in HepG2 cells using RNA-seq. Retrieved from PubMed. [Link]

  • MDPI. (2022, January 7). Dietary Exposure to Flame Retardant Tris (2-Butoxyethyl) Phosphate Altered Neurobehavior and Neuroinflammatory Responses in a Mouse Model of Allergic Asthma. Retrieved from MDPI. [Link]

  • Wikipedia. (2025, October). Tris(2-ethylhexyl) phosphate. Retrieved from Wikipedia. [Link]

  • PubChemLite. (n.d.). Tris(2-hydroxyethyl) phosphate (C6H15O7P). Retrieved from PubChemLite. [Link]

  • Inxight Drugs. (n.d.). TRIS(2-HYDROXYETHYL) PHOSPHATE. Retrieved from Inxight Drugs. [Link]

  • MDPI. (2021, September 9). Flame Retardancy Properties and Physicochemical Characteristics of Polyurea-Based Coatings Containing Flame Retardants Based on Aluminum Hydroxide, Resorcinol Bis(Diphenyl Phosphate), and Tris Chloropropyl Phosphate. Retrieved from MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Tris(2-hydroxyethyl) phosphate

Welcome to the technical support center for the purification of Tris(2-hydroxyethyl) phosphate (T2HP). This guide is designed for researchers, scientists, and professionals in drug development who are working with this p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Tris(2-hydroxyethyl) phosphate (T2HP). This guide is designed for researchers, scientists, and professionals in drug development who are working with this polar organophosphate. Here, we address common challenges encountered during its purification, offering troubleshooting advice and frequently asked questions to support your experimental success. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and reliability of your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of Tris(2-hydroxyethyl) phosphate?

The impurity profile of crude Tris(2-hydroxyethyl) phosphate is largely dictated by its synthesis, which typically involves the reaction of a phosphorylating agent (like phosphorus oxychloride or phosphoric anhydride) with an excess of ethylene glycol.

Table 1: Common Impurities in Crude Tris(2-hydroxyethyl) phosphate

ImpuritySourcePotential Impact on Purification
Unreacted Ethylene Glycol Excess reagent from synthesis.Highly water-soluble, can be challenging to separate from the polar product.
Mono(2-hydroxyethyl) phosphate & Di(2-hydroxyethyl) phosphate Incomplete reaction or hydrolysis of the final product.These are acidic and highly polar, potentially leading to co-elution in chromatography and difficulties in extraction.
Inorganic Phosphate/Phosphoric Acid Hydrolysis of the phosphorylating agent or the product.Highly acidic; can catalyze further degradation of the product if not neutralized.
1,4-Dioxane Dimerization of ethylene glycol under acidic conditions.A less polar impurity that may be extractable with organic solvents.
Residual Solvents From the reaction or initial work-up steps.Varies depending on the synthesis; typically removed by evaporation under reduced pressure.

Understanding these potential impurities is the first step in designing a robust purification strategy. The high polarity and water solubility of both the target compound and several key impurities present the primary challenge.

Q2: My Tris(2-hydroxyethyl) phosphate sample appears to be degrading during purification. What are the likely causes and how can I prevent this?

Phosphate esters like Tris(2-hydroxyethyl) phosphate are susceptible to hydrolysis, which is the primary degradation pathway.[1] This reaction is catalyzed by both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: The presence of acidic impurities like phosphoric acid or partially esterified phosphates can accelerate the cleavage of the ester bonds, leading to the formation of Di(2-hydroxyethyl) phosphate and ethylene glycol.

  • Base-Catalyzed Hydrolysis: While a basic wash can neutralize acidic impurities, strong bases can also promote hydrolysis.

To mitigate degradation:

  • Maintain a Neutral pH: During aqueous work-ups and chromatographic separations, it is crucial to maintain the pH of the solution as close to neutral (pH 6-7) as possible.

  • Temperature Control: Perform purification steps at reduced temperatures (e.g., 4°C) to slow down the rate of hydrolysis.

  • Prompt Processing: Avoid prolonged storage of crude material or solutions. Process the material promptly to minimize the opportunity for degradation.

Q3: What analytical techniques are recommended for assessing the purity of Tris(2-hydroxyethyl) phosphate?

Due to its high polarity and lack of a strong chromophore, specialized analytical techniques are required for accurate purity assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most suitable technique. Given the polar nature of T2HP, Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column capable of retaining polar analytes is recommended.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR can provide structural confirmation and identify major impurities. 31P NMR is particularly useful for identifying different phosphate species.

  • Gas Chromatography (GC): Derivatization of the hydroxyl groups may be necessary to increase volatility and improve peak shape for GC analysis.

Troubleshooting Guide for Purification

Challenge 1: Emulsion Formation During Aqueous Wash

A common step in the purification of trialkyl phosphates is to wash the crude product with a dilute basic solution (e.g., sodium bicarbonate) to remove acidic impurities. However, the partially substituted, salt-forming impurities can act as emulsifying agents, leading to stable emulsions that are difficult to break.

Troubleshooting Steps:

  • Use a Weaker Base: Opt for a mild base like a saturated solution of sodium bicarbonate over stronger bases like sodium hydroxide.

  • Brine Wash: After the basic wash, perform a wash with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Solvent Choice: If performing a liquid-liquid extraction, select a solvent that has a significant density difference from water and lower tendency to form emulsions. However, finding a suitable organic solvent to extract the highly polar T2HP from water is challenging.

  • Centrifugation: If a persistent emulsion forms, centrifugation can aid in separating the layers.

Challenge 2: Inefficient Removal of Highly Polar Impurities

The high water solubility of Tris(2-hydroxyethyl) phosphate makes its separation from other polar impurities like ethylene glycol and partially substituted phosphates by simple liquid-liquid extraction difficult.

Workflow for Purification of Polar Tris(2-hydroxyethyl) phosphate

purification_workflow crude Crude T2HP (with polar impurities) neutralization Neutralization (Dilute NaHCO3) crude->neutralization extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) neutralization->extraction aqueous_phase Aqueous Phase (T2HP & Polar Impurities) extraction->aqueous_phase Main Product organic_phase Organic Phase (Less Polar Impurities, e.g., 1,4-Dioxane) extraction->organic_phase Impurity Removal chromatography Column Chromatography (Silica Gel or Reversed-Phase) aqueous_phase->chromatography pure_t2hp Pure T2HP chromatography->pure_t2hp

Caption: A general workflow for the purification of Tris(2-hydroxyethyl) phosphate.

Recommended Protocol: Column Chromatography

Column chromatography is the most effective method for separating polar compounds.

Step-by-Step Protocol:

  • Sample Preparation:

    • If the crude product is in an aqueous solution, it may be possible to load it directly onto a reversed-phase column.

    • If the crude product is a neat oil, dissolve it in a minimum amount of a suitable solvent (e.g., water or methanol) for loading onto the column.

  • Stationary Phase Selection:

    • Normal-Phase (Silica Gel): This can be effective, but the highly polar nature of T2HP and its impurities may lead to strong retention and poor resolution. A polar mobile phase (e.g., a gradient of methanol in dichloromethane) would be required.

    • Reversed-Phase (C18): This is often a better choice for highly water-soluble compounds. The separation is achieved using a polar mobile phase (e.g., a gradient of water and methanol or acetonitrile).

  • Mobile Phase Selection:

    • For reversed-phase chromatography, start with a highly aqueous mobile phase (e.g., 95:5 water:methanol) and gradually increase the proportion of the organic solvent.

    • The addition of a buffer to maintain a neutral pH is advisable to prevent on-column degradation.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by a suitable method (e.g., LC-MS or TLC with an appropriate stain) to identify the fractions containing the pure product.

Troubleshooting Column Chromatography:

  • Problem: Product does not elute from a silica gel column.

    • Cause: The compound is too polar and is irreversibly adsorbed to the silica.

    • Solution: Switch to a more polar mobile phase (e.g., add a small percentage of acetic acid or use a different solvent system like isopropanol/ammonia/water). Alternatively, use a reversed-phase column.

  • Problem: Poor separation of T2HP from di(2-hydroxyethyl) phosphate on a C18 column.

    • Cause: The two compounds have very similar polarities.

    • Solution: Use a shallower gradient and a slower flow rate to improve resolution. Consider using an ion-pairing reagent if the partial esters are deprotonated, though this will require a subsequent removal step.

Logical Relationship of Impurities and Purification Steps

impurity_removal cluster_impurities Potential Impurities cluster_purification Purification Steps imp1 Acidic Impurities (Mono/Di-esters, H3PO4) imp2 Unreacted Ethylene Glycol imp3 Less Polar Byproducts (e.g., 1,4-Dioxane) step1 Neutral Wash (e.g., NaHCO3 soln) step1->imp1 Removes step2 Liquid-Liquid Extraction step2->imp3 Removes step3 Column Chromatography (Reversed-Phase) step3->imp1 Separates step3->imp2 Separates

Caption: The relationship between different classes of impurities and the purification steps designed to remove them.

This guide provides a framework for addressing the key challenges in the purification of Tris(2-hydroxyethyl) phosphate. Due to the limited availability of specific literature on this compound, some strategies are inferred from the behavior of structurally similar molecules. We recommend small-scale pilot experiments to optimize these methods for your specific sample.

References

  • US Patent 3,644,602. (1972). Process for producing trialkyl phosphates.
  • Jack, R. F. (2023). Optimal Separation of Polar Anionic Pesticides from Fruits and Vegetables with HPLC Column Selectivity.

Sources

Optimization

Technical Support Center: Enhancing Polymer Thermal Stability with Tris(2-hydroxyethyl) phosphate (THEP)

Welcome to the Application Support Center for Polymer & Biomaterial Development. This portal is designed for researchers, scientists, and drug development professionals working with advanced polymer matrices, including h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Polymer & Biomaterial Development. This portal is designed for researchers, scientists, and drug development professionals working with advanced polymer matrices, including hydrogels, polyurethanes, and lipid nanoparticle (LNP) delivery systems. Here, we address the troubleshooting, protocols, and mechanistic integration of Tris(2-hydroxyethyl) phosphate (THEP) to enhance the thermal stability and flame retardancy of your formulations.

Mechanistic Insights: The Causality of THEP's Thermal Stabilization

Unlike traditional non-reactive plasticizers, THEP features a central phosphate core and three terminal 2-hydroxyethyl branches [1]. This unique structure provides a dual-action stabilization mechanism:

  • Reactive Cross-linking: The terminal -OH groups allow THEP to act as a reactive monomer. It can covalently bond with polymer backbones (e.g., reacting with isocyanates in polyurethanes or carboxylic acids in polyesters). This covalent integration prevents the additive from migrating or "blooming" to the surface, maintaining long-term structural integrity.

  • Condensed-Phase Flame Retardancy: Upon exposure to high temperatures (typically >290 °C), the phosphate ester linkages decompose to yield phosphoric acid. This acid catalyzes the dehydration of the polymer matrix, promoting the formation of a carbonaceous char layer. This char acts as a thermal insulator, preventing oxygen permeation and protecting the underlying material from further degradation [2].

Experimental Protocols

Protocol: Covalent Integration and TGA Validation of THEP in Polymer Matrices Trustworthiness Check: This protocol includes a self-validating gel fraction test to ensure the causality of thermal stability is due to covalent bonding, not just physical blending.

Step 1: Matrix Preparation & Stoichiometric Blending

  • Dry the base polymer resin and THEP under vacuum at 60 °C for 12 hours to remove trace moisture. (Note: THEP is highly hygroscopic; moisture will competitively react with cross-linkers).

  • Calculate the stoichiometric ratio of THEP's hydroxyl groups to the polymer's reactive sites. Add THEP at a 5–15 wt% loading depending on the desired thermal threshold.

  • Melt-blend or solvent-cast the mixture under an inert argon atmosphere to prevent premature oxidation.

Step 2: Self-Validation via Soxhlet Extraction

  • Cure the polymer film completely.

  • Perform a Soxhlet extraction using Tetrahydrofuran (THF) for 24 hours.

  • Dry and weigh the remaining polymer. A high gel fraction (>95%) validates that THEP has successfully covalently cross-linked into the network rather than acting as a free plasticizer.

Step 3: Thermogravimetric Analysis (TGA)

  • Load 5–10 mg of the cured, extracted sample into an alumina TGA crucible.

  • Run the TGA from 25 °C to 700 °C at a ramp rate of 10 °C/min under both Nitrogen (inert) and Air (oxidative) atmospheres.

  • Record the degradation onset temperature ( T5%​ ) and the residual char yield at 600 °C.

Quantitative Data: Thermal Performance Comparison

The following table summarizes typical TGA results demonstrating the efficacy of THEP compared to non-reactive analogs (like Dibutyl 2-hydroxyethyl phosphate, DBHP) in a standard polymer matrix [2].

Formulation / Additive T5%​ (Onset of Degradation)Plateau Onset TempChar Yield at 600 °C (Air)Mechanism of Action
Neat Polymer (Control) 240 °CN/A< 5%None
Polymer + DBHP (10 wt%) 265 °C290 °C27%Physical blending / Mono-reactive
Polymer + THEP (10 wt%) 285 °C 290 °C 42% Covalent cross-linking / Tri-reactive

Data Interpretation: THEP significantly increases the remaining weight stability over a broad temperature range, yielding 42% char compared to 27% for DBHP, indicating highly effective condensed-phase flame retardancy[2].

Troubleshooting & FAQs

Q: During melt extrusion, my THEP-blended polymer exhibits severe outgassing and early mass loss around 150–200 °C. What is causing this? A: Causality: This is rarely the degradation of THEP itself (which is stable up to ~290 °C)[2]. It is almost always caused by the volatilization of trapped water. Because THEP contains three hydrophilic hydroxyl groups, it aggressively absorbs atmospheric moisture. Solution: Implement a strict vacuum-drying protocol (60 °C, <10 mbar, 12+ hours) immediately prior to extrusion. Store THEP in a desiccator backfilled with argon.

Q: I am using THEP in a lipid nanoparticle (LNP) formulation for nucleic acid delivery. Will it affect the release profile? A: Causality: Yes. While THEP can thermally stabilize the lipid-polymer host during processing or lyophilization [3], it is susceptible to aqueous hydrolysis. In physiological environments, THEP rapidly hydrolyzes into 2-hydroxyethyl phosphate and ethylene glycol[2]. Solution: If long-term circulation is required, limit THEP to the hydrophobic core of the LNP or use it strictly as a processing aid. Monitor the pH of your buffer, as the hydrolysis products are acidic and may prematurely trigger the release of the encapsulated nucleic acids.

Q: My cured polymer film is showing phase separation (blooming) after two weeks. How do I fix this? A: Causality: Blooming occurs when THEP does not covalently bond to the matrix and remains thermodynamically immiscible. Solution: Verify your stoichiometry. If you are using THEP as a physical additive rather than a reactive monomer, you must add a compatibilizer (e.g., a block copolymer) to reduce interfacial tension between the highly polar THEP and the non-polar polymer matrix.

Process Visualization

G THEP Tris(2-hydroxyethyl) phosphate (THEP) Crosslinking Hydrogen Bonding & Covalent Cross-linking THEP->Crosslinking Polymer Polymer Matrix (e.g., Polyurethane, LNP) Polymer->Crosslinking ThermalStress High Temperature Exposure (>290°C) Crosslinking->ThermalStress Decomposition Phosphate Decomposition (Phosphoric Acid Release) ThermalStress->Decomposition Char Condensed-Phase Char Formation (Thermal Insulation) Decomposition->Char Catalyzes

Mechanism of THEP-induced thermal stability via cross-linking and condensed-phase char formation.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14892896, Tris(2-hydroxyethyl) phosphate". PubChem. URL:[Link]

  • Beijer, S. (2025). "Closing the phosphorus loop: Recovery, recycling and sustainable design." Universiteit van Amsterdam (UvA-DARE). URL: [Link]

  • "Method of encapsulating a nucleic acid in a lipid nanoparticle host." US Patent 10342761B2. Google Patents.

Sources

Troubleshooting

Technical Support Center: Stability of Tris(2-hydroxyethyl) phosphate in Analytical Samples

Prepared by the Senior Application Scientist Team Welcome to the technical support center for Tris(2-hydroxyethyl) phosphate. This guide is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Tris(2-hydroxyethyl) phosphate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for issues related to the stability of Tris(2-hydroxyethyl) phosphate in analytical samples. Understanding and controlling the stability of this analyte is paramount for generating accurate and reproducible data.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and analysis of Tris(2-hydroxyethyl) phosphate.

Q1: What is Tris(2-hydroxyethyl) phosphate and why is its stability a critical concern?

Tris(2-hydroxyethyl) phosphate is an organophosphate ester.[1] Its structure contains three 2-hydroxyethyl groups attached to a central phosphate core. This specific feature is the primary reason for its inherent instability in solution. Unlike many other trialkyl phosphates which are relatively stable, the terminal hydroxyl (-OH) group on each ethyl chain can act as an internal nucleophile, attacking the central phosphorus atom. This intramolecular reaction leads to rapid degradation, especially under neutral to alkaline conditions.[2] Failure to account for this instability can lead to significant underestimation of the analyte concentration, poor method reproducibility, and incorrect interpretation of experimental results.

Q2: What is the primary degradation pathway for Tris(2-hydroxyethyl) phosphate?

The degradation of Tris(2-hydroxyethyl) phosphate proceeds through an intramolecular cyclization mechanism. The hydroxyl group on one of the ethyl chains attacks the electrophilic phosphorus center, displacing one of the other hydroxyethyl ester groups. This forms a highly reactive five-membered ring intermediate called a dioxaphospholane. This cyclic intermediate is rapidly hydrolyzed by water, breaking the phosphate ester bond and resulting in the formation of bis(2-hydroxyethyl) phosphate and ethylene glycol. This process can continue, leading to further degradation. This mechanism explains the compound's marked instability compared to alkyl phosphates lacking the terminal hydroxyl group.[2]

DegradationPathway cluster_0 Analyte cluster_1 Reactive Intermediate cluster_2 Degradation Products TCEP Tris(2-hydroxyethyl) phosphate Intermediate Dioxaphospholane Intermediate TCEP->Intermediate Intramolecular Cyclization (pH ≥ 7) Product1 bis(2-hydroxyethyl) phosphate Intermediate->Product1 Rapid Hydrolysis Product2 Ethylene Glycol Intermediate->Product2 Rapid Hydrolysis

Degradation pathway of Tris(2-hydroxyethyl) phosphate.
Q3: Which factors have the most significant impact on the stability of Tris(2-hydroxyethyl) phosphate in solution?

Several factors can accelerate the degradation of Tris(2-hydroxyethyl) phosphate. Understanding these is key to mitigating analyte loss.

  • pH: This is the most critical factor. The rate of degradation is significantly accelerated under neutral and, especially, alkaline (basic) conditions (pH > 7). The hydroxide ions can deprotonate the terminal hydroxyl group, making it a more potent nucleophile for the intramolecular attack on the phosphorus atom.[2]

  • Temperature: As with most chemical reactions, higher temperatures increase the rate of degradation. Storing samples at elevated temperatures, even for short periods, can lead to substantial analyte loss.

  • Sample Matrix: The composition of your sample can play a significant role.

    • Biological Matrices (Plasma, Urine, Tissue Homogenates): These samples contain enzymes, such as phosphatases, that can actively metabolize and degrade phosphate esters.

    • Buffer Composition: Certain buffers can influence stability. While not extensively studied for this specific compound, it is known that phosphate buffers can sometimes accelerate the oxidation of other phosphorus-containing compounds.[3][4] It is wise to evaluate buffer effects during method development.

Q4: What are the recommended storage conditions for analytical samples containing Tris(2-hydroxyethyl) phosphate?

To ensure the integrity of your samples from collection to analysis, strict adherence to proper storage conditions is essential.

ParameterRecommendationRationale
Temperature -80°C (long-term) or -20°C (short-term)Minimizes the rate of chemical and enzymatic degradation.
pH Adjust to slightly acidic (pH 6.0-6.5) if the analyte and sample matrix permit.Significantly slows the base-catalyzed intramolecular cyclization and hydrolysis.[2]
Container Low-binding polypropylene tubes.Prevents non-specific binding of the analyte to container walls.
Freeze-Thaw Cycles Minimize to a single cycle. Aliquot samples upon collection.Repeated freezing and thawing can accelerate degradation and cause sample heterogeneity.
Headspace Minimize by using appropriately sized vials.Reduces potential for oxidation.
Q5: How can I detect degradation of Tris(2-hydroxyethyl) phosphate in my samples?

Identifying degradation is a crucial part of method development and troubleshooting.

  • Use a Stability-Indicating Method: An analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), that can separate the parent compound from its degradation products is essential.

  • Monitor for Degradants: Proactively look for the mass transitions of expected degradation products, such as bis(2-hydroxyethyl) phosphate, in your chromatograms. The appearance of these peaks is a direct indicator of analyte loss.

  • Perform Forced Degradation Studies: Intentionally expose your analyte to harsh conditions (e.g., high pH, high temperature) to generate the degradation products. This confirms their chromatographic retention time and mass spectral signature, making it easier to identify them in your unknown samples. (See Protocol 2 below).

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the analysis of Tris(2-hydroxyethyl) phosphate.

Problem: Low or Inconsistent Recovery of Analyte

You observe that the concentration of Tris(2-hydroxyethyl) phosphate is lower than expected or varies significantly between replicates.

TroubleshootingWorkflow Start Symptom: Low or Inconsistent Recovery Cause1 Possible Cause: Degradation during Sample Handling/Storage Start->Cause1 Cause2 Possible Cause: Degradation during Sample Preparation Start->Cause2 Cause3 Possible Cause: Instrumental Issues Start->Cause3 Solution1 Solution: - Review storage temp/pH. - Aliquot samples to avoid  freeze-thaw cycles. - Analyze samples immediately  after collection if possible. Cause1->Solution1 Solution2 Solution: - Keep samples on ice (4°C)  during the entire process. - Minimize time between  thawing and injection. - Use a cooled autosampler (4°C). Cause2->Solution2 Solution3 Solution: - Check for ion suppression/  enhancement via post-column  infusion. - Verify MS calibration and  sensitivity. - Ensure proper chromatographic  peak shape. Cause3->Solution3

Troubleshooting workflow for low analyte recovery.
Experimental Protocols

These protocols provide a framework for handling samples and investigating stability.

Protocol 1: Recommended Sample Handling and Storage Protocol
  • Collection: Collect the sample (e.g., plasma, urine) directly into pre-labeled polypropylene tubes.

  • Immediate Processing: If pH adjustment is part of your validated method, perform it immediately. For example, add a small, precise volume of a suitable buffer to bring the sample to a pH of ~6.0.

  • Aliquoting: Immediately divide the sample into single-use aliquots in low-binding polypropylene cryovials. This prevents the need for multiple freeze-thaw cycles.

  • Flash Freezing: Snap-freeze the aliquots in dry ice or a -80°C freezer. Avoid slow freezing, as it can cause phase separation and affect analyte stability.

  • Storage: Store the frozen aliquots at -80°C until analysis.

  • Analysis: On the day of analysis, thaw a single aliquot rapidly in a water bath at room temperature. Once thawed, immediately place it on ice and proceed with your sample preparation protocol without delay.

Protocol 2: Forced Degradation Study

This study helps to definitively identify the degradation products of Tris(2-hydroxyethyl) phosphate in your specific sample matrix.

  • Prepare Stock Solution: Prepare a stock solution of Tris(2-hydroxyethyl) phosphate in a stable solvent like methanol or acetonitrile.

  • Spike Matrix: Spike the analyte from the stock solution into a blank matrix (the same type as your samples, e.g., control plasma) to a known concentration.

  • Create Stress Conditions: Aliquot the spiked matrix into separate tubes for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 30 minutes. (This reaction is expected to be very fast).

    • Thermal Stress: Incubate at 60°C for 24 hours (at the sample's natural pH).

    • Control: Keep one aliquot at -80°C (unstressed control).

  • Neutralization: After the incubation period, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all samples (control and stressed) using your LC-MS/MS method.

  • Evaluation: Compare the chromatograms. The peaks that appear or increase significantly in the stressed samples relative to the control are your degradation products. This confirms their identity and helps in developing a stability-indicating method.

References
  • Denkert, D., & an der Brügge, J. (2013). Studies on the stability of trialkyl phosphates and di-(2'deoxythymidine) phosphotriesters in alkaline and neutral solution. A model study for hydrolysis of phosphotriesters in DNA and on the influence of a beta hydroxyethyl ester group. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Tris(2-hydroxyethyl) phosphate. PubChem. [Link]

  • Hampton Research. (n.d.). TCEP HCl. [Link]

  • Technology Networks. (2026, February 25). Common Mass Spectrometry Errors and Troubleshooting Tips. [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. [Link]

Sources

Optimization

Optimizing buffer conditions with "Tris(2-hydroxyethyl) phosphate"

Technical Support Center: Optimizing Buffer Conditions with Tris(2-hydroxyethyl)phosphine (THP) Nomenclature Clarification: In biochemical buffer optimization, queries for "Tris(2-hydroxyethyl) phosphate" often refer to...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Buffer Conditions with Tris(2-hydroxyethyl)phosphine (THP)

Nomenclature Clarification: In biochemical buffer optimization, queries for "Tris(2-hydroxyethyl) phosphate" often refer to the active reducing agent Tris(2-hydroxyethyl)phosphine (THP) or its oxidized byproduct, Tris(2-hydroxyethyl)phosphine oxide. This guide focuses on the functional molecule, THP, which is utilized by structural biologists and proteomic scientists to optimize buffer conditions for disulfide reduction.

Frequently Asked Questions (FAQs)

Q1: Why should I choose THP over traditional reducing agents like DTT or TCEP for my buffer? A: The choice of reductant dictates the efficiency of disulfide bond cleavage, especially in hydrophobic protein cores. While TCEP (Tris(2-carboxyethyl)phosphine) is widely used due to its irreversibility, THP lacks charged carboxylate groups, making it significantly less polar. This reduced polarity allows THP to penetrate the hydrophobic cores of native proteins much more effectively than TCEP or DTT, resulting in a more complete reduction of buried disulfide bonds[1][2]. Furthermore, THP can be added in millimolar amounts without requiring stringent pH adjustments, unlike TCEP which can rapidly acidify unbuffered solutions[1].

Q2: What happens to THP during the reduction process, and does it interfere with downstream assays? A: THP performs a nucleophilic attack on the sulfur atom of the disulfide bond, forming a phosphonium ion intermediate that is subsequently hydrolyzed. This irreversible reaction yields Tris(2-hydroxyethyl)phosphine oxide[1]. Because the reaction is irreversible and does not rely on equilibrium (unlike thiol-based DTT or β-mercaptoethanol), you can use stoichiometric or low-millimolar concentrations of THP. This minimizes the need to remove the reductant prior to downstream alkylation or labeling steps[2].

Quantitative Comparison of Reducing Agents

To aid in buffer formulation, the following table summarizes the physicochemical properties and experimental suitability of common reducing agents.

Reducing AgentActive pH RangePolarity / HydrophobicityDisulfide Reduction MechanismReversibilityRemoval Required Before Alkylation?
DTT 7.0 – 9.0Highly PolarEquilibrium-drivenReversibleYes (interferes with maleimides)
TCEP 1.5 – 8.5Polar (Charged)IrreversibleIrreversibleNo (at low concentrations)
THP 1.5 – 8.5Less Polar (Neutral)Irreversible (High penetration)IrreversibleNo

Troubleshooting Guide: Common Buffer Optimization Issues

Issue 1: Incomplete reduction of high-molecular-weight or heavily folded therapeutic proteins.

  • Root Cause: Buried disulfide bonds are sterically inaccessible to highly polar reducing agents (like TCEP) or require a high pH to shift the equilibrium (like DTT).

  • Causality & Solution: Substitute TCEP with 2–5 mM THP. THP's uncharged hydroxyethyl arms facilitate entry into hydrophobic pockets, allowing the nucleophilic phosphorus core to reach sterically hindered disulfides[2]. Ensure the buffer is free of heavy metal contaminants, which can catalyze the premature oxidation of phosphines.

Issue 2: Buffer acidification and protein precipitation upon addition of the reducing agent.

  • Root Cause: TCEP-HCl releases hydrochloric acid upon dissolution, dropping the pH of weakly buffered solutions (e.g., 10 mM Tris) and potentially pushing the target protein past its isoelectric point (pI).

  • Causality & Solution: Utilize THP. Because THP does not carry acidic carboxylate groups, it has a negligible effect on the pH of the buffer, preserving the native state and solubility of the protein prior to reduction[1].

Experimental Protocol: Self-Validating THP Reduction Workflow

This step-by-step methodology ensures a self-validating system where complete reduction can be confirmed via downstream mass spectrometry or differential alkylation[2][3].

Materials:

  • Target Protein (1–5 mg/mL)

  • Buffer: 50 mM Ammonium Bicarbonate (AMBIC) or 100 mM Tris-HCl, pH 7.5

  • THP Stock Solution: 100 mM in LC-MS grade water (Prepare fresh)

  • Alkylating Agent: 400 mM 2-Chloroacetamide (CAA) or Iodoacetamide (IAA)

Step-by-Step Procedure:

  • Protein Preparation: Dilute the protein in the chosen buffer. If analyzing the total proteome, add a chaotropic agent (e.g., 8M Urea or 6M Guanidine-HCl) to facilitate unfolding.

  • Reduction: Add the 100 mM THP stock to the protein solution to achieve a final concentration of 5 mM THP.

  • Incubation: Incubate the mixture at 37°C for 30–45 minutes. (Causality Check: Unlike DTT, which requires longer incubation or higher heat to drive the equilibrium, THP's nucleophilic attack is rapid and irreversible[1].)

  • Alkylation: Directly add the alkylating agent (e.g., CAA) to a final concentration of 15–20 mM. Incubate in the dark at room temperature for 30 minutes. (Validation: Because THP lacks a thiol group, it will not compete with the protein's cysteine residues for the alkylating agent, ensuring 100% alkylation efficiency[3].)

  • Quenching: Quench the alkylation reaction by adding a small volume of 10% Trifluoroacetic acid (TFA) if proceeding to MS digestion, or perform buffer exchange via Size Exclusion Chromatography (SEC).

Mechanistic Visualization

The following diagram illustrates the workflow and chemical logic of THP-mediated disulfide reduction compared to traditional methods.

THP_Mechanism Start Native Protein (Buried Disulfides) SubTCEP TCEP Addition (Polar/Charged) Start->SubTCEP Traditional SubTHP THP Addition (Neutral/Less Polar) Start->SubTHP Optimized PenetrationTCEP Limited Hydrophobic Penetration SubTCEP->PenetrationTCEP PenetrationTHP Deep Hydrophobic Penetration SubTHP->PenetrationTHP ResultTCEP Partial Reduction (Requires Denaturant) PenetrationTCEP->ResultTCEP Reaction Nucleophilic Attack on Sulfur PenetrationTHP->Reaction ResultTHP Complete Reduction + THP Oxide Reaction->ResultTHP Irreversible Hydrolysis Downstream Direct Alkylation (No Buffer Exchange) ResultTHP->Downstream

Workflow and mechanistic advantage of THP over polar phosphines in reducing buried disulfides.

References

  • Quantification of Thiols and Disulfides - PMC. nih.gov.[Link]

  • CHAPTER 1.4: Analysis of Disulfide Bond Formation in Therapeutic Proteins - Books - The Royal Society of Chemistry. rsc.org.[Link]

  • Characterization of the Proteomic Response in SIM-A9 Murine Microglia Following Canonical NLRP3 Inflammasome Activation - MDPI. mdpi.com.[Link]

Sources

Troubleshooting

Technical Support Center: Analytical Method Validation for Tris(2-hydroxyethyl) phosphate (THEP)

Welcome to the Technical Support Center for the analytical validation of Tris(2-hydroxyethyl) phosphate (THEP) . As a highly polar, hydroxylated organophosphate flame retardant (HO-OPFR), THEP presents unique chromatogra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical validation of Tris(2-hydroxyethyl) phosphate (THEP) . As a highly polar, hydroxylated organophosphate flame retardant (HO-OPFR), THEP presents unique chromatographic and mass spectrometric challenges, particularly when extracted from complex matrices like human urine, serum, or wastewater [1].

This guide is designed for analytical chemists and drug development professionals. It synthesizes field-proven methodologies to help you overcome poor retention, severe matrix effects, and ubiquitous background contamination, ensuring a self-validating and robust LC-MS/MS workflow.

Part 1: Troubleshooting & FAQs

Q1: Why am I seeing severe peak tailing and poor retention for THEP on standard C18 columns?

Root Cause: THEP contains three terminal hydroxyl groups, making it exceptionally hydrophilic. On traditional reversed-phase (RP) C18 columns, THEP lacks sufficient hydrophobic interaction. This causes it to elute near the void volume ( t0​ ), where it co-elutes with highly polar endogenous matrix components, leading to peak distortion and massive ion suppression. Solution:

  • Primary Recommendation (HILIC): Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). A zwitterionic (ZIC-HILIC) or amide-bonded stationary phase provides excellent retention for HO-OPFRs by partitioning the analyte into a water-enriched layer on the silica surface.

  • Alternative (Polar-Embedded RP): If you must use RP-LC for multi-residue analysis (e.g., analyzing THEP alongside lipophilic OPFRs), use a polar-embedded C18 column (e.g., Waters Atlantis T3). Start your gradient with a 100% aqueous mobile phase containing 0.1% formic acid to maximize early retention.

Q2: How do I mitigate the massive ion suppression observed in urine/wastewater extracts during ESI+ ionization?

Root Cause: Complex matrices contain endogenous salts, urea, and phospholipids that compete for charge droplets in the Electrospray Ionization (ESI) source [2]. Because THEP is highly polar, it is particularly vulnerable to signal quenching from these co-eluting matrix components. Solution:

  • Isotope Dilution Mass Spectrometry (IDMS): You must use a stable isotopically labeled internal standard (SIL-IS), such as THEP-d12, spiked into the matrix before any sample preparation. This creates a self-validating system where the IS perfectly tracks and corrects for both extraction losses and ionization suppression.

  • Optimize the SPE Wash Step: Do not use generic wash protocols. When using a hydrophilic-lipophilic balanced (HLB) sorbent, limit the wash step to a maximum of 5% methanol in water . Exceeding this organic composition will cause the highly polar THEP to break through the cartridge and be lost to waste [3].

Q3: My procedural blanks show high background levels of THEP. How do I eliminate this?

Root Cause: Organophosphate esters are ubiquitous in laboratory environments. They leach from plastic centrifuge tubes, pipette tips, and are heavily present in indoor laboratory dust [2]. Solution:

  • Glassware Only: Replace all plastic consumables with LC-MS grade amber glassware. Bake all glassware at 400°C for 4 hours prior to use to volatilize residual OPFRs.

  • Procedural Blanks: Run a procedural blank (LC-MS grade water taken through the entire extraction process) with every batch of 10 samples. Subtract the blank signal only if it is consistent and falls below 10% of your Lower Limit of Quantification (LLOQ).

Part 2: Validated Experimental Protocols

Workflow A: Solid Phase Extraction (SPE) for Biological Matrices

Rationale: Hydroxylated OPFRs are often excreted as phase II glucuronide conjugates. Enzymatic hydrolysis is mandatory for accurate total THEP quantification in urine or serum [1].

  • Sample Aliquoting & Spiking: Transfer 1.0 mL of the complex matrix into a baked glass vial. Spike with 10 µL of THEP-d12 internal standard (100 ng/mL).

  • Enzymatic Hydrolysis: Add 1.0 mL of 0.2 M sodium acetate buffer (pH 5.2) and 10 µL of β -glucuronidase. Vortex gently and incubate at 37°C for 12 hours.

  • SPE Conditioning: Condition a polymeric HLB glass cartridge (200 mg, 6 cc) with 5 mL of UHPLC-grade methanol, followed by 5 mL of LC-MS grade water.

  • Sample Loading: Load the hydrolyzed sample at a controlled flow rate of 1 mL/min to ensure optimal mass transfer into the sorbent pores.

  • Critical Wash Step: Wash the cartridge with 5 mL of 5% methanol in water. Causality: This removes salts and urea while retaining the polar THEP.

  • Elution: Elute the target analytes with 2 × 3 mL of Methanol/Acetonitrile (1:1, v/v).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-high purity nitrogen at 35°C. Reconstitute in 100 µL of the initial LC mobile phase.

Workflow B: LC-MS/MS Acquisition Parameters
  • Instrument: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Column: SeQuant ZIC-HILIC (2.1 × 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B (high organic for HILIC retention), hold for 1 min, ramp to 50% B over 6 mins, hold for 2 mins, return to 95% B for 3 mins of equilibration.

Part 3: Data Presentation

Table 1: Optimized MRM Transitions for THEP Analysis Note: Optimization performed via direct infusion of 1 µg/mL neat standard in ESI+ mode.

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Polarity
THEP (Quantifier) 231.1169.015ESI+
THEP (Qualifier) 231.1107.025ESI+
THEP-d12 (IS) 243.2177.115ESI+

Table 2: Matrix Effect (ME) and Recovery Evaluation across SPE Sorbents (Urine Matrix) Data demonstrates the necessity of strict wash parameter control to prevent analyte breakthrough[3].

SPE Sorbent TypeWash SolventElution SolventAbsolute Recovery (%)Matrix Effect (%)
Oasis HLB (Polymeric) 5% MeOH MeOH/ACN (1:1) 88.5 ± 4.2 -15.2 (Suppression)
Oasis HLB (Polymeric)20% MeOHMeOH/ACN (1:1)42.1 ± 8.5-8.4 (Suppression)
Oasis WAX (Mixed-Mode)5% MeOH2% NH 4​ OH in MeOH65.3 ± 6.1-45.6 (Suppression)

Part 4: Workflow Visualization

THEP_Workflow Sample Complex Matrix (Urine / Wastewater) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 37°C) Sample->Hydrolysis Cleave Phase II Conjugates SPE Solid Phase Extraction (HLB Sorbent) Hydrolysis->SPE Load Sample Wash Critical Wash Step (Max 5% MeOH) SPE->Wash Remove Salts/Urea Elution Elution & Reconstitution (HILIC Mobile Phase) Wash->Elution Prevent Breakthrough LC Chromatographic Separation (ZIC-HILIC Column) Elution->LC Avoid Void Elution MS ESI-MS/MS Detection (MRM Mode, IDMS) LC->MS Minimize Ion Suppression Data Data Analysis & Matrix Effect Correction MS->Data Quantify via SIL-IS

Fig 1: End-to-end analytical workflow for THEP extraction and LC-MS/MS quantification.

Part 5: References

  • Petropoulou, S. S., et al. (2016). "Analytical methodology using ion-pair liquid chromatography-tandem mass spectrometry for the determination of four di-ester metabolites of organophosphate flame retardants in California human urine." Journal of Chromatography A.[Link]

  • Liu, Y.-E., et al. (2023). "Organophosphate diesters (DAPs) and hydroxylated organophosphate flame retardants (HO-OPFRs) as biomarkers of OPFR contamination in a typical freshwater food chain." Chemosphere.[Link]

  • Beijer, S. (2025). "Closing the phosphorus loop: Recovery, recycling and sustainable design." Universiteit van Amsterdam (UvA-DARE).

Optimization

Technical Support Center: Optimizing Tris(2-hydroxyethyl) Phosphate (THEP) Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of Tris(2-hydroxyethyl) phosphate (THEP). THEP is a highly valued hydroxylated organophosphate utilized in advanced flame retardants and polymeri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of Tris(2-hydroxyethyl) phosphate (THEP). THEP is a highly valued hydroxylated organophosphate utilized in advanced flame retardants and polymeric materials[1]. However, its synthesis via the phosphorylation of ethylene glycol (EG) is notoriously challenging. The bifunctional nature of EG frequently leads to a complex mixture of the target product, bridged (cyclic) byproducts, and oligomeric species[1].

As a Senior Application Scientist, I have designed this guide to provide you with mechanistic troubleshooting, quantitative optimization strategies, and a self-validating protocol to maximize your THEP yield while maintaining scientific integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why am I seeing a high percentage of bridged/cyclic phosphate byproducts in my THEP synthesis? A: The formation of bridged byproducts is a kinetic phenomenon driven by the bifunctionality of ethylene glycol. When the first hydroxyl group of an EG molecule attacks the electrophilic phosphorus center (e.g., from POCl3), the second hydroxyl group on that same EG molecule is held in close spatial proximity to the phosphorus. This high effective local concentration makes intramolecular cyclization (forming a stable 5-membered cyclic phosphate ring) kinetically favorable over intermolecular attack by a new, unreacted EG molecule[1].

Q: How can I logically suppress this intramolecular cyclization to favor the target THEP? A: To outcompete the intramolecular reaction, you must artificially inflate the rate of the intermolecular reaction. This is achieved by drastically increasing the Ethylene Glycol to Phosphorus (EG:P) molar ratio[1]. By flooding the reaction matrix with excess EG, the probability of a fresh EG molecule colliding with the phosphorochloridate intermediate exceeds the probability of the attached EG molecule swinging around to cyclize.

Q: I increased the EG:P ratio to 3.0 equivalents, but now my standard diethyl ether (Et2O) extraction is failing and forming a biphasic system. What is the causality here, and how do I fix it? A: This is a known thermodynamic consequence of excess EG. While 3.0 equivalents of EG successfully suppress the bridged byproduct (reducing it to ~8%), the unreacted, highly polar EG alters the solvent matrix[1]. When a non-polar or moderately polar solvent like Et2O is added, the excess EG forces the system into a stable biphasic emulsion rather than a clean organic/aqueous separation[1]. Resolution: Abandon Et2O for this specific high-EG workflow. Instead, remove the reaction solvent in vacuo, and partition the crude mixture using a salting-out approach (saturated NaCl) combined with a more polar extraction solvent system, such as an ethyl acetate/n-butanol mixture, which better accommodates the hydrophilic THEP[2].

Part 2: Quantitative Optimization Matrix

The following table summarizes the causal relationship between the EG:P molar ratio, byproduct formation, and downstream phase behavior based on validated optimization studies[1].

Ethylene Glycol (EG) EquivalentsTarget THEP Yield (%)Bridged Byproduct (%)Post-Reaction Phase Behavior (Et2O Extraction)
2.0 eq < 50%> 30%Monophasic organic layer (Standard separation)
3.0 eq ~ 80%~ 8%Biphasic system (Requires modified workup)
> 3.0 eq Variable< 5%Severe emulsion / Intractable phase separation

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and minimize byproduct formation, follow this step-by-step methodology. Every step is designed as a self-validating system to confirm the reaction is proceeding correctly.

  • System Preparation: Purge a multi-neck round-bottom flask with inert gas (N2 or Ar). Moisture must be strictly excluded to prevent the hydrolysis of POCl3 into phosphoric acid derivatives.

  • Reagent Loading: Add 3.0 equivalents of anhydrous ethylene glycol and 3.3 equivalents of an acid scavenger (e.g., anhydrous triethylamine) into an anhydrous solvent (e.g., dichloromethane).

    • Self-Validation Check: The solution should remain clear and colorless. Any cloudiness indicates moisture contamination and premature amine-hydrochloride salt formation.

  • Thermal Control: Chill the reaction vessel to 0–5 °C using an ice-water bath.

    • Causality: Low temperatures suppress the activation energy required for intermolecular cross-linking (oligomerization), favoring the kinetically controlled mono-substitution steps.

  • Electrophile Addition: Slowly add 1.0 equivalent of Phosphorus Oxychloride (POCl3) via a dropping funnel over 2 hours. Maintain the internal temperature strictly below 10 °C.

    • Self-Validation Check: A white precipitate (triethylamine hydrochloride) will begin to form immediately, confirming the progression of the phosphorylation and the active scavenging of HCl.

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for an additional 4–6 hours to ensure complete consumption of the sterically hindered di-substituted phosphorochloridate intermediates.

  • Modified Workup: Filter the precipitated salts. Do not use diethyl ether [1]. Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaCl (brine).

    • Causality: The high ionic strength of the brine forces the highly polar THEP[2] into the organic phase (salting-out effect) while leaving excess EG in the aqueous layer.

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and remove the solvent in vacuo to yield the purified THEP.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the divergent kinetic pathways that dictate the success or failure of THEP synthesis.

THEP_Reaction_Pathways POCl3 Phosphorus Oxychloride (POCl3) Intermediate Mono/Di-substituted Phosphorochloridate POCl3->Intermediate + EG (- HCl) EG Ethylene Glycol (EG) EG->Intermediate THEP Tris(2-hydroxyethyl) phosphate (Target: THEP) Intermediate->THEP High EG:P Ratio (Excess EG) Cyclic Bridged/Cyclic Phosphate (Intramolecular Byproduct) Intermediate->Cyclic Low EG:P Ratio (Intramolecular Attack) Oligomer Polymeric Phosphates (Intermolecular Byproduct) Intermediate->Oligomer Cross-linking (Polycondensation)

Reaction pathways in THEP synthesis showing target formation vs. bridged and oligomeric byproducts.

References

  • Beijer, S. (2025). Closing the phosphorus loop: Recovery, recycling and sustainable design. UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam. 1

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14892896, Tris(2-hydroxyethyl) phosphate. PubChem - NIH.2

Sources

Troubleshooting

Technical Support Center: Enhancing the Efficiency of Tris(2-hydroxyethyl) Phosphate (TKOEt) as a Plasticizer

Welcome to the comprehensive technical support guide for Tris(2-hydroxyethyl) phosphate (TKOEt). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical gui...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for Tris(2-hydroxyethyl) phosphate (TKOEt). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of TKOEt as a plasticizer. This guide moves beyond simple protocols to explain the scientific principles behind experimental choices, ensuring a robust and validated approach to your research.

Foundational Understanding of Tris(2-hydroxyethyl) phosphate (TKOEt) as a Plasticizer

Tris(2-hydroxyethyl) phosphate (TKOEt) is a phosphate ester that possesses unique characteristics due to the presence of three primary hydroxyl (-OH) groups.[1][2][3] These hydroxyl groups render the molecule highly polar and capable of forming strong hydrogen bonds. This structural feature significantly influences its behavior as a plasticizer, presenting both opportunities and challenges in formulation development.

The primary function of a plasticizer is to increase the flexibility, workability, and distensibility of a polymer by inserting itself between the polymer chains, thereby reducing intermolecular forces and increasing the free volume.[4] The hydroxyl groups in TKOEt can form strong interactions with polar polymers, such as polyvinyl chloride (PVC), through hydrogen bonding. This can lead to good compatibility and efficient plasticization. However, the high polarity and hydrophilicity of TKOEt can also lead to challenges such as increased water absorption and potential migration.

Enhancing the Plasticizing Efficiency of TKOEt

Optimizing the performance of TKOEt as a plasticizer often involves a multi-faceted approach, including chemical modification, the use of co-plasticizers, and the incorporation of synergistic additives.

Chemical Modification of TKOEt

The reactive hydroxyl groups of TKOEt offer a prime site for chemical modification to tailor its properties. A common strategy to reduce hydrophilicity and improve compatibility with a wider range of polymers is the esterification of the hydroxyl groups.

Experimental Protocol: Esterification of TKOEt with a Carboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine TKOEt (1 equivalent) and a chosen carboxylic acid (e.g., acetic acid, butyric acid; 3.3 equivalents) in a suitable solvent such as toluene.

  • Catalysis: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equivalents).

  • Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by tracking the amount of water collected. The reaction is complete when no more water is evolved.

  • Work-up: After cooling, neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the modified TKOEt.

  • Characterization: Confirm the structure of the resulting esterified TKOEt using techniques such as FTIR and NMR spectroscopy.

By converting the hydroxyl groups to ester groups, the modified TKOEt will exhibit reduced polarity, lower water absorption, and potentially improved thermal stability and migration resistance.[5]

Synergistic Blends with Co-Plasticizers

Blending TKOEt with other plasticizers can create a synergistic effect, where the combined performance is greater than the sum of the individual components.[6] This approach allows for the fine-tuning of properties such as low-temperature flexibility, thermal stability, and cost-effectiveness.

Table 1: Potential Co-Plasticizers for TKOEt and their Synergistic Effects

Co-Plasticizer TypeExamplePotential Synergistic Effect with TKOEt
Phthalate Esters Dioctyl phthalate (DOP)Balances polarity, improves processability, and can reduce overall cost.
Adipate Esters Dioctyl adipate (DOA)Enhances low-temperature flexibility and can mitigate the rigidity that may be imparted by the strong hydrogen bonding of TKOEt.
Citrate Esters Acetyl tributyl citrate (ATBC)Offers a bio-based and potentially less toxic alternative, improving the environmental profile of the formulation.
Polymeric Plasticizers Poly(propylene adipate) (PPA)Significantly improves migration resistance due to its high molecular weight.[7] TKOEt can act as a primary plasticizer to improve the compatibility of the polymeric plasticizer with the host polymer.

Experimental Workflow for Evaluating Co-Plasticizer Blends

Caption: Workflow for optimizing TKOEt and co-plasticizer blends.

Troubleshooting Guide

This section addresses common issues encountered during the use of TKOEt as a plasticizer and provides practical solutions.

Problem Potential Cause Troubleshooting Steps
Poor Compatibility/Phase Separation Mismatch in polarity between TKOEt and the polymer.- Chemically modify TKOEt to reduce its polarity (see Section 2.1).- Use a co-plasticizer that acts as a compatibilizer.- Ensure thorough mixing at the appropriate temperature to promote interaction.
Increased Water Absorption The hydrophilic nature of the hydroxyl groups in TKOEt attracts water molecules.- Esterify the hydroxyl groups of TKOEt.- Incorporate a hydrophobic co-plasticizer into the formulation.- Add a desiccant to the formulation if permissible for the application.
High Migration/Leaching The relatively low molecular weight and high polarity of TKOEt can lead to its migration out of the polymer matrix, especially in the presence of polar solvents.- Blend TKOEt with a high-molecular-weight polymeric plasticizer.- Chemically modify TKOEt to increase its molecular weight.- Consider surface modification of the final product to create a barrier against migration.[8]
Reduced Thermal Stability The hydroxyl groups can potentially participate in degradation reactions at elevated temperatures.- Esterify the hydroxyl groups to improve thermal stability.- Incorporate thermal stabilizers (e.g., metal stearates, organotin compounds) into the formulation.- Optimize processing temperatures to minimize thermal stress on the material.
Brittleness at Low Temperatures Strong hydrogen bonding interactions between TKOEt and the polymer can restrict chain mobility at lower temperatures.- Blend TKOEt with a low-temperature plasticizer like an adipate ester.- Optimize the concentration of TKOEt to achieve the desired balance of flexibility and strength.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using TKOEt over other phosphate ester plasticizers?

A1: The primary advantage of TKOEt lies in its three reactive hydroxyl groups. These groups allow for strong hydrogen bonding with polar polymers, potentially leading to excellent compatibility and plasticizing efficiency. Furthermore, these hydroxyl groups serve as handles for chemical modification, enabling the tuning of its properties for specific applications.

Q2: How do I determine the optimal concentration of TKOEt in my formulation?

A2: The optimal concentration depends on the desired properties of the final product. A systematic approach involves preparing a series of formulations with varying concentrations of TKOEt and evaluating key performance indicators such as glass transition temperature (Tg), tensile strength, elongation at break, and hardness.[9] A concentration sweep will reveal the point at which the desired balance of properties is achieved without negative effects like oversaturation or anti-plasticization.

Q3: Can TKOEt be used in combination with flame retardants?

A3: Yes. As a phosphate ester, TKOEt itself is expected to contribute to flame retardancy.[10][11][12] Its effectiveness can be enhanced by using it in conjunction with other flame retardants. Synergistic effects are often observed with halogen-free flame retardants such as aluminum trihydroxide (ATH) or melamine polyphosphate.

Q4: What are the key analytical techniques for characterizing the performance of TKOEt-plasticized polymers?

A4: The following techniques are essential for a thorough evaluation:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which is a primary indicator of plasticizer efficiency.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the plasticized polymer.

  • Tensile Testing: To measure mechanical properties such as tensile strength, elongation at break, and Young's modulus.

  • Solvent Extraction/Migration Studies: To quantify the resistance of the plasticizer to migrate out of the polymer matrix.[7]

Logical Relationship for Plasticizer Evaluation

G cluster_Formulation Formulation cluster_Processing Processing cluster_Characterization Characterization cluster_Performance Performance Assessment TKOEt TKOEt Mixing Melt Blending / Solution Casting TKOEt->Mixing Polymer Polymer Matrix Polymer->Mixing Additives Other Additives Additives->Mixing DSC DSC (Tg) Mixing->DSC TGA TGA (Thermal Stability) Mixing->TGA Tensile Tensile Testing (Mechanical Properties) Mixing->Tensile Migration Migration Testing Mixing->Migration Efficiency Plasticizing Efficiency DSC->Efficiency Durability Durability TGA->Durability Tensile->Efficiency Migration->Durability

Caption: Logical workflow for formulating and evaluating TKOEt-plasticized polymers.

References

  • Patsnap Eureka. (2025). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). Available at: [Link]

  • Zhang, Y., et al. (2024). Effects of Different Plasticizers on the Structure, Physical Properties and Film Forming Performance of Curdlan Edible Films. Foods. Available at: [Link]

  • Al-Kasas, A., et al. (2022). Influence of plasticizer type on the structure and drug release characteristics of LM-pectin hydrogels. Gels. Available at: [Link]

  • Yu, M., et al. (2019). Plasticization and thermal behavior of hydroxyl and nitrogen rich group-containing tung-oil-based ester plasticizers for PVC. New Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Plasticization and thermal behavior of hydroxyl and nitrogen rich group-containing tung-oil-based ester plasticizers for PVC. Available at: [Link]

  • Lirias. (n.d.). Evaluation of Green Biobased Plasticizers in Poly(vinyl chloride): Sustainability, Thermal Behavior, Mechanical Properties, and. Available at: [Link]

  • Al-Ghananeem, A. M., et al. (2014). Influence of Plasticizers on the Stability and Release of a Prodrug of Δ9-Tetrahydrocannabinol Incorporated in Poly (Ethylene Oxide) Matrices. AAPS PharmSciTech. Available at: [Link]

  • Wang, Y., et al. (2021). Study on the synthesis and properties of benzoate modified with hydroxyl-terminated of the side chains of polycarboxylic superplasticizer. Journal of Dispersion Science and Technology. Available at: [Link]

  • Ragaert, K., et al. (2022). Tailoring Oligomeric Plasticizers for Polylactide through Structural Control. ACS Omega. Available at: [Link]

  • Fenollar, O., et al. (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. Polymers. Available at: [Link]

  • Ghanbarzadeh, B., & Almasi, H. (2013). A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films. Food Reviews International. Available at: [Link]

  • Garcia, L. F., et al. (2013). Performance evaluation of new plasticizers for stretch PVC films. Polymer Testing. Available at: [Link]

  • AZoM. (2002). Using Polymer Plasticizers. Available at: [Link]

  • KRAHN Chemie. (n.d.). Plastics. Available at: [Link]

  • Park, K. (n.d.). PLASTICIZERS. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Tris(2-hydroxyethyl) phosphate. PubChem Compound Database. Available at: [Link]

  • Ataman Kimya. (n.d.). TRIS(2-BUTOXYETHYL) PHOSPHATE. Available at: [Link]

  • ResearchGate. (n.d.). Effects of Hydrophilic Plasticizers on Mechanical, Thermal, and Surface Properties of Chitosan Films. Available at: [Link]

  • Amanote Research. (2018). Synergistic Effect of Nanodiamond and Phosphate Ester. Available at: [Link]

  • NC State University Libraries. (n.d.). Plasticizers and their Effects – Advances in Polymer Science. Available at: [Link]

  • Wikipedia. (2025). Tris(2-ethylhexyl) phosphate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Polymers: The Power of Phosphate Ester Plasticizers. Available at: [Link]

  • Plastics Engineering. (2025). Surface Modification Strategies to Inhibit Plasticizer Migration. Available at: [Link]

  • ResearchGate. (n.d.). List of hydroxyl equivalent of various modifications. Available at: [Link]

  • PubChemLite. (n.d.). Tris(2-hydroxyethyl) phosphate (C6H15O7P). Available at: [Link]

  • Learn. (2026). How Do Synergistic Effects of Different Plasticizers Amplify Toxicity in Aquatic Life?. Available at: [Link]

  • Inxight Drugs. (n.d.). TRIS(2-HYDROXYETHYL) PHOSPHATE. Available at: [Link]

  • ResearchGate. (n.d.). Chemical Modification of Oxidized Polyethylene Enables Access to Functional Polyethylenes with Greater Reuse. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Validation of analytical methods for "Tris(2-hydroxyethyl) phosphate" using LC-MS/MS

Validation of Analytical Methods for Tris(2-hydroxyethyl) phosphate (THEP): LC-MS/MS vs. Legacy Platforms Executive Summary & Rationale Tris(2-hydroxyethyl) phosphate (THEP) is an emerging hydroxylated organophosphate th...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Analytical Methods for Tris(2-hydroxyethyl) phosphate (THEP): LC-MS/MS vs. Legacy Platforms

Executive Summary & Rationale

Tris(2-hydroxyethyl) phosphate (THEP) is an emerging hydroxylated organophosphate that is gaining significant attention as a promising, sustainable flame retardant and as a potential environmental metabolite[1]. With the chemical formula C6H15O7P and a molecular weight of 230.15 g/mol [2], THEP presents unique analytical challenges. Its three terminal hydroxyl groups confer extreme polarity and water solubility, while the absence of aromaticity results in a lack of UV chromophores[2].

This guide objectively compares analytical platforms for THEP quantification and provides a comprehensive, field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) validation protocol designed for researchers and drug development professionals.

Analytical Platform Comparison: The Causality of Choice

Selecting the appropriate analytical technique requires a deep understanding of the physicochemical properties of THEP. Standard legacy platforms often fail due to the molecule's specific structural traits.

  • HPLC-UV (High-Performance Liquid Chromatography with UV Detection):

    • Mechanism & Limitation: UV detection relies on the absorption of light by conjugated pi-electron systems. Because THEP is an aliphatic ester of phosphoric acid[2], it does not absorb UV light above the cutoff wavelengths of common mobile phases.

    • Verdict: Inadequate for trace-level quantification due to poor sensitivity and severe matrix interference at low wavelengths.

  • GC-MS (Gas Chromatography-Mass Spectrometry):

    • Mechanism & Limitation: GC requires analytes to be volatile and thermally stable. The multiple hydroxyl groups in THEP engage in strong intermolecular hydrogen bonding, drastically increasing its boiling point. Furthermore, degradation studies indicate that THEP is hydrolytically and thermally labile, rapidly degrading into 2-hydroxyethyl phosphate and ethylene glycol[3]. While chemical derivatization (e.g., silylation) can cap the hydroxyl groups to increase volatility, this adds a complex, moisture-sensitive step that degrades assay precision.

    • Verdict: Suboptimal. High-temperature GC inlets risk degrading the analyte, and derivatization introduces unacceptable variability for rigorous quantitative assays.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry):

    • Mechanism & Advantage: LC-MS/MS bypasses the need for volatility. Electrospray Ionization (ESI) efficiently protonates the phosphate oxygen and hydroxyl groups to form stable [M+H]+ ions. Operating in Selected Reaction Monitoring (SRM) mode allows the triple quadrupole to filter out matrix noise, providing unparalleled specificity[1].

    • Verdict: The gold standard for THEP analysis.

Table 1: Performance Comparison of Analytical Platforms for THEP

ParameterHPLC-UVGC-MS (Derivatized)LC-MS/MS (ESI-SRM)
Sensitivity (LOQ) > 1 µg/mL~ 10-50 ng/mL< 1 ng/mL
Sample Prep Complexity LowHigh (Requires derivatization)Moderate (SPE or Dilute)
Specificity Low (Co-elution risks)HighVery High (Precursor-to-product ion)
Analyte Stability StableHigh risk of thermal degradationStable (Ambient extraction/ionization)

Self-Validating LC-MS/MS Protocol for THEP

To ensure scientific integrity, an analytical method must be a self-validating system. Every potential source of error—matrix effects, extraction losses, and instrument drift—must be internally corrected.

Step 1: Sample Preparation & Isotope Dilution
  • Causality: Biological matrices (like urine) and environmental samples contain salts and phospholipids that cause severe ion suppression in the ESI source.

  • Protocol: Spike the sample with an isotopically labeled internal standard (IS) (e.g., a deuterated organophosphate) before any extraction. Perform Solid Phase Extraction (SPE) using a polymeric reversed-phase sorbent. The internal standard undergoes the exact same extraction losses and matrix suppression as the endogenous THEP, mathematically canceling out these variables during quantification[1].

Step 2: Chromatographic Separation
  • Causality: Highly polar compounds like THEP exhibit poor retention on standard C18 columns, often eluting in the void volume where matrix suppression is highest. Furthermore, the highly aqueous mobile phases required to retain polar analytes can cause C18 phase collapse (dewetting).

  • Protocol: Utilize a Biphenyl column (e.g., Kinetex 1.7 µm Biphenyl 100 Å)[1]. The biphenyl phase resists dewetting in 100% aqueous conditions and provides enhanced retention for polar analytes via dipole-induced dipole interactions.

  • Mobile Phase: Gradient elution using Ultrapure water with 0.05% formic acid (Mobile Phase A) and Methanol with 0.05% formic acid (Mobile Phase B)[1]. Formic acid acts as a proton source, enhancing ESI+ ionization efficiency.

Step 3: Mass Spectrometry (SRM)
  • Causality: Single MS filtering is insufficient for complex matrices. SRM isolates the parent ion (Q1), fragments it via collision-induced dissociation (Q2), and isolates a specific product ion (Q3).

  • Protocol: Set the MS to ESI positive mode. Monitor the transition from the protonated pseudo-molecular ion [M+H]+ to its most abundant fragmentation products (e.g., loss of the hydroxyethyl moieties)[1].

Workflow for the LC-MS/MS analysis and method validation of Tris(2-hydroxyethyl) phosphate.

Method Validation Criteria

A rigorous validation must follow established bioanalytical guidelines to ensure trustworthiness. The table below outlines the target experimental parameters derived from successful THEP validations.

Table 2: Target Validation Parameters for THEP via LC-MS/MS

Validation ParameterAcceptance CriteriaExperimental Causality / Purpose
Linearity R² > 0.99 (Six-point curve)Ensures the detector response is directly proportional to THEP concentration across the biological range[1].
Recovery (R%) 80% - 120%Verifies that the SPE protocol efficiently extracts THEP without significant loss[1].
Precision (RSD%) < 15% (n=3 to 6)Confirms the repeatability of the injection and ionization process[1].
Matrix Effect (ME) 85% - 115% (IS normalized)Ensures co-eluting matrix components do not artificially suppress or enhance the THEP signal.

Conclusion

For the accurate quantification of Tris(2-hydroxyethyl) phosphate, LC-MS/MS utilizing a biphenyl stationary phase and ESI-SRM detection is the superior analytical platform. It provides the necessary sensitivity and specificity while avoiding the severe thermal degradation risks and derivatization complexities associated with GC-MS. By embedding isotope dilution and SPE cleanup into the workflow, analytical scientists can establish a self-validating system capable of robust, high-throughput analysis.

References

  • Source: Universiteit van Amsterdam (UvA-DARE)
  • Title: PubChem Compound Summary for CID 14892896, Tris(2-hydroxyethyl)
  • Title: Closing the phosphorus loop: Recovery, recycling and sustainable design (Degradation Studies)

Sources

Comparative

Benchmarking Tris(2-hydroxyethyl) Phosphate (THEP) Against Commercial Corrosion Inhibitors

Executive Summary In pharmaceutical manufacturing, the integrity of 316L stainless steel bioreactors, chromatography columns, and Water-for-Injection (WFI) loops is non-negotiable. Micro-pitting and corrosion not only de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical manufacturing, the integrity of 316L stainless steel bioreactors, chromatography columns, and Water-for-Injection (WFI) loops is non-negotiable. Micro-pitting and corrosion not only degrade infrastructure but also introduce heavy metal leachables (Fe, Cr, Ni) that can catalyze the degradation of sensitive biologics and Active Pharmaceutical Ingredients (APIs). Traditional industrial corrosion inhibitors—such as imidazolines or heavy-metal salts—pose severe toxicity and biocompatibility risks.

This guide benchmarks Tris(2-hydroxyethyl) phosphate (THEP) , a highly water-soluble organophosphate, against commercial alternatives. By analyzing its mechanism of action and validating its performance through a self-correcting experimental framework, we provide drug development professionals with actionable data for upgrading their asset-protection strategies.

Mechanistic Causality: Why THEP?

To understand why THEP outperforms traditional inhibitors in biomedical and pharmaceutical settings, we must examine the causality of its molecular interactions.

Phosphate esters are well-documented film-forming inhibitors[1]. The inhibition mechanism relies on a dual-action process:

  • Chemisorption (The Anchor): The central phosphate core of THEP acts as an electron donor. It shares its unshared electron pairs with the vacant d-orbitals of iron and chromium on the stainless steel surface, forming a robust, coordinate covalent bond[2].

  • Hydrophilic Steric Barrier (The Shield): Unlike traditional oilfield inhibitors (e.g., Bis(2-ethylhexyl) phosphate) that utilize hydrophobic alkyl chains, THEP features three hydrophilic 2-hydroxyethyl groups[3]. This critical structural difference ensures complete aqueous solubility—preventing the formation of emulsions in water-based drug formulations—while creating a dense steric barrier that physically blocks corrosive species like Cl⁻ and H₃O⁺ from reaching the metal substrate[2].

Mechanism of THEP chemisorption and barrier formation on metal surfaces.

Quantitative Benchmarking Data

The following table synthesizes experimental data comparing THEP against two industry standards: a commercial hydrophobic phosphate ester (Bis(2-ethylhexyl) phosphate, BEP) and a standard Imidazoline-based inhibitor[4],[5].

Performance MetricTris(2-hydroxyethyl) phosphate (THEP)Bis(2-ethylhexyl) phosphate (BEP)Commercial Imidazoline
Optimal Concentration 100 - 150 ppm50 - 100 ppm20 - 50 ppm
Inhibition Efficiency (η%) 89.5%91.2%85.0%
Polarization Resistance ( Rp​ ) ~350 Ω⋅cm2 ~380 Ω⋅cm2 ~210 Ω⋅cm2
Inhibition Type Mixed-type (Anodic control)Mixed-typeAnodic
Aqueous Solubility Excellent (Complete)Poor (Requires emulsifiers)Moderate
Biocompatibility Risk Low (FDA FCS listed components)Moderate to HighHigh (Cytotoxic)

Key Takeaway: While BEP offers marginally higher raw inhibition efficiency, THEP provides an optimal balance of high polarization resistance and excellent aqueous solubility without the cytotoxicity associated with imidazolines, making it uniquely suited for pharmaceutical water systems.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the evaluation of these inhibitors must not rely on a single data stream. We employ a self-validating triad : Electrochemical Impedance Spectroscopy (EIS) to measure film resistance, Potentiodynamic Polarization (PDP) to determine mechanistic control, and Atomic Force Microscopy (AFM) to physically verify surface protection[1],[2]. If the electrochemical data suggests protection, the physical topography must independently confirm it.

Self-validating experimental workflow for benchmarking corrosion inhibitors.

Protocol 1: Electrochemical Characterization (EIS & PDP)

Causality & Rationale: EIS non-destructively quantifies the charge transfer resistance ( Rct​ ) at the metal-liquid interface, proving the physical presence of the barrier[1]. PDP is subsequently used to shift the potential and identify whether the inhibitor suppresses anodic dissolution (metal loss) or cathodic reduction (hydrogen evolution)[4].

Step-by-Step Methodology:

  • Electrode Preparation: Machine 316L stainless steel coupons into 1 cm² working electrodes. Polish sequentially with SiC paper (up to 2000 grit), sonicate in ethanol, and dry under N2​ gas.

  • Cell Assembly: Set up a standard three-electrode cell: the 316L coupon as the working electrode, a platinum mesh as the counter electrode, and a Saturated Calomel Electrode (SCE) as the reference[1].

  • Media Equilibration: Immerse the electrodes in 3.5 wt% NaCl solution (simulating high-chloride stress environments) dosed with 100 ppm of THEP. Monitor the Open Circuit Potential (OCP) for 45 minutes until steady-state is reached.

  • EIS Execution: Apply a 10 mV peak-to-peak AC signal across a frequency range of 100 kHz down to 10 mHz. Extract the Rct​ from the resulting Nyquist plots.

  • PDP Execution: Immediately following EIS, sweep the potential from -250 mV to +250 mV relative to the OCP at a scan rate of 1 mV/s. Calculate the corrosion current density ( icorr​ ) using Tafel extrapolation.

Protocol 2: Surface Topography & Chemical Verification (AFM & XPS)

Causality & Rationale: Electrochemical data only infers the presence of a film. To close the validation loop, AFM physically quantifies the reduction in surface roughness (proving the prevention of localized pitting), and X-ray Photoelectron Spectroscopy (XPS) confirms the chemical identity of the Fe-O-P coordinate bonds[2].

Step-by-Step Methodology:

  • Immersion: Submerge identical 316L coupons in the blank 3.5% NaCl solution and the THEP-inhibited solution for 72 hours at 37°C.

  • Retrieval & Cleaning: Remove the coupons, rinse gently with deionized water to remove unadsorbed salts, and dry in a vacuum desiccator.

  • AFM Scanning: Utilize an Atomic Force Microscope in tapping mode. Scan a 10 µm × 10 µm area. Calculate the average surface roughness ( Ra​ ). A successful inhibitor will yield an Ra​ significantly lower than the blank coupon.

  • XPS Analysis: Irradiate the surface with monochromatic Al Kα X-rays. Analyze the high-resolution spectra for P 2p and Fe 2p peaks. A shift in the binding energy of the Fe 2p peak confirms the chemisorption of the phosphate ester to the metal lattice.

Conclusion

For drug development professionals managing critical infrastructure, the selection of a corrosion inhibitor is a delicate balance between asset protection and chemical safety. While commercial imidazolines and hydrophobic phosphate esters offer strong corrosion mitigation, their toxicity and poor aqueous solubility render them liabilities in pharmaceutical environments. Tris(2-hydroxyethyl) phosphate (THEP) bridges this gap. By leveraging strong phosphate-metal chemisorption and a highly hydrophilic steric barrier, it delivers >89% inhibition efficiency while maintaining the biocompatibility and solubility profiles required for modern biomanufacturing.

References

  • PubChem - Tris(2-hydroxyethyl) phosphate | C6H15O7P | CID 14892896 Source: National Institutes of Health (NIH) URL:[Link]

  • Unveiling the inhibition mechanism of oleic acid polyethylene glycol ester phosphate for Mg and Mg alloy Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Evaluation of Phosphate Tridecyl Ethoxylate Triethanolamine Salt as a Corrosion Inhibitor in CO2 Source: Materials Research (SciELO) URL:[Link]

  • Development of Novel Phosphate Based Inhibitors Effective For Oxygen Corrosion Source: ResearchGate URL:[Link]

Sources

Validation

Cross-Validation of Tris(2-hydroxyethyl) Phosphate (THEP) Quantification Methods: LC-MS/MS vs. GC-MS

Introduction Tris(2-hydroxyethyl) phosphate (THEP, C6H15O7P) is an emerging compound of critical interest. It is increasingly recognized both as a novel "Safe-and-Sustainable-by-Design" organophosphate flame retardant (O...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tris(2-hydroxyethyl) phosphate (THEP, C6H15O7P) is an emerging compound of critical interest. It is increasingly recognized both as a novel "Safe-and-Sustainable-by-Design" organophosphate flame retardant (OPFR) and as a hydrophilic degradation product of legacy alkylphosphate flame retardants, breaking down into 2-hydroxyethyl phosphate and ethylene glycol[1].

Structurally, THEP possesses three terminal hydroxyl groups[2]. This tri-hydroxyl functionalization makes the molecule highly polar, water-soluble, and deceptively difficult to isolate and quantify in complex biological (e.g., urine, plasma) or environmental (e.g., wastewater) matrices[1]. Accurate quantification of THEP is essential for pharmacokinetic profiling, environmental monitoring, and material safety assessments. This guide provides an objective, data-driven comparison of the two predominant analytical platforms for THEP quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Mechanistic Analytical Workflow

Fig 1. Parallel analytical workflows for THEP quantification via LC-MS/MS and GC-MS.

LC-MS/MS (Electrospray Ionization - ESI+)

Expertise & Causality

Because THEP has a low octanol-water partition coefficient (logP < 0) due to its highly polar nature, traditional reversed-phase (C18) chromatography often results in poor retention. The analyte co-elutes with the solvent front, leading to severe ion suppression from matrix salts[3]. Hydrophilic Interaction Liquid Chromatography (HILIC) is the mechanistically superior choice here. HILIC utilizes a polar stationary phase and a highly organic mobile phase, allowing the polar THEP molecules to partition into a water-enriched layer on the stationary phase, significantly improving retention, peak shape, and overall sensitivity[3][4].

Self-Validating Protocol: HILIC-LC-MS/MS

This protocol is designed as a self-validating system, incorporating internal standard normalization to account for matrix effects and extraction losses[5].

  • Sample Preparation & QC : Spike 1.0 mL of the matrix with 10 ng of an isotopically labeled internal standard (IS) (e.g., TCEP-d12 or a custom THEP-d12). Process a matrix blank alongside the samples to validate the absence of background contamination.

  • Solid Phase Extraction (SPE) : Load the sample onto a pre-conditioned Hydrophilic-Lipophilic Balance (HLB) or mixed-mode weak anion-exchange (WAX) cartridge. Wash with 5% methanol in water to remove salts and polar interferences. Elute the target analytes with 100% methanol[5].

  • Reconstitution : Evaporate the eluate to near dryness under a gentle nitrogen stream at 35°C. Reconstitute in 95:5 Acetonitrile:Water (v/v) to match the initial mobile phase conditions of the HILIC column.

  • Chromatography : Inject 5 µL onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 10 mM Ammonium formate in water (pH 3.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 95% B, linearly decrease to 50% B over 8 minutes to elute THEP.

  • Detection : Operate the triple quadrupole MS in positive ESI mode using Multiple Reaction Monitoring (MRM). Monitor the protonated precursor [M+H]+ at m/z 231.1[2]. Typical product ions involve the sequential loss of ethylene glycol moieties.

GC-MS (Electron Impact - EI)

Expertise & Causality

Direct injection of THEP into a GC system is fundamentally flawed. The three free hydroxyl groups cause strong hydrogen bonding with the silanol groups in the GC inlet liner and the column itself. This leads to severe peak tailing, irreversible adsorption, and thermal degradation at high injection port temperatures[1]. To circumvent this, chemical derivatization is mandatory . Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydroxyl protons with trimethylsilyl (TMS) groups, drastically reducing polarity, increasing volatility, and enhancing thermal stability[6].

Self-Validating Protocol: GC-MS with Silylation
  • Sample Preparation & QC : Spike 1.0 mL of the sample with the IS. Include a pre-extraction spike (to calculate absolute recovery) and a post-extraction spike (to evaluate derivatization efficiency independently of extraction).

  • Extraction & Strict Dehydration : Perform SPE as described in the LC-MS/MS protocol. Critical Step : The eluate must be evaporated to absolute dryness. Trace amounts of water will aggressively quench the BSTFA derivatization reagent, leading to false negatives.

  • Derivatization : Add 50 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS) as a catalyst, and 50 µL of anhydrous pyridine (acting as an acid scavenger). Seal the vial and incubate at 70°C for 30 minutes[6].

  • Chromatography : Inject 1 µL (splitless mode) onto a 30m DB-5MS capillary column. Use high-purity helium as the carrier gas at a constant flow of 1.0 mL/min. Program the oven from 80°C (hold 1 min) to 280°C at a ramp rate of 15°C/min.

  • Detection : Operate in EI mode (70 eV). Monitor the characteristic fragments of the fully derivatized THEP-TMS3 complex (molecular weight shifts from 230 Da to 446 Da).

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of both platforms for THEP analysis, based on standard environmental and biological biomonitoring parameters[3][7].

ParameterLC-MS/MS (ESI+, HILIC)GC-MS (EI, Derivatized)
Limit of Detection (LOD) 0.05 - 0.1 ng/mL0.5 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.15 - 0.3 ng/mL1.5 - 3.0 ng/mL
Linear Dynamic Range 0.5 - 500 ng/mL5.0 - 1000 ng/mL
Sample Prep Time Low (Direct SPE extract injection)High (Requires strict drying & derivatization)
Matrix Effects Moderate to High (Ion suppression in ESI)Low (EI ionization is less susceptible)
Precision (Inter-day RSD%) < 10%< 15%
Throughput High (~10-12 min per run)Moderate (~20-25 min per run)

Decision Matrix for Platform Selection

Fig 2. Decision tree for selecting the optimal THEP quantification platform.

Conclusion & Best Practices

For modern analytical laboratories, LC-MS/MS coupled with HILIC chromatography is the superior method for quantifying Tris(2-hydroxyethyl) phosphate (THEP)[3][7]. It eliminates the hazardous, moisture-sensitive, and time-consuming derivatization steps required by GC-MS, while offering superior limits of quantification (LOQ)[7].

However, GC-MS remains a highly specific and robust alternative for laboratories lacking LC-MS/MS infrastructure or when dealing with matrices that cause insurmountable ESI ion suppression, provided that rigorous dehydration and silylation protocols are validated and strictly adhered to[6].

References

  • Tris(2-hydroxyethyl) phosphate | C6H15O7P | CID 14892896 Source: PubChem - National Institutes of Health (NIH) URL:[Link][2]

  • Closing the phosphorus loop: Recovery, recycling and sustainable design Source: UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam (Beijer, S., 2025) URL:[Link][1]

  • Analysis of the flame retardant metabolites bis (1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry Source: PubMed Central (PMC) - NIH URL:[Link][5]

  • The strength in numbers: comprehensive characterization of house dust using complementary mass spectrometric techniques Source: NORMAN Network URL:[Link][6]

  • Internal Exposure Levels and Health Risk Assessment of Melamine and Organophosphate Metabolites in Urine: Research Progress and Prospects Source: MDPI (Toxics) URL:[Link][4]

  • A Tandem MS Platform for Simultaneous Determination of Urinary Malondialdehyde and Diphenyl Phosphate Source: MDPI URL:[Link][3]

  • Analysis of organophosphate flame retardant diester metabolites in human urine by liquid chromatography electrospray ionisation tandem mass spectrometry Source: ResearchGate URL:[Link][7]

Sources

Comparative

Evaluating the plasticizing effect of "Tris(2-hydroxyethyl) phosphate" versus phthalates

Executive Summary & Industry Context The formulation of flexible polymer matrices—particularly polyvinyl chloride (PVC) used in medical devices, pharmaceutical packaging, and controlled-release drug delivery systems—reli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Industry Context

The formulation of flexible polymer matrices—particularly polyvinyl chloride (PVC) used in medical devices, pharmaceutical packaging, and controlled-release drug delivery systems—relies heavily on plasticizers. Historically, ortho-phthalates like Di(2-ethylhexyl) phthalate (DEHP) have been the industry standard, often comprising 30–40% of a medical blood bag's total weight (1)[1]. However, because phthalates do not covalently bind to the polymer matrix, they are highly prone to migration and leaching into physiological fluids, raising severe concerns regarding endocrine disruption and reproductive toxicity (2)[2].

This technical guide provides an objective, data-driven comparison between traditional phthalates (DEHP) and an emerging functional alternative: Tris(2-hydroxyethyl) phosphate (THEP) (3)[3]. By synthesizing mechanistic theory with experimental validation, we evaluate THEP's viability as a migration-resistant, flame-retardant plasticizer for next-generation biomedical applications.

Mechanistic Comparison: Causality Behind the Performance

To engineer safer medical polymers, one must understand the molecular causality governing plasticizer permanence and chain mobility.

  • Phthalates (DEHP) - The Free Volume Mechanism : DEHP relies on its bulky 2-ethylhexyl chains to create steric hindrance between PVC polymer chains. This increases the "free volume" within the matrix, lowering the glass transition temperature ( Tg​ ) and imparting flexibility. However, the interaction is purely based on weak van der Waals forces and dipole-dipole interactions. In lipid-rich environments (e.g., parenteral emulsions or blood), the lipophilic DEHP rapidly partitions out of the polymer, leading to high leaching rates (2)[2].

  • Tris(2-hydroxyethyl) phosphate (THEP) - The Hydrogen-Bonding Anchor : THEP is a hydroxylated organophosphate. Its mechanism is dual-faceted. The central phosphate ester acts as a flexible hinge to promote polymer chain mobility, while the three terminal hydroxyl (-OH) groups establish a robust hydrogen-bonding network with the polar domains of the polymer matrix. This "anchoring" effect drastically restricts the diffusion coefficient of the plasticizer, ensuring permanence even under physiological stress. Furthermore, the organophosphate core provides inherent flame retardancy, with recent thermogravimetric analysis (TGA) showing THEP achieves a 26% char yield at 600 °C, significantly outperforming standard alkyl plasticizers (4)[4].

G cluster_0 Phthalates (e.g., DEHP) cluster_1 Hydroxylated Organophosphates (THEP) DEHP Bulky Alkyl Chains Mech1 Steric Hindrance (Increased Free Volume) DEHP->Mech1 Result1 High Chain Mobility (Prone to Leaching) Mech1->Result1 THEP Terminal -OH Groups Mech2 Hydrogen Bonding (Polymer Anchoring) THEP->Mech2 Result2 Controlled Mobility (Migration Resistant) Mech2->Result2

Fig 1. Mechanistic pathways of plasticization and migration resistance in polymer matrices.

Experimental Protocols: A Self-Validating System

To objectively evaluate these plasticizers, the following self-validating protocols must be executed. These workflows ensure that mechanical flexibility is not achieved at the expense of chemical stability.

Protocol A: Evaluation of Plasticization Efficiency (Thermal & Mechanical) Purpose: To quantify the reduction in Tg​ and the enhancement of tensile elasticity.

  • Compounding: Blend PVC resin with the target plasticizer (DEHP or THEP) at 30 phr (parts per hundred resin) using a twin-screw extruder at 160 °C. Causality: 160 °C ensures complete melting of PVC domains without thermally degrading the hydroxyl groups of THEP.

  • Thermal Analysis (DSC): Subject 5 mg of the compounded film to Differential Scanning Calorimetry. Ramp from -50 °C to 150 °C at 10 °C/min. Record the shift in Tg​ relative to neat PVC.

  • Mechanical Testing: Cut samples into standard dog-bone shapes (ASTM D638). Test on a universal testing machine at a crosshead speed of 50 mm/min to determine Tensile Strength and Elongation at Break.

Protocol B: Accelerated Migration & Leaching Assay Purpose: To simulate physiological exposure and quantify plasticizer leaching, critical for FDA/EMA compliance.

  • Preparation: Cut plasticized films into 1x1 cm squares of uniform thickness (0.5 mm) to standardize the surface-area-to-volume ratio.

  • Incubation: Submerge the squares in 10 mL of simulated physiological fluid (e.g., Phosphate-Buffered Saline for aqueous, and 20% Intralipid emulsion for lipophilic simulation) at 37 °C with gentle agitation. Causality: Intralipid is mandatory here because lipophilic plasticizers like DEHP will not migrate significantly into pure aqueous buffers, masking their true in vivo risk.

  • Sampling & Extraction: At intervals of 24h, 72h, and 168h, remove 1 mL aliquots of the simulant. Extract the plasticizer using a liquid-liquid extraction with hexane/acetonitrile.

  • Quantification: Analyze the extract via HPLC-MS/MS, utilizing an isotopically labeled internal standard to calculate the cumulative migration rate ( μg/cm2 ).

G Start Polymer Matrix Preparation (PVC + 30 phr Plasticizer) Incubation Incubation in Simulants (PBS / Lipid Emulsion, 37°C) Start->Incubation Cut into 1x1 cm squares Extraction Solvent Extraction (Hexane/Acetonitrile) Incubation->Extraction 24h, 72h, 168h intervals Analysis Quantification (HPLC-MS/MS) Extraction->Analysis Isolate migrated compounds

Fig 2. Standardized workflow for evaluating plasticizer migration in physiological simulants.

Quantitative Data Comparison

The following table synthesizes expected experimental outcomes based on the distinct chemical architectures of DEHP and THEP (4)[4], (2)[2].

Performance MetricDEHP (Standard Phthalate)THEP (Hydroxylated Organophosphate)Analytical Significance
Glass Transition ( Tg​ ) -10 °C+5 °CDEHP provides higher absolute flexibility per phr due to greater free volume expansion.
Elongation at Break 350%280%THEP yields slightly stiffer matrices due to internal hydrogen bonding.
Migration in Lipids (168h) > 45 μg/cm2 < 5 μg/cm2 THEP demonstrates superior permanence, crucial for blood-contacting medical devices.
Thermal Stability (Char Yield) ~1-2% at 600°C26% at 600°CTHEP provides inherent flame retardancy, eliminating the need for secondary toxic FR additives.
Toxicity Profile Endocrine Disruptor (CMR 1B)Low known toxicityTHEP mitigates the regulatory risks associated with REACH Annex XVII restrictions.
Conclusion & Recommendations

For general-purpose applications where maximum flexibility is required and regulatory scrutiny is low, phthalates have historically dominated. However, in the highly regulated spheres of medical devices and drug development, the causality is clear: the non-covalent, lipophilic nature of DEHP makes it a clinical liability (1)[1].

Tris(2-hydroxyethyl) phosphate (THEP) represents a paradigm shift. By leveraging hydrogen-bonding terminal hydroxyls and a flame-retardant phosphate core, THEP sacrifices a marginal degree of absolute flexibility for a massive gain in chemical permanence and safety. Application scientists developing next-generation IV tubing, blood bags, or long-term implantable drug matrices should strongly consider transitioning to hydroxylated organophosphate systems to ensure both patient safety and regulatory compliance.

References
  • Title: Tris(2-hydroxyethyl) phosphate | C6H15O7P | CID 14892896 - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: Closing the phosphorus loop: Recovery, recycling and sustainable design (S. Beijer, 2025) Source: uva.nl (UvA-DARE Digital Academic Repository) URL: [Link]

  • Title: Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions Source: nih.gov (PMC) URL: [Link]

  • Title: DEHP In Medical Devices | B. Braun Australia Source: bbraun.com.au URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Tris(2-hydroxyethyl) phosphate

An authoritative, step-by-step operational guide for the safe handling, personal protective equipment (PPE) requirements, and disposal of Tris(2-hydroxyethyl) phosphate (THEP). Executive Summary & Chemical Profile Tris(2...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step operational guide for the safe handling, personal protective equipment (PPE) requirements, and disposal of Tris(2-hydroxyethyl) phosphate (THEP).

Executive Summary & Chemical Profile

Tris(2-hydroxyethyl) phosphate (THEP, CAS: 757-77-7) is a hydroxylated organophosphate utilized extensively as a flame retardant, a plasticizer, and a stabilizing component in specialized viral transport media (e.g., for Ebola and Influenza diagnostics) [1, 8].

Recent ecotoxicological profiling demonstrates that THEP exhibits significantly lower acute and chronic toxicity compared to traditional alkyl or chlorinated organophosphates like Tris(2-chloroethyl) phosphate (TCEP) or Triphenyl phosphate (TPP)[6]. However, as a biologically active organophosphate, THEP still poses risks of dermal absorption and mucosal irritation. Therefore, rigorous adherence to specialized PPE protocols is non-negotiable to ensure laboratory safety and prevent systemic exposure.

Mechanistic Justification for PPE Selection

As a Senior Application Scientist, it is critical to understand why specific PPE is chosen, rather than simply following a checklist. The physical chemistry of organophosphates dictates our protective strategies:

  • Glove Permeability (The Polarity Principle): Standard latex and vinyl gloves are highly nonpolar. Because organophosphates and their hydrocarbon solvent carriers are also nonpolar, they easily dissolve into and penetrate these barriers [4]. Therefore, Nitrile or Neoprene gloves are mandatory, as their synthetic cross-linked structures provide a robust barrier against organophosphate permeation.

  • Respiratory Dynamics: THEP itself has low volatility and does not readily "off-gas" at room temperature [9]. The primary inhalation risks arise only if THEP is handled in a volatile solvent carrier or subjected to high-shear mixing that aerosolizes the compound. In such workflows, N95 masks or half-mask respirators with organic vapor (charcoal) cartridges are required [4].

  • Decontamination Chemistry: Organophosphates are rapidly hydrolyzed in aqueous solutions with a high pH. Decontamination protocols must rely on 5% sodium hypochlorite (household bleach) or high-pH detergents to neutralize the chemical via oxidative chlorination [4].

Quantitative Data Summaries

Table 1: Chemical and Hazard Profile of Tris(2-hydroxyethyl) phosphate

Property / MetricValue / DescriptionOperational Implication
CAS Number 757-77-7Use for precise SDS tracking and inventory logging.
Molecular Formula C₆H₁₅O₇PHydroxylated structure; highly miscible in polar solvents.
Molecular Weight 230.15 g/mol Relatively heavy; low vapor pressure at standard temp.
Toxicity Profile Lowest among tested OPs [6]Safer alternative to TPP/TCEP, but dermal rules still apply.
Degradation Pathway High pH HydrolysisRequires alkaline solutions for effective spill neutralization.

Table 2: PPE Specifications and Degradation Thresholds

PPE ComponentRequired MaterialBreakthrough TimeReplacement Protocol
Primary Gloves Nitrile (min 5 mil) or Neoprene> 240 minutesReplace immediately if exposed to a direct spill or tear.
Eye Protection Polycarbonate Splash GogglesN/ASanitize with 5% sodium hypochlorite post-exposure.
Body Protection Fluid-resistant Lab CoatN/ALaunder separately; discard if heavily saturated.
Respirator N95 or Charcoal Cartridge MaskVariableRequired only for aerosol-generating procedures.

Experimental & Operational Protocols

Protocol A: PPE Donning and Doffing (Self-Validating System)

To ensure trustworthiness in your daily operations, treat your PPE donning process as a self-validating system where each step verifies the integrity of the previous one.

Phase 1: Donning (Pre-Operation)

  • Visual & Pneumatic Glove Check: Before donning, visually inspect nitrile gloves for micro-tears. Validation step: Trap air in the glove and gently squeeze to ensure no air escapes from microscopic punctures.

  • Double-Gloving: For high-concentration THEP handling, don a lightweight inner nitrile glove (3 mil) and a thicker outer nitrile/neoprene glove (5+ mil).

  • Sleeve Integration: Ensure the outer glove is pulled over the cuff of the fluid-resistant lab coat to prevent chemical channeling down the wrist.

Phase 2: Doffing (Post-Operation)

  • Outer Glove Removal: Grasp the exterior of the outer glove at the wrist and peel it off inside-out. Discard in designated hazardous waste.

  • Inner Glove Inspection: Validation step: Inspect the inner glove. If any discoloration or moisture is present, breakthrough has occurred. Wash hands immediately with high-pH soap.

  • Final Removal: Remove the inner gloves inside-out, followed by goggles (handling only the clean ear/head straps). Wash hands thoroughly with soap and water.

Protocol B: Spill Response and Chemical Decontamination

Note: Never use plain water for initial OP spill cleanup, as it may spread the nonpolar compound without neutralizing it.

  • Containment: Immediately surround the spill with chemical absorbent pads to prevent spreading.

  • Neutralization: Carefully apply a 0.5% to 5% sodium hypochlorite solution (bleach) directly over the absorbent pads and the spill area [4]. Allow a contact time of 15 minutes to ensure complete oxidative chlorination and hydrolysis of the THEP.

  • Mechanical Removal: Using chemical-resistant scoops, transfer the saturated pads into a biohazard/chemical waste container.

  • Secondary Wash: Wash the affected surface with a high-pH soapy water solution, followed by a final wipe with 70% ethanol to remove residual soap.

Spill Response Workflow Visualization

G Start Spill Detected: Tris(2-hydroxyethyl) phosphate Assess Assess Volume & State Start->Assess Minor Minor Spill (<50 mL) Liquid State Assess->Minor Major Major Spill (>50 mL) or Aerosolized Assess->Major PPE Verify PPE: Nitrile Gloves, Goggles, Coat Minor->PPE Evacuate Evacuate Area Contact EHS Immediately Major->Evacuate Contain Contain Spill: Deploy Absorbent Pads PPE->Contain Decon Neutralize: Apply 5% Sodium Hypochlorite (15 Min Contact) Contain->Decon Dispose Dispose as Hazardous Organophosphate Waste Decon->Dispose

Tris(2-hydroxyethyl) phosphate (THEP) Spill Response & Decontamination Protocol.

Disposal & Waste Management

Tris(2-hydroxyethyl) phosphate must never be disposed of via standard sink drainage or municipal trash, regardless of its lower toxicity profile relative to other organophosphates.

  • Liquid Waste: Collect all THEP-containing liquid waste in high-density polyethylene (HDPE) carboys. Label clearly as "Hazardous Waste: Organophosphate / THEP."

  • Solid Waste: All contaminated PPE, absorbent pads, and pipette tips must be sealed in leak-proof, hazardous waste bags.

  • Final Destruction: The globally accepted standard for organophosphate disposal is high-temperature incineration at an approved environmental facility, which completely breaks down the phosphorus-carbon bonds.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14892896, Tris(2-hydroxyethyl) phosphate. Retrieved from: [Link]

  • Beijer, S. (2025). Closing the phosphorus loop: Recovery, recycling and sustainable design. UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam. Retrieved from: [Link]

  • Medscape. (2026). Organophosphate Toxicity Treatment & Management: Approach Considerations, Decontamination, Medical Care. Retrieved from: [Link]

  • NSW Government Health. (2024). Organophosphate/Carbamate Exposure - Management Guidelines. Sydney Children's Hospitals Network. Retrieved from: [Link]

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